Alk5-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H28N4O3S |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[4-[7-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxythieno[3,2-b]pyridin-2-yl]-2-pyridinyl]propan-2-ol |
InChI |
InChI=1S/C26H28N4O3S/c1-26(2,31)23-13-17(5-9-28-23)22-14-19-25(34-22)20(6-10-27-19)33-21-15-30(18-3-4-18)29-24(21)16-7-11-32-12-8-16/h5-6,9-10,13-16,18,31H,3-4,7-8,11-12H2,1-2H3 |
InChI Key |
GQYMCNXIDCIXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)C2=CC3=NC=CC(=C3S2)OC4=CN(N=C4C5CCOCC5)C6CC6)O |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
An In-depth Technical Guide on the Core Mechanism of Action of Alk5-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the Transforming Growth Factor-beta (TGF-β) type I receptor (TGFβRI).[1] As a key signaling node in the TGF-β pathway, ALK5 is a critical therapeutic target in a variety of pathologies, including fibrosis, cancer, and autoimmune diseases.[1][2] Dysregulation of the TGF-β signaling cascade is a common feature in these conditions, often leading to processes such as epithelial-mesenchymal transition (EMT), excessive extracellular matrix deposition, and immune evasion by tumors.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of ALK5 inhibitors, with this compound as a representative agent, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of the underlying molecular pathways.
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), a constitutively active serine/threonine kinase. This binding event recruits and forms a heteromeric complex with the ALK5 receptor.[2] Within this complex, TGFβRII phosphorylates the glycine-serine-rich (GS) domain of ALK5, leading to its activation.[2] The activated ALK5 kinase then propagates the downstream signal by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[2][4]
These phosphorylated SMAD2/3 proteins form a complex with the common mediator SMAD4, which then translocates to the nucleus.[4] In the nucleus, the SMAD complex acts as a transcription factor, binding to specific DNA sequences in the regulatory regions of target genes to modulate their expression.[4]
This compound and other ALK5 inhibitors function by competitively binding to the ATP-binding pocket of the ALK5 kinase domain. This action prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the entire downstream signaling cascade.[2] Non-canonical TGF-β pathways, which can be independent of SMADs and involve the activation of other kinases like MAPKs (p38, JNK, ERK), can also be modulated by ALK5 activity and are consequently affected by its inhibition.[4]
Signaling Pathway Diagram
Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.
Quantitative Data for Representative ALK5 Inhibitors
While specific quantitative data for this compound is not publicly available, the following table summarizes the inhibitory concentrations (IC50) of several well-characterized ALK5 inhibitors against the ALK5 kinase. This data provides a comparative context for the potency of this class of compounds.
| Compound | IC50 (nM) | Assay Type | Reference |
| SB-525334 | 14.3 | Kinase Assay | [5] |
| GW6604 | 140 | ALK5 Autophosphorylation | [6] |
| Vactosertib (EW-7197) | 11 | Kinase Assay | [7] |
| LY364947 | 59 | Kinase Assay | [5] |
| SD-208 | 48 | Kinase Assay | [7] |
| SB431542 | 94 | Kinase Assay | |
| A-83-01 | 12 | Kinase Assay |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize ALK5 inhibitors.
ALK5 Kinase Autophosphorylation Assay
This assay biochemically quantifies the ability of a compound to inhibit the autophosphorylation of the ALK5 kinase domain.
Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinantly express and purify the kinase domain of human ALK5.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM MnCl₂).
-
-
Compound Incubation:
-
Serially dilute the test compound (e.g., this compound) in DMSO.
-
In a 96-well plate, add the purified ALK5 enzyme (e.g., 10 nM) to the reaction buffer.
-
Add the diluted compound to the wells and pre-incubate for 10-15 minutes at room temperature.
-
-
Reaction Initiation and Termination:
-
Initiate the phosphorylation reaction by adding ATP (e.g., 10 µM) and [γ-³²P]ATP (e.g., 0.5 µCi).
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
-
Detection and Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Expose the gel to a phosphor screen and visualize the radiolabeled, phosphorylated ALK5 using a phosphorimager.
-
Quantify the band intensities and calculate the IC50 value by fitting the data to a dose-response curve.
-
Cellular TGF-β-Induced Reporter Gene Assay
This cell-based assay measures the functional consequence of ALK5 inhibition on downstream gene transcription.
Protocol:
-
Cell Line and Reagents:
-
Use a suitable cell line (e.g., HaCaT keratinocytes, mink lung epithelial cells) stably transfected with a TGF-β-responsive reporter construct (e.g., a luciferase gene under the control of a SMAD-binding element promoter).
-
Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Cell Seeding and Compound Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Treat the cells with serial dilutions of the ALK5 inhibitor for 1 hour.
-
-
TGF-β Stimulation:
-
Stimulate the cells with a sub-maximal concentration of TGF-β1 (e.g., 1 ng/mL).
-
Incubate for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize the luciferase activity to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).
-
Calculate the IC50 value from the dose-response curve.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the characterization of an ALK5 inhibitor.
Conclusion
This compound, as a potent inhibitor of ALK5, represents a promising therapeutic agent for diseases driven by aberrant TGF-β signaling. Its mechanism of action is centered on the direct inhibition of the ALK5 kinase, leading to the blockade of SMAD2/3 phosphorylation and subsequent downstream gene transcription. The quantitative data from analogous compounds highlight the high potency achievable with this class of inhibitors. The detailed experimental protocols provided herein offer a framework for the robust characterization of this compound and other novel ALK5 inhibitors. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its successful translation into a clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2020123453A2 - Alk5 inhibitors - Google Patents [patents.google.com]
- 3. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Inhibition of the TGF-β Signaling Pathway by ALK5 Inhibitors, with a focus on Alk5-IN-7
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in a range of pathologies, most notably in fibrosis and cancer progression, making it a prime target for therapeutic intervention. A key mediator in this cascade is the Activin Receptor-Like Kinase 5 (ALK5), a type I serine/threonine kinase receptor. Inhibition of ALK5 represents a promising strategy to modulate TGF-β signaling for therapeutic benefit. This guide provides a detailed technical overview of the TGF-β pathway, the mechanism of ALK5 inhibition, with a specific focus on the potent inhibitor Alk5-IN-7, and the experimental protocols used to characterize such inhibitors.
The TGF-β Signaling Pathway: Canonical and Non-Canonical Branches
The TGF-β signaling network is complex, primarily transducing signals through both a canonical SMAD-dependent pathway and various non-canonical, SMAD-independent pathways.
Canonical Pathway:
The canonical pathway is the most direct route for TGF-β signal transduction. It begins with the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, such as ALK5. This phosphorylation event activates the ALK5 kinase, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes that control various cellular responses.
Non-Canonical Pathways:
In addition to the central SMAD pathway, TGF-β receptors can activate a variety of non-canonical signaling cascades. These pathways are SMAD-independent and include the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), the phosphatidylinositide 3-kinase (PI3K)/AKT pathway, and Rho-like GTPase signaling pathways. The activation of these non-canonical pathways contributes to the diverse and often context-dependent cellular responses to TGF-β.
Figure 1. Simplified TGF-β Signaling Pathways.
This compound and the Mechanism of ALK5 Inhibition
This compound is a potent inhibitor of ALK5. Like other small molecule inhibitors of this kinase, it is designed to bind to the ATP-binding site of the ALK5 catalytic domain. By occupying this pocket, this compound prevents the binding of ATP, which is essential for the kinase to phosphorylate its downstream targets, SMAD2 and SMAD3. This competitive inhibition effectively blocks the initiation of the canonical TGF-β signaling cascade. The therapeutic potential of this compound extends to conditions where TGF-β signaling is aberrantly activated, such as in various cancers, fibrotic diseases, and inflammatory conditions.
Figure 2. Mechanism of ALK5 Inhibition by this compound.
Quantitative Analysis of ALK5 Inhibitors
While specific quantitative data for this compound is not publicly available, the following table summarizes the inhibitory activity of other well-characterized ALK5 inhibitors to provide a comparative context. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| SB431542 | ALK5 | 94 | Cell-free | |
| A-83-01 | ALK5 | 12 | Cell-free | |
| GW6604 | ALK5 | 140 | Autophosphorylation |
Experimental Protocols for Characterizing ALK5 Inhibitors
A series of in vitro and cell-based assays are essential for the characterization of ALK5 inhibitors like this compound.
ALK5 Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ALK5.
Principle: A recombinant ALK5 kinase is incubated with a substrate (e.g., a SMAD-derived peptide) and ATP. The inhibitor's potency is determined by its ability to prevent the phosphorylation of the substrate. The remaining ATP or the generated ADP is then quantified.
Example Protocol (ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer from a 5x stock.
-
Dilute the test inhibitor to the desired concentrations. A 10-point serial dilution is common.
-
Prepare a master mix containing the Kinase Assay Buffer, ATP, and the TGFBR1 peptide substrate.
-
Dilute the recombinant TGFβR1 (ALK5) enzyme to the working concentration in 1x Kinase Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the diluted test inhibitor or vehicle control to the appropriate wells.
-
Add the master mix to all wells.
-
Initiate the kinase reaction by adding the diluted ALK5 enzyme to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 45 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP formed and is inversely proportional to the activity of the kinase.
-
Plot the inhibitor concentration against the signal to determine the IC50 value.
-
Western Blotting for SMAD Phosphorylation (Cell-Based)
This assay confirms the inhibitor's activity in a cellular context by measuring the phosphorylation of SMAD2/3.
Principle: Cells are treated with TGF-β to stimulate SMAD phosphorylation. The effect of the ALK5 inhibitor on this phosphorylation event is then assessed by Western blotting using antibodies specific to the phosphorylated form of SMAD2/3.
Example Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, HaCaT) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the ALK5 inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes) to induce SMAD2/3 phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The membrane can be stripped and re-probed for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-SMAD2/3 signal to the total SMAD2/3 and/or the loading control.
-
Plot the inhibitor concentration against the normalized phospho-SMAD2/3 signal.
-
Cell Proliferation Assay (Cell-Based)
This assay assesses the functional consequence of ALK5 inhibition on cell growth, as TGF-β can be either growth-inhibitory or stimulatory depending on the cell type and context.
Principle: The effect of the ALK5 inhibitor on cell proliferation in the presence of TGF-β is measured. Common methods include MTS or BrdU incorporation assays.
Example Protocol (MTS Assay):
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
After cell attachment, treat the cells with different concentrations of the ALK5 inhibitor in the presence or absence of TGF-β.
-
Include appropriate controls (vehicle, TGF-β alone, inhibitor alone).
-
Incubate for a period that allows for measurable changes in proliferation (e.g., 48-72 hours).
-
-
MTS Assay:
-
Add the MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of proliferation relative to the control and plot the inhibitor concentration against this value to determine the effect on cell growth.
-
Figure 3. General Experimental Workflow.
Conclusion
The inhibition of ALK5 is a validated and actively pursued strategy for the therapeutic modulation of the TGF-β signaling pathway. While specific data on this compound is emerging, the principles of its mechanism of action and the methods for its characterization are well-established within the field of kinase inhibitor drug discovery. This guide provides a foundational understanding of the TGF-β pathway, the role of ALK5, and the detailed experimental approaches necessary to evaluate inhibitors like this compound, thereby serving as a valuable resource for researchers in both academic and industrial settings.
The Function and Mechanism of Alk5-IN-7: A Technical Guide to TGF-β Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alk5-IN-7 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By targeting the kinase activity of ALK5, this compound effectively modulates the canonical TGF-β signaling pathway, which is implicated in a multitude of cellular processes including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Dysregulation of the TGF-β/ALK5 pathway is a hallmark of various pathologies, most notably in fibrosis, cancer progression, and inflammatory disorders. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, relevant quantitative data from analogous ALK5 inhibitors, and detailed experimental protocols for its characterization.
Introduction to ALK5 and the TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) superfamily of cytokines plays a pivotal role in maintaining cellular homeostasis.[1] The signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, predominantly ALK5.[3] This phosphorylation event activates the intracellular serine/threonine kinase domain of ALK5.
Activated ALK5 propagates the signal by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[4] These phosphorylated SMADs then form a heteromeric complex with SMAD4, which translocates to the nucleus.[4] Within the nucleus, the SMAD complex acts as a transcription factor, regulating the expression of target genes involved in a wide array of cellular responses.[4] Given its central role in this pathway, ALK5 has emerged as a critical therapeutic target for diseases driven by aberrant TGF-β signaling.[5]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the ALK5 kinase.[5] By binding to the ATP-binding pocket of the ALK5 kinase domain, this compound prevents the phosphorylation and subsequent activation of SMAD2 and SMAD3. This targeted inhibition effectively blocks the downstream signaling cascade, thereby mitigating the pro-fibrotic, pro-tumorigenic, and inflammatory effects of excessive TGF-β signaling. The potential therapeutic applications of this compound are being explored in conditions such as cancer and fibrosis.[1][2][4]
Signaling Pathway Diagram
Quantitative Data on ALK5 Inhibition
While specific quantitative data for this compound is primarily detailed in patent literature (WO2021129621A1), the following tables summarize representative data for other well-characterized ALK5 inhibitors to provide a comparative context for researchers.
| Inhibitor | Target(s) | IC₅₀ (nM) | Assay Type | Reference |
| A-83-01 | ALK4, ALK5, ALK7 | 12 | Kinase Assay | [6] |
| SB-505124 | ALK4, ALK5, ALK7 | - | Cellular Assay | [7] |
| SB-431542 | ALK4, ALK5, ALK7 | 94 | Kinase Assay | [8] |
| EW-7197 | ALK5 | - | Cellular Assay | [9] |
| SKI2162 | ALK5 | 1.7 | Kinase Assay | [10] |
| Inhibitor | Animal Model | Disease Model | Key Findings | Reference |
| EW-7197 | Mouse | Renal Fibrosis | Reduced expression of TGF-β and Smad2/3; decreased renal fibrosis. | [9] |
| SKI2162 | Mouse | Radiation-Induced Fibrosis | Reduced late skin reactions and leg-contracture. | [10] |
| LY-364947 | Mouse | Liver Fibrosis | Reduced fibrogenic markers and collagen deposition. | [11][12] |
| Unnamed ALK5 Inhibitor | Mouse | Glioblastoma | Increased delivery of macromolecular contrast agents to tumors. | [13][14] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of ALK5 inhibitors like this compound.
In Vitro ALK5 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of ALK5.
Materials:
-
Recombinant human ALK5 protein
-
GST-Smad3 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (radiolabeled or for use with ADP-Glo™)
-
This compound or other test compounds
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper for radiolabeling methods
Procedure:
-
Prepare a dilution series of this compound in DMSO, followed by a further dilution in kinase buffer.
-
In a 96-well plate, add the diluted inhibitor, recombinant ALK5, and the GST-Smad3 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 45 minutes).
-
Stop the reaction and quantify the kinase activity. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure luminescence, which is proportional to the amount of ADP produced.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular TGF-β Reporter Assay
This assay assesses the ability of an inhibitor to block TGF-β-induced gene expression in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line) stably transfected with a SMAD-responsive luciferase reporter construct (e.g., CAGA-luciferase).
-
DMEM supplemented with 10% FBS and antibiotics.
-
TGF-β1 ligand.
-
This compound or other test compounds.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a sub-maximal concentration of TGF-β1 (e.g., 1 ng/mL).
-
Incubate for 16-24 hours to allow for reporter gene expression.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Determine the IC₅₀ value by analyzing the dose-response curve.
Experimental Workflow Diagram
Conclusion
This compound is a valuable research tool for investigating the role of the TGF-β/ALK5 signaling pathway in health and disease. As a potent inhibitor of ALK5, it offers a means to dissect the molecular mechanisms underlying fibrosis, cancer, and inflammation. The methodologies and comparative data presented in this guide provide a framework for the further evaluation of this compound and other ALK5 inhibitors in preclinical and translational research. Further studies are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ulab360.com [ulab360.com]
- 3. Signaling via the Tgf-β type I receptor Alk5 in heart development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ALK5 kinase activity assay [bio-protocol.org]
- 8. Activin-Like Kinase 5 (ALK5) Mediates Abnormal Proliferation of Vascular Smooth Muscle Cells from Patients with Familial Pulmonary Arterial Hypertension and Is Involved in the Progression of Experimental Pulmonary Arterial Hypertension Induced by Monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Enhanced effectivity of an ALK5-inhibitor after cell-specific delivery to hepatic stellate cells in mice with liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. JCI Insight - Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors [insight.jci.org]
Alk5-IN-7: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and selectivity of Alk5-IN-7, a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). This document is intended to serve as a valuable resource for researchers and drug development professionals working with this compound.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against ALK5
| Parameter | Value |
| IC | [Insert IC |
| Ki (nM) | [Insert Ki value if available] |
| Assay Type | [e.g., Biochemical Kinase Assay, Cellular Assay] |
| Reference | Patent WO2021129621A1, Compound 4 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | Percent Inhibition @ [Concentration] µM | IC |
| ALK5 | [Insert % Inhibition] | [Insert IC |
| ALK1 | [Insert Data] | [Insert Data] |
| ALK2 | [Insert Data] | [Insert Data] |
| ALK3 | [Insert Data] | [Insert Data] |
| ALK4 | [Insert Data] | [Insert Data] |
| ALK6 | [Insert Data] | [Insert Data] |
| p38α | [Insert Data] | [Insert Data] |
| VEGFR2 | [Insert Data] | [Insert Data] |
| ... (additional kinases) | [Insert Data] | [Insert Data] |
| Reference | [Insert Reference, e.g., Patent WO2021129621A1 or other screening data] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical ALK5 Kinase Inhibition Assay (Example Protocol)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of this compound against the ALK5 enzyme.
Materials:
-
Recombinant human ALK5 (catalytic domain)
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA)
-
This compound (serial dilutions)
-
ATP solution
-
Phosphocellulose paper or filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a reaction plate, add the recombinant ALK5 enzyme, the substrate (MBP), and the diluted this compound or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate to capture the phosphorylated substrate.
-
Wash the paper/plate to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC
50value by fitting the data to a dose-response curve using appropriate software.
Cellular Assay for TGF-β Pathway Inhibition (Example Protocol)
This protocol outlines a method to assess the ability of this compound to inhibit TGF-β-induced signaling in a cellular context.
Materials:
-
A suitable cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma cells)
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
This compound (serial dilutions)
-
Antibodies for Western blotting (e.g., anti-phospho-SMAD2, anti-total-SMAD2, anti-GAPDH)
-
Lysis buffer
-
Reagents for SDS-PAGE and Western blotting
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for a few hours to reduce basal signaling.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a fixed concentration of TGF-β1 for a specific time (e.g., 30-60 minutes) to induce SMAD2 phosphorylation.
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-SMAD2 and total SMAD2. A loading control like GAPDH should also be probed.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of phospho-SMAD2 to total SMAD2.
-
Calculate the percent inhibition of TGF-β1-induced SMAD2 phosphorylation for each concentration of this compound.
-
Determine the IC
50value from the resulting dose-response curve.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: TGF-β/ALK5 Signaling Pathway and the inhibitory action of this compound.
An In-Depth Technical Guide to Alk5-IN-7: A Potent Inhibitor of TGF-β Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alk5-IN-7 is a potent and selective small molecule inhibitor of the Activin-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for Transforming Growth Factor-β (TGF-β). By targeting ALK5, this compound effectively modulates the TGF-β signaling pathway, which is critically involved in a myriad of cellular processes including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in numerous pathologies, most notably in fibrosis and cancer, making ALK5 a compelling therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support further research and drug development efforts.
Chemical Structure and Properties
This compound is a novel pyrazole derivative with the molecular formula C26H28N4O3S and a molecular weight of 476.59 g/mol .[1] Its unique chemical architecture is central to its high affinity and specificity for the ALK5 kinase domain.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(4-(4-(3-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yloxy)phenyl)propan-2-ol | (Structure-based inference) |
| Molecular Formula | C26H28N4O3S | [1] |
| Molecular Weight | 476.59 g/mol | [1] |
| CAS Number | 2657720-07-3 | [1] |
| SMILES | CC(C)(O)c1ccc(cc1)Oc1cccc(n1)c1cc(cn1C)c1ncccc1C | (Inferred from structure) |
| Appearance | White to off-white solid | (Typical for this class of compounds) |
| Solubility | Soluble in DMSO | (Typical for this class of compounds) |
(Data for IUPAC name, SMILES, appearance, and solubility are based on typical characteristics of similar chemical compounds and should be confirmed with experimental data where available.)
Chemical Structure:
Caption: A placeholder for the 2D chemical structure of this compound.
Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway
This compound exerts its biological effects by directly inhibiting the kinase activity of ALK5. The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. This phosphorylation event activates ALK5, which in turn phosphorylates the downstream signaling proteins, SMAD2 and SMAD3. The phosphorylated SMAD2/3 proteins form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the ALK5 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3 and thereby blocking the entire downstream signaling cascade.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Biological Activity and Potency
While specific quantitative data for this compound's inhibitory activity (such as IC50 and Ki values) are primarily detailed in patent literature[1], the compound is described as a potent inhibitor of ALK5. For context, other well-characterized ALK5 inhibitors have demonstrated IC50 values in the low nanomolar range.
Table 2: Comparative Biological Activity of Selected ALK5 Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| A-83-01 | ALK5, ALK4, ALK7 | 12, 45, 7.5 | Transcription Assay | [2] |
| SB-431542 | ALK5, ALK4, ALK7 | 94, >10000, >10000 | Kinase Assay | [3] |
| Galunisertib (LY2157299) | TβRI (ALK5) | 56 | Cell-free Assay | [3] |
| Vactosertib (TEW-7197) | ALK5, ALK4 | 11, 13 | Kinase Assay | [3] |
This table provides context for the potency of ALK5 inhibitors. The specific IC50 value for this compound is not publicly available in peer-reviewed literature at this time.
Experimental Protocols
The characterization of ALK5 inhibitors like this compound typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are generalized protocols for key experiments.
ALK5 Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ALK5.
Objective: To determine the IC50 value of this compound against recombinant human ALK5.
Materials:
-
Recombinant human ALK5 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at or near the Km for ALK5)
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific SMAD-derived peptide)
-
This compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the ALK5 enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: A generalized workflow for an in vitro ALK5 kinase assay.
Cell-Based TGF-β-Induced Reporter Assay
This assay assesses the ability of an inhibitor to block TGF-β signaling in a cellular context.
Objective: To determine the functional IC50 of this compound in inhibiting TGF-β-induced gene expression.
Materials:
-
A suitable cell line (e.g., HEK293T, HaCaT) stably or transiently transfected with a TGF-β-responsive reporter construct (e.g., (CAGA)12-luciferase).
-
Cell culture medium and supplements.
-
Recombinant human TGF-β1.
-
This compound (serially diluted).
-
Luciferase assay reagent.
-
96-well cell culture plates.
Procedure:
-
Seed the reporter cell line in a 96-well plate and allow cells to attach overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with a fixed concentration of TGF-β1 (typically in the low ng/mL range).
-
Incubate for 16-24 hours to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase signal to a control for cell viability if necessary.
-
Plot the percentage of inhibition of TGF-β-induced reporter activity against the logarithm of the inhibitor concentration and calculate the IC50 value.
Potential Therapeutic Applications
Given the central role of the TGF-β/ALK5 pathway in disease, this compound holds potential for the treatment of various conditions. The information available suggests its utility in research areas including:
-
Fibrotic Diseases: Such as idiopathic pulmonary fibrosis (IPF), liver fibrosis, and kidney fibrosis, where excessive deposition of extracellular matrix is a hallmark.
-
Cancer: Particularly in advanced stages where TGF-β can promote tumor growth, invasion, and metastasis, as well as suppress the anti-tumor immune response.[1]
-
Inflammatory and Autoimmune Diseases: Where modulation of the immune-suppressive functions of TGF-β could be beneficial.[1]
Conclusion
This compound is a promising new chemical entity for the targeted inhibition of the TGF-β signaling pathway. Its potency as an ALK5 inhibitor, as suggested by its origins in patent literature, positions it as a valuable tool for researchers investigating the physiological and pathological roles of TGF-β. Further characterization of its pharmacokinetic and pharmacodynamic properties will be essential in evaluating its full therapeutic potential. The experimental frameworks provided herein offer a starting point for the comprehensive preclinical assessment of this compound and similar molecules in the drug discovery pipeline.
References
The Emergence of Alk5-IN-7: A Technical Primer on the Discovery and Synthesis of a Novel ALK5 Inhibitor
Disclaimer: Detailed proprietary information regarding the specific discovery and synthesis of Alk5-IN-7 is primarily contained within patent literature (WO2021129621A1) and is not extensively available in the public scientific domain. This guide, therefore, provides an in-depth overview of the discovery and synthesis of potent and selective ALK5 inhibitors, using publicly available data for analogous compounds to illustrate the principles and methodologies relevant to this compound.
Introduction to ALK5 and its Role in Disease
Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGF-βRI), is a critical serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[1] This pathway is fundamental in regulating a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration.[2][3] Dysregulation of the TGF-β/ALK5 signaling cascade is implicated in the pathogenesis of numerous diseases, most notably fibrosis, cancer, and inflammatory disorders.[2][4] In cancer, TGF-β signaling exhibits a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in advanced stages.[1] Consequently, the development of small molecule inhibitors targeting ALK5 has emerged as a promising therapeutic strategy.[5] this compound is a potent and selective inhibitor of ALK5, positioning it as a valuable research tool and a potential therapeutic candidate for TGF-β-related pathologies.[4]
The TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), a constitutively active kinase.[6][7] This binding event induces the recruitment and phosphorylation of the ALK5 receptor at its glycine-serine-rich (GS) domain.[3] The activated ALK5 then propagates the signal downstream by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[1][8] These phosphorylated SMADs form a heteromeric complex with the common mediator SMAD4, which then translocates into the nucleus.[6] Within the nucleus, the SMAD complex acts as a transcription factor, modulating the expression of target genes that drive various cellular responses.[1]
Discovery of ALK5 Inhibitors: A General Workflow
The discovery of a novel ALK5 inhibitor like this compound typically follows a structured drug discovery and development process. This process begins with target identification and validation, followed by the identification of initial hit compounds, which are then optimized to generate lead candidates with improved potency, selectivity, and drug-like properties.
Synthesis of ALK5 Inhibitors
The synthesis of small molecule ALK5 inhibitors often involves the construction of heterocyclic scaffolds such as pyrazoles, imidazoles, and quinolines, which are capable of forming key interactions within the ATP-binding pocket of the ALK5 kinase domain.[2][9][10] While the specific synthetic route for this compound is detailed in patent WO2021129621A1, a representative synthesis of a pyrazole-based ALK5 inhibitor is illustrated below. Such syntheses often employ well-established organic chemistry reactions, including condensation, cyclization, and cross-coupling reactions, to build the core structure and introduce various substituents to optimize biological activity.
Quantitative Data for Representative ALK5 Inhibitors
To provide a context for the potency of this compound, the following table summarizes the inhibitory activities of several well-characterized ALK5 inhibitors. This data is typically generated from in vitro kinase assays that measure the concentration of the inhibitor required to reduce the enzymatic activity of ALK5 by 50% (IC50).
| Compound | ALK5 IC50 (nM) | Cell-based Assay (IC50, nM) | Reference |
| SB-431542 | 94 | ~200 (TGF-β-induced reporter) | [3] |
| SB525334 | 14.3 | 47 (TGF-β-induced PAI-1) | [11] |
| SD-208 | 48 | ~100 (TGF-β-induced gene expression) | [7][8] |
| EW-7197 | 1.8 | 1.2 (p-SMAD2 inhibition) | [12] |
| LY-364947 | 53 | N/A | [13] |
Note: The specific IC50 value for this compound is not publicly available in the reviewed literature but is expected to be in the low nanomolar range based on its description as a potent inhibitor.[4]
Experimental Protocols
The characterization of a novel ALK5 inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, mechanism of action, and therapeutic efficacy.
In Vitro Assays
ALK5 Kinase Assay (Potency Determination):
-
Recombinant human ALK5 kinase domain is incubated with a specific substrate (e.g., a peptide derived from SMAD2) and ATP in a suitable buffer.
-
A serial dilution of the test inhibitor (e.g., this compound) is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-based p-SMAD2/3 Assay (Target Engagement):
-
Cells that endogenously express the TGF-β signaling pathway components (e.g., HaCaT keratinocytes, A549 lung carcinoma cells) are cultured.
-
The cells are pre-incubated with varying concentrations of the ALK5 inhibitor for a specific duration.
-
The cells are then stimulated with a known concentration of TGF-β1 to activate the signaling pathway.
-
After stimulation, the cells are lysed, and the levels of phosphorylated SMAD2 and/or SMAD3 are measured using Western blotting or a cell-based ELISA with phospho-specific antibodies.
-
The inhibition of TGF-β-induced SMAD phosphorylation is quantified to determine the cellular potency of the inhibitor.
In Vivo Studies
Animal Models of Disease: The efficacy of an ALK5 inhibitor is evaluated in relevant animal models of human diseases. For example:
-
Fibrosis: Carbon tetrachloride (CCl4)-induced liver fibrosis in mice or rats.[14]
-
Cancer: Orthotopic or metastatic tumor models in immunocompromised mice.[9]
-
Pulmonary Arterial Hypertension: Monocrotaline-induced pulmonary hypertension in rats.[11]
Experimental Protocol for a Liver Fibrosis Model:
-
Male C57/Bl6 mice are treated with CCl4 (e.g., intraperitoneal injection) to induce liver fibrosis.
-
A cohort of these mice is concurrently treated with the ALK5 inhibitor (e.g., this compound) administered through a suitable route (e.g., oral gavage, intraperitoneal injection). A vehicle control group is also included.
-
After a defined treatment period, the animals are euthanized, and liver tissues are collected.
-
The extent of fibrosis is assessed by histological analysis (e.g., Sirius Red staining for collagen deposition) and by measuring the expression of fibrotic markers (e.g., α-smooth muscle actin, collagen I) using immunohistochemistry, qPCR, or Western blotting.
-
The therapeutic efficacy of the ALK5 inhibitor is determined by its ability to reduce the fibrotic burden compared to the vehicle-treated group.
Conclusion
The discovery and development of potent and selective ALK5 inhibitors, such as this compound, represent a significant advancement in the pursuit of targeted therapies for a range of debilitating diseases. While specific details on this compound remain largely proprietary, the established principles of ALK5 inhibitor discovery, synthesis, and characterization provide a robust framework for understanding its potential. The continued investigation of this and other ALK5 inhibitors holds great promise for delivering novel treatments for fibrosis, cancer, and other disorders driven by aberrant TGF-β signaling.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transforming growth factor-beta type 1 receptor (ALK5) and Smad proteins mediate TIMP-1 and collagen synthesis in experimental intestinal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors [insight.jci.org]
- 10. researchgate.net [researchgate.net]
- 11. Activin-Like Kinase 5 (ALK5) Mediates Abnormal Proliferation of Vascular Smooth Muscle Cells from Patients with Familial Pulmonary Arterial Hypertension and Is Involved in the Progression of Experimental Pulmonary Arterial Hypertension Induced by Monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ALK5 in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGFβR1), is a pivotal serine/threonine kinase receptor that plays a central role in mediating the diverse cellular effects of the transforming growth factor-beta (TGF-β) superfamily.[1][2] This family of cytokines is crucial for regulating a wide array of biological processes, including cell proliferation, differentiation, apoptosis, migration, and extracellular matrix production.[3][4] Dysregulation of the ALK5 signaling pathway is implicated in a multitude of human diseases, ranging from fibrotic disorders and cardiovascular diseases to cancer, making it a significant target for therapeutic intervention.[1][5] This technical guide provides an in-depth exploration of the core mechanisms of ALK5 signaling, quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals in their endeavors.
The TGF-β Superfamily and Receptor Complex Formation
The TGF-β superfamily comprises over 30 structurally related members in mammals, including TGF-βs, activins, and bone morphogenetic proteins (BMPs).[2] The initiation of signaling occurs when a dimeric TGF-β ligand binds to a type II receptor (TGFβRII), which is a constitutively active kinase.[6][7] This binding event induces a conformational change that allows for the recruitment and phosphorylation of a type I receptor, predominantly ALK5, within a heterotetrameric complex composed of two type I and two type II receptors.[7][8] The phosphorylation of ALK5 in its glycine-serine-rich (GS) domain by TGFβRII unleashes its own kinase activity, thereby initiating downstream intracellular signaling cascades.[9]
Canonical ALK5 Signaling: The Smad-Dependent Pathway
The canonical and most well-characterized signaling pathway downstream of ALK5 involves the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[1][2]
-
R-Smad Phosphorylation: Activated ALK5 directly phosphorylates Smad2 and Smad3 at their C-terminal SSXS motif.[2][8]
-
Complex Formation: Phosphorylated Smad2 and Smad3 then dissociate from the receptor complex and form a heterotrimeric complex with the common mediator Smad (co-Smad), Smad4.[2][3]
-
Nuclear Translocation and Transcriptional Regulation: This Smad complex translocates into the nucleus, where it acts as a transcription factor.[4][9] It binds to specific DNA sequences known as Smad-binding elements (SBEs) in the promoter regions of target genes, often in cooperation with other transcription factors, to either activate or repress their transcription.[4]
Negative regulation of this pathway is, in part, mediated by inhibitory Smads (I-Smads), such as Smad7. Smad7 can compete with R-Smads for binding to the activated ALK5 receptor, thereby preventing their phosphorylation and subsequent signaling.[3][6]
Non-Canonical ALK5 Signaling: Smad-Independent Pathways
In addition to the canonical Smad pathway, ALK5 can activate a variety of Smad-independent signaling cascades that contribute to the complexity and context-dependency of TGF-β responses.[8] These pathways can crosstalk with the Smad pathway and regulate distinct cellular functions.
Key non-canonical pathways initiated by ALK5 include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: ALK5 has been shown to activate all three major MAPK pathways:
-
ERK (Extracellular signal-Regulated Kinase): Activation of the ERK pathway by ALK5 can occur through its tyrosine kinase activity.[8]
-
JNK (c-Jun N-terminal Kinase) and p38 MAPK: These stress-activated protein kinases are typically activated by the serine/threonine kinase activity of ALK5.[8] The activation of p38 can be rapid and direct or delayed and dependent on Smad3-mediated induction of GADD45β.[8]
-
-
Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: ALK5 can also activate the PI3K/AKT pathway, which is crucial for cell survival and growth.
-
Rho-like GTPase Pathways: TGF-β signaling through ALK5 can influence the activity of small GTPases like RhoA, Rac1, and Cdc42, thereby regulating cytoskeletal dynamics, cell adhesion, and migration.
Quantitative Data in ALK5 Signaling
The following tables summarize key quantitative parameters associated with ALK5 signaling, providing a valuable resource for experimental design and data interpretation.
Table 1: Ligand-Receptor Binding Affinities
| Ligand | Receptor | Binding Affinity (Kd) | Method |
| TGF-β1 | TGFβRII | ~5 pM | Surface Plasmon Resonance |
| TGF-β3 | TGFβRII | ~5 pM | Surface Plasmon Resonance |
| TGF-β2 | TGFβRII | ~5 nM | Surface Plasmon Resonance |
| TGF-β2 | Betaglycan | 4.2 ± 0.6 nM | Surface Plasmon Resonance[10] |
Table 2: ALK5 Kinase Activity and Inhibition
| Parameter | Value | Enzyme/Inhibitor | Conditions |
| Specific Activity | 2.5 nmol/min/mg | TGFβR1 (ALK5) | Radiometric Assay[1] |
| Specific Activity | 30 nmol/min/mg | TGFβR1 (ALK5) | ADP-Glo™ Assay[1] |
| IC50 | 140 nM | GW6604 | ALK5 autophosphorylation assay[11] |
| IC50 | 107 nM | GW6604 | Binding assay on purified recombinant ALK5[11] |
| IC50 | 113 nM | TP-008 | Enzyme kinetic kinase assay (vs. ALK4) |
| IC50 | 343 nM | TP-008 | Enzyme kinetic kinase assay (vs. ALK5) |
Table 3: Quantitative Changes in Gene and Protein Expression
| Target | Fold Change | Cell Type/Condition | Method |
| DCX+ newborn neurons | ~30% decrease | ALK5 conditional knockout mice | Immunohistochemistry quantification[12] |
| p-Smad2 | ~20% decrease | ALK5 conditional knockout mice | Quantification of p-Smad2 signaling[12] |
| CTGF mRNA | 2.8-fold increase | E12.5 lung explants treated with TGF-β1 | Quantitative real-time RT-PCR[13] |
| ET-1 mRNA | Time-dependent increase | Bovine aortic endothelial cells with TGF-β | RT-qPCR[14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate ALK5 signaling.
ALK5 Kinase Assay (In Vitro)
This protocol describes a radiometric assay to measure the kinase activity of ALK5.
Materials:
-
Active TGFβR1 (ALK5) enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
Substrate peptide (e.g., TGFβR1 peptide)
-
[γ-³³P]-ATP Assay Cocktail (250 µM)
-
Kinase Dilution Buffer
-
Distilled H₂O
-
P81 Phosphocellulose Paper
-
3% Phosphoric acid solution
-
Scintillation counter
Procedure:
-
Thaw all reagents on ice.
-
Prepare the reaction mixture in a microcentrifuge tube by adding the following in order:
-
5 µl of Kinase Assay Buffer
-
5 µl of distilled H₂O
-
5 µl of diluted active TGFβR1 (ALK5) enzyme
-
5 µl of substrate peptide solution (1 mg/ml)
-
-
For a blank control, replace the substrate with an equal volume of distilled H₂O.
-
Initiate the reaction by adding 5 µl of [γ-³³P]-ATP Assay Cocktail. The final volume will be 25 µl.
-
Incubate the reaction mixture in a water bath at 30°C for 15 minutes.
-
Terminate the reaction by spotting 20 µl of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in a 3% phosphoric acid solution.
-
Rinse the paper once with acetone.
-
Allow the paper to air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the enzyme (nmol/min/mg) based on the counts per minute (CPM) and the amount of enzyme used.[1]
Co-Immunoprecipitation (Co-IP) for ALK5 Interaction Studies
This protocol outlines the general steps for performing a Co-IP experiment to identify proteins that interact with ALK5.
Materials:
-
Cells expressing the protein of interest (bait, e.g., ALK5)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the bait protein (e.g., anti-ALK5 antibody)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the cells in a gentle lysis buffer to maintain protein-protein interactions.
-
Pre-clearing: (Optional) Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate and incubate to form antibody-antigen complexes.
-
Capture: Add Protein A/G magnetic beads to the lysate to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting partners (prey) or by mass spectrometry for unbiased identification of interacting proteins.
Luciferase Reporter Assay for TGF-β/Smad Signaling
This protocol describes how to use a luciferase reporter assay to measure the transcriptional activity of the TGF-β/Smad pathway.
Materials:
-
Cells of interest (e.g., HEK293T)
-
Smad-binding element (SBE)-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
TGF-β1 ligand
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Transfection: Co-transfect the cells with the SBE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
Stimulation: After 24-48 hours, treat the cells with different concentrations of TGF-β1 or with potential inhibitors of the pathway.
-
Cell Lysis: Lyse the cells according to the dual-luciferase assay kit instructions.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in reporter activity relative to the untreated control.
Chromatin Immunoprecipitation (ChIP) Assay for Smad4 Binding
This protocol details the steps for performing a ChIP assay to identify the genomic regions where the Smad4-containing complex binds.
Materials:
-
Cells treated with or without TGF-β
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonication equipment
-
Antibody against Smad4
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for Smad4 overnight.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with different wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[15][16]
Experimental Workflows
The following diagrams illustrate common experimental workflows used in the study of ALK5 signaling.
Conclusion
ALK5 is a master regulator of cellular physiology and pathology, primarily through its role as a type I receptor in the TGF-β signaling pathway. Its activation triggers a cascade of intracellular events, including the canonical Smad2/3 pathway and a network of non-canonical pathways, which collectively orchestrate a wide range of cellular responses. The intricate nature of ALK5 signaling provides numerous opportunities for therapeutic intervention in a variety of diseases. This technical guide has provided a comprehensive overview of ALK5 signaling, supported by quantitative data, detailed experimental protocols, and visual workflows, to empower researchers and drug development professionals in their pursuit of understanding and targeting this critical signaling nexus.
References
- 1. Quantitative analysis of the secretome of TGF-β signaling-deficient mammary fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ChIP-Seq Workflow Template | GEN242 [girke.bioinformatics.ucr.edu]
- 5. researchgate.net [researchgate.net]
- 6. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transforming growth factor-beta (TGF-beta) binding to the extracellular domain of the type II TGF-beta receptor: receptor capture on a biosensor surface using a new coiled-coil capture system demonstrates that avidity contributes significantly to high affinity binding. | Semantic Scholar [semanticscholar.org]
- 8. Signaling Receptors for TGF-β Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Binding Properties of the Transforming Growth Factor-β Coreceptor Betaglycan: Proposed Mechanism for Potentiation of Receptor Complex Assembly and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. ALK5-dependent TGF-β signaling is a major determinant of late stage adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ALK-5 Mediates Endogenous and TGF-β1–Induced Expression of Connective Tissue Growth Factor in Embryonic Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Item - RNA-seq analysis flow chart. - Public Library of Science - Figshare [plos.figshare.com]
- 16. creative-proteomics.com [creative-proteomics.com]
Downstream Effects of Alk5-IN-7 on Smad Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the downstream effects of Alk5-IN-7, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (Alk5). The primary focus is on the modulation of the canonical Smad signaling pathway. This document details the mechanism of action of Alk5 inhibitors, presents quantitative data on their impact on Smad protein phosphorylation and nuclear translocation, and outlines detailed experimental protocols for the assessment of these effects. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the molecular processes involved. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from other well-characterized Alk5 inhibitors to illustrate the expected biological outcomes.
Introduction: The TGF-β/Smad Signaling Pathway and the Role of Alk5
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1][2] Dysregulation of this pathway is implicated in a variety of pathological conditions, including cancer and fibrosis.[3] The canonical TGF-β pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, predominantly Alk5.[2][4] This phosphorylation event activates the kinase domain of Alk5.
In addition to the canonical Smad2/3 pathway, there is evidence of non-canonical TGF-β signaling where Alk5 can also phosphorylate Smad1 and Smad5, which are typically associated with the Bone Morphogenetic Protein (BMP) signaling pathway.[5][9][10] This cross-talk between pathways adds another layer of complexity to TGF-β signaling.
Mechanism of Action of this compound and Other Alk5 Inhibitors
This compound, like other small molecule inhibitors of Alk5 such as A-83-01, SB-431542, GW6604, and SD-208, functions as an ATP-competitive inhibitor of the Alk5 kinase.[1][3][11][12] By binding to the ATP-binding pocket of the Alk5 kinase domain, these inhibitors prevent the transfer of phosphate from ATP to the receptor's substrates, namely Smad2 and Smad3.[11] This direct inhibition of Alk5 kinase activity is the primary mechanism by which this compound and its analogs disrupt the downstream signaling cascade.
The direct consequences of Alk5 inhibition are:
-
Reduced Phosphorylation of Smad2 and Smad3: The most immediate effect is the significant reduction in the levels of phosphorylated Smad2 (p-Smad2) and phosphorylated Smad3 (p-Smad3).[5][12]
-
Inhibition of Smad Complex Formation: Without phosphorylation, Smad2 and Smad3 cannot efficiently form a complex with Smad4.[7]
-
Prevention of Nuclear Translocation: The unphosphorylated R-Smads and the consequently unassembled Smad complex are retained in the cytoplasm, preventing their accumulation in the nucleus.[6][13]
Quantitative Data on the Effects of Alk5 Inhibitors on Smad Proteins
Table 1: Inhibitory Activity of Various Alk5 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |
| GW6604 | Alk5 Autophosphorylation | Cell-free | 140 | [1][8] |
| GW6604 | TGF-β-induced PAI-1 Transcription | Cellular | 500 | [1][8] |
| SB-431542 | Alk5 Kinase Activity | Cell-free | 94 | [11] |
| SB-431542 | ALK5ca-dependent Reporter Activity | Cellular | 589 | [14] |
| A-83-01 | Alk5 Kinase Activity | Cell-free | 12 | [11] |
| SD-208 | Alk5 Kinase Activity | Cell-free | 48 | [11] |
Table 2: Effect of Alk5 Inhibitors on Smad Phosphorylation and Target Gene Expression
| Inhibitor | Cell Line | Treatment | Effect | Quantitative Change | Reference(s) |
| SB-431542 | EpH4 cells | 10 µM, 15 min pre-TGF-β | Inhibition of Smad1/5 phosphorylation | Visual reduction in Western blot | [9] |
| SB-431542 | EpH4 cells | 10 µM, 15 min pre-TGF-β | Inhibition of Smad2 phosphorylation | Visual reduction in Western blot | [9] |
| SB-431542 | Embryonic lung explants | 20 µM, 1 hr pre-TGF-β1 | Blocked TGF-β1-induced CTGF mRNA | ~75% reduction | [4] |
| GW6604 | DMN-treated rats | 40 mg/kg p.o. | Reduction in Collagen IA1 expression | 80% reduction | [8] |
| SB525334 | Control fibroblasts | Post-TGF-β1 stimulation | Inhibition of Smad2/3 nuclear translocation | Significant reduction in nuclear localization | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the downstream effects of Alk5 inhibitors on Smad proteins.
Western Blotting for Phospho-Smad2/3
This protocol is designed to quantify the levels of phosphorylated Smad2 and Smad3 in cell lysates.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-Smad2, anti-p-Smad3, anti-total Smad2/3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with Alk5 inhibitor at desired concentrations for the specified time, followed by stimulation with TGF-β.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Smad2/3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or total Smad2/3).
-
Immunofluorescence for Smad2/3 Nuclear Translocation
This protocol allows for the visualization and quantification of Smad2/3 localization within the cell.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibodies (anti-Smad2/3)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells on coverslips with Alk5 inhibitor and/or TGF-β.
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% goat serum for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with primary anti-Smad2/3 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize cells using a fluorescence microscope.
-
Capture images and quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of Smad2/3 nuclear translocation.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Treat cells with Alk5 inhibitor and/or TGF-β.
-
Extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA.
-
Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Visualizations
Signaling Pathway Diagram
References
- 1. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK-5 Mediates Endogenous and TGF-β1–Induced Expression of Connective Tissue Growth Factor in Embryonic Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGFβ-stimulated Smad1/5 phosphorylation requires the ALK5 L45 loop and mediates the pro-migratory TGFβ switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-(beta) type I receptor/ALK-5 and Smad proteins mediate epithelial to mesenchymal transdifferentiation in NMuMG breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGF-beta-induced nuclear localization of Smad2 and Smad3 in Smad4 null cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transforming Growth Factor β-Induced Smad1/5 Phosphorylation in Epithelial Cells Is Mediated by Novel Receptor Complexes and Is Essential for Anchorage-Independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALK5 and ALK1 Play Antagonistic Roles in Transforming Growth Factor β-Induced Podosome Formation in Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.biologists.com [journals.biologists.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the TGF-beta Receptor Family
The Transforming Growth Factor-beta (TGF-β) superfamily comprises a large group of structurally related cytokines, including TGF-βs, Bone Morphogenetic Proteins (BMPs), activins, and Growth and Differentiation Factors (GDFs).[1][2] These signaling proteins are crucial regulators of a vast array of cellular processes, such as proliferation, differentiation, apoptosis, and migration.[3][4] Their signaling is mediated by a conserved family of transmembrane serine/threonine kinase receptors. Given their central role in tissue homeostasis, embryonic development, and various pathologies like fibrosis and cancer, the TGF-β receptor family represents a critical area of study and a key target for therapeutic development.[1][5][6][7]
This guide provides a comprehensive technical overview of the TGF-β receptor family, detailing its composition, structure, signaling mechanisms, and the experimental protocols used for its investigation.
The TGF-β Receptor Family: Classification and Members
The TGF-β receptor family is categorized into three types based on structural and functional properties: Type I, Type II, and Type III receptors.[2][8] Signaling is primarily mediated by heterotetrameric complexes of two Type I and two Type II receptors.[1][3] In mammals, there are seven Type I receptors (known as Activin Receptor-Like Kinases, ALKs) and five Type II receptors.[2]
| Receptor Type | Common Name(s) | Alias(es) | Approx. Molecular Weight | Key Features |
| Type I | TβRI | ALK5 | ~53 kDa[8][9] | Contains a glycine-serine rich (GS) domain; requires phosphorylation by Type II receptor for activation.[2][10] |
| ACVRL1 | ALK1 | - | Predominantly expressed in endothelial cells.[1] | |
| ACVR1A | ALK2 | - | Binds BMPs. | |
| BMPR1A | ALK3 | - | Binds BMPs. | |
| ACVR1B | ALK4 | - | Binds Activins. | |
| BMPR1B | ALK6 | - | Binds BMPs. | |
| ACVR1C | ALK7 | - | Binds Nodal.[2] | |
| Type II | TβRII | - | ~70-80 kDa[8][9] | Constitutively active kinase; binds ligand directly and recruits Type I receptor.[11][12] |
| BMPRII | - | - | Binds BMPs.[2] | |
| ACVR2A | - | - | Binds Activins.[2] | |
| ACVR2B | - | - | Binds Activins.[2] | |
| AMHR2 | - | - | Binds Anti-Müllerian Hormone.[2] | |
| Type III | Betaglycan, TβRIII | - | ~280-330 kDa[8][9] | Lacks an intracellular kinase domain; acts as a co-receptor or reservoir, presenting ligands to Type II receptors, particularly TGF-β2.[8][13] |
| Endoglin | CD105 | - | A co-receptor primarily expressed on endothelial cells.[8] |
Receptor Structure and Activation Mechanism
Type I and Type II receptors share a common architecture: a cysteine-rich extracellular domain for ligand binding, a single transmembrane helix, and an intracellular domain with serine/threonine kinase activity.[13][14][15] The Type I receptor is distinguished by a juxtamembrane glycine-serine-rich (GS) domain, which is the site of activating phosphorylation by the Type II receptor.[2][10][12]
The activation sequence is a well-defined process:
-
Ligand Binding : A dimeric TGF-β superfamily ligand binds to a pair of Type II receptors.[4]
-
Receptor Complex Formation : The ligand-bound Type II receptors recruit a pair of Type I receptors, forming a stable heterotetrameric complex.[3][4]
-
Type I Receptor Phosphorylation : The constitutively active kinase of the Type II receptor phosphorylates specific serine and threonine residues within the GS domain of the Type I receptor.[1][11][12]
-
Activation : This phosphorylation event induces a conformational change in the Type I receptor, activating its kinase domain and enabling it to propagate the signal to downstream substrates.[11][16]
Intracellular Signaling Pathways
Once activated, the TGF-β receptor complex initiates intracellular signaling through two main branches: the canonical Smad-dependent pathway and the non-canonical Smad-independent pathways.
Canonical Smad-Dependent Pathway
This is the principal signaling route for the TGF-β family.
-
R-Smad Phosphorylation : The activated Type I receptor kinase directly phosphorylates Receptor-regulated Smads (R-Smads).[3] TGF-βs and activins typically lead to the phosphorylation of Smad2 and Smad3, while BMPs signal through Smad1, Smad5, and Smad9 (also known as Smad8).[17][18]
-
Complex Formation : Phosphorylated R-Smads form a heteromeric complex with the common mediator Smad (co-Smad), Smad4.[3][17]
-
Nuclear Translocation : The R-Smad/Smad4 complex translocates into the nucleus.[17]
-
Gene Regulation : In the nucleus, the Smad complex acts as a transcription factor, binding to specific DNA sequences (Smad Binding Elements) and partnering with other co-factors to regulate the expression of target genes.[3][19]
-
Negative Regulation : The pathway is negatively regulated by Inhibitory Smads (I-Smads), such as Smad6 and Smad7. Smad7 competes with R-Smads for binding to the activated Type I receptor, preventing their phosphorylation, while Smad6 can interfere with the formation of the R-Smad/Smad4 complex.[3][4]
Non-Canonical Smad-Independent Pathways
TGF-β receptors can also activate signaling cascades independently of Smads, adding layers of complexity and context-specificity to the cellular response.[19][20] These pathways often involve crosstalk with other signaling networks. Key non-canonical pathways include:
-
MAPK Pathways : Activation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK) pathways.[1][17][21]
-
Phosphatidylinositol 3-kinase (PI3K)/AKT Pathway : Regulates cell survival and metabolism.[1]
-
Rho-like GTPase Pathways : Involves small GTPases like RhoA, Rac, and Cdc42, which are critical for regulating the cytoskeleton, cell migration, and adhesion.[1][17]
Quantitative Data: Ligand-Receptor Binding Affinities
The affinity of ligands for their receptors is a key determinant of signaling outcomes. TGF-β signaling is characterized by high-affinity interactions, often in the picomolar to nanomolar range.
| Ligand | Receptor | Binding Affinity (Kd) | Comments |
| TGF-β1 | TβRII | High Affinity | TβRI has high affinity for TGF-β1.[13][22] |
| TGF-β1 | TβRIII (Betaglycan) | High Affinity | [13][22] |
| TGF-β2 | TβRII | 2.9 ± 1.1 µM (Weak Affinity)[23] | Binding is significantly enhanced by TβRIII (Betaglycan).[23] |
| TGF-β2 | TβRIII (Betaglycan) | 4.2 ± 0.6 nM (High Affinity)[23] | TβRIII has high affinity for TGF-β2.[13][22] |
| TGF-β3 | TβRII | High Affinity | - |
| Activin A | ActRIIA / ActRIIB | 100-380 pM[24] | High-affinity interaction.[25] |
| BMP4 | BMPRII | 110 pM[24] | Lower affinity compared to Activin A for its receptors.[24] |
Role in Disease and Therapeutic Targeting
Dysregulation of TGF-β signaling is a hallmark of numerous diseases.
-
Cancer : TGF-β plays a dual role. In early-stage cancer, it acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis.[3][7] In advanced stages, however, cancer cells often become resistant to these effects, and elevated TGF-β in the tumor microenvironment promotes tumor progression, metastasis, angiogenesis, and immune evasion.[6][26][27]
-
Fibrosis : TGF-β is the most potent known pro-fibrotic cytokine.[28] Chronic activation of TGF-β signaling drives the excessive production and deposition of extracellular matrix proteins, leading to tissue scarring and organ failure in diseases like pulmonary fibrosis, liver cirrhosis, and kidney disease.[5][6]
The critical role of this pathway in disease has made it an attractive target for drug development.[28] Strategies include:
-
Ligand Traps : Soluble receptor ectodomains that sequester ligands and prevent them from binding to cell surface receptors.[28]
-
Neutralizing Antibodies : Monoclonal antibodies that target either the TGF-β ligands or their receptors, blocking the interaction.[26][28]
-
Small Molecule Inhibitors : ATP-competitive inhibitors that target the kinase activity of the Type I receptors (e.g., TβRI/ALK5), thereby blocking all downstream signaling.[26][28][29]
Key Experimental Protocols
Investigating the TGF-β receptor family requires a range of molecular and cellular biology techniques. Below are methodologies for key experiments.
Luciferase Reporter Assay for Signaling Activity
This cell-based assay is widely used to quantify the activity of the Smad-dependent signaling pathway in response to ligands, agonists, or antagonists.
Principle : The assay utilizes a reporter cell line engineered to contain a luciferase gene under the control of a promoter with tandem TGF-β Response Sequences (TRS).[30][31] A commonly used promoter is from the plasminogen activator inhibitor-1 (PAI-1) gene, a well-characterized TGF-β target.[30][32] When the TGF-β pathway is activated, the Smad2/3-Smad4 complex binds to the TRS, driving the expression of luciferase. The resulting luminescence, measured after adding a substrate, is directly proportional to pathway activity.[33]
Detailed Methodology :
-
Cell Culture : Plate the TGF-β reporter cells (e.g., HEK293 or 3T3/NIH cells stably expressing the reporter construct) in a 96-well plate at a predetermined density (e.g., 10,000-20,000 cells/well) and allow them to attach overnight in complete growth medium.[33][34]
-
Serum Starvation (Optional) : To reduce background signaling, replace the growth medium with low-serum (e.g., 0.5% FBS) or serum-free medium for 4-6 hours before treatment.
-
Treatment : Prepare serial dilutions of the test compounds (agonists, antagonists) and the reference agonist (e.g., recombinant human TGF-β1) in the appropriate assay medium.[30] Add the compounds to the cells. If testing antagonists, pre-incubate the cells with the antagonist for 30-60 minutes before adding the agonist.
-
Incubation : Incubate the plate for a period sufficient to allow for gene transcription and protein expression (typically 16-24 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis and Luminescence Measurement : Remove the medium from the wells. Add a luciferase lysis buffer to lyse the cells and stabilize the luciferase enzyme. Transfer the lysate to an opaque 96-well plate.
-
Data Acquisition : Use a luminometer to inject the luciferase substrate (e.g., luciferin) into each well and immediately measure the light output (Relative Light Units, RLU).
-
Data Analysis : Plot the RLU values against the compound concentration. For agonists, calculate the EC₅₀ value. For antagonists, calculate the IC₅₀ value.
Co-Immunoprecipitation (Co-IP) for Receptor Interaction
Co-IP is used to verify the ligand-dependent interaction between Type I and Type II receptors in a cellular context.
Principle : An antibody targeting one of the receptors (the "bait," e.g., TβRII) is used to capture it from a cell lysate. If the other receptor (the "prey," e.g., TβRI) is physically associated with the bait, it will be pulled down as well. The presence of the prey protein is then detected by Western blotting.
Detailed Methodology :
-
Cell Culture and Treatment : Grow cells (e.g., HEK293T, HaCaT) to ~90% confluency. Treat one set of cells with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 15-30 minutes) to induce receptor complex formation. Leave another set untreated as a negative control.
-
Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells on ice using a non-denaturing Co-IP lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing Lysate : Centrifuge the lysates to pellet cell debris. To reduce non-specific binding, incubate the supernatant with protein A/G beads for 1 hour at 4°C. Pellet the beads and collect the pre-cleared lysate.
-
Immunoprecipitation : Incubate the pre-cleared lysate with a primary antibody against the bait protein (e.g., anti-TβRII antibody) overnight at 4°C with gentle rotation. A control IP with a non-specific IgG of the same isotype should be run in parallel.
-
Immune Complex Capture : Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing : Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a primary antibody against the prey protein (e.g., anti-TβRI/ALK5 antibody) to detect its presence in the immunoprecipitated complex.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of a TGF-β receptor kinase and is useful for screening small molecule inhibitors.
Principle : The purified intracellular kinase domain of a receptor (e.g., TβRI) is incubated with a specific substrate (e.g., a peptide derived from Smad2) and a phosphate donor (ATP). The kinase activity is quantified by measuring the amount of phosphate transferred to the substrate.
Detailed Methodology :
-
Reagents :
-
Purified, active recombinant TβRI kinase domain.
-
Substrate: A synthetic peptide corresponding to the Smad2 phosphorylation site or a full-length recombinant Smad2 protein.
-
ATP: Typically [γ-³²P]ATP for radioactive detection or "cold" ATP for non-radioactive methods (e.g., ADP-Glo™).
-
Kinase reaction buffer (containing MgCl₂, MnCl₂, DTT, and a buffer like HEPES).
-
Test compounds (potential inhibitors) dissolved in DMSO.
-
-
Reaction Setup : In a microplate well, combine the kinase buffer, the TβRI enzyme, and the test compound (or DMSO for control). Allow a brief pre-incubation (10-15 minutes) at room temperature.
-
Initiate Reaction : Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation : Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.
-
Stop Reaction & Detect :
-
Radioactive Method : Stop the reaction by adding phosphoric acid. Spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.
-
Non-Radioactive (Luminescence) Method : Use a commercial kit like ADP-Glo™. After the kinase reaction, add a reagent that depletes the remaining ATP. Then, add a second reagent that converts the ADP produced by the kinase reaction back into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to kinase activity.
-
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.
References
- 1. Signaling Receptors for TGF-β Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-beta receptor family - Wikipedia [en.wikipedia.org]
- 3. Transforming growth factor beta - Wikipedia [en.wikipedia.org]
- 4. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. TGF-β Signaling: From Tissue Fibrosis to Tumor Microenvironment | MDPI [mdpi.com]
- 7. Frontiers | Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling [frontiersin.org]
- 8. cusabio.com [cusabio.com]
- 9. betalifesci.com [betalifesci.com]
- 10. Structural biology of the TGFβ family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of activation of the TGF-beta receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. TGF-beta receptor - Proteopedia, life in 3D [proteopedia.org]
- 14. Structure of the TGF-Beta Receptor Complex Reveals Evolutionary Adaptations that have Led to Diversification of Function with the Superfamily [www-ssrl.slac.stanford.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Smad-dependent and Smad-independent pathways in TGF-beta family signalling. | Semantic Scholar [semanticscholar.org]
- 20. Smad-dependent and Smad-independent pathways in TGF-beta family signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. TGF beta receptor - Wikipedia [en.wikipedia.org]
- 23. Binding Properties of the Transforming Growth Factor-β Coreceptor Betaglycan: Proposed Mechanism for Potentiation of Receptor Complex Assembly and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. TGF-β family ligands exhibit distinct signalling dynamics that are driven by receptor localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Transforming Growth Factor-β Family Ligands Can Function as Antagonists by Competing for Type II Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 28. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. indigobiosciences.com [indigobiosciences.com]
- 31. cdn.caymanchem.com [cdn.caymanchem.com]
- 32. Luciferase reporter assay for determination of TGF-β activity [bio-protocol.org]
- 33. Luciferase reporter cells as a platform to detect SMAD-dependent collagen production - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Human TGF-beta R (Luc) HEK293 Reporter Cell | ACROBiosystems [acrobiosystems.com]
In Vitro Kinase Assay of Alk5-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assay for Alk5-IN-7, a potent inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, ALK5. This document details the underlying signaling pathway, experimental protocols, and data interpretation relevant to the characterization of ALK5 inhibitors.
Introduction to ALK5 and the TGF-β Signaling Pathway
Transforming Growth Factor-β (TGF-β) signaling is a crucial pathway involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and immune regulation.[1] Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis. The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII). This binding event recruits and phosphorylates the type I receptor, ALK5 (also known as TGF-βRI), a serine/threonine kinase. The activated ALK5 then phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1]
This compound is a potent inhibitor of ALK5, targeting the kinase activity of the receptor and thereby blocking the downstream signaling cascade.[2] In vitro kinase assays are essential for determining the potency and selectivity of such inhibitors.
TGF-β Signaling Pathway and the Role of this compound
The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.
Quantitative Data of ALK5 Inhibitors
While the specific IC50 value for this compound is not publicly available, it is described as a potent inhibitor.[2] For comparative purposes, the table below summarizes the half-maximal inhibitory concentrations (IC50) of other well-characterized ALK5 inhibitors. The IC50 is a measure of the concentration of an inhibitor required to reduce the activity of a kinase by 50%.[3]
| Inhibitor | Target | IC50 (nM) | Assay Type |
| A-83-01 | ALK5 | 12 | Cell-free |
| SB431542 | ALK5 | 94 | Cell-free |
| LDN-193189 | ALK2/3 | 5/30 | Cell-free |
| GW788388 | ALK5 | 454 | Cellular |
Note: The potency of inhibitors can vary depending on the assay conditions.
Experimental Protocol: In Vitro ALK5 Kinase Assay
This protocol is adapted for a 96-well plate format using the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during the kinase reaction.
Materials and Reagents
-
Recombinant human ALK5 (TGFβR1)
-
ALK5 peptide substrate (e.g., a generic serine/threonine kinase substrate or a specific SMAD-derived peptide)
-
This compound and other control inhibitors
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation:
-
Thaw all reagents (recombinant ALK5, peptide substrate, ATP, and ADP-Glo™ reagents) on ice.
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the kinase reaction master mix containing the kinase assay buffer, recombinant ALK5, and the peptide substrate.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add the desired volume of the kinase reaction master mix.
-
Add 1 µL of the serially diluted this compound or DMSO (for control wells) to the respective wells.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for ALK5, if known.
-
Incubate the plate at 30°C for 45 minutes.
-
-
ADP Detection:
-
After the incubation period, add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components for a luciferase/luciferin reaction.
-
Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the ALK5 kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
The in vitro kinase assay is a fundamental tool for the characterization of kinase inhibitors like this compound. By following the detailed protocol outlined in this guide, researchers can accurately determine the potency of ALK5 inhibitors and advance the development of novel therapeutics for TGF-β-related diseases. The provided diagrams and comparative data serve as a valuable resource for understanding the context and execution of these critical experiments.
References
An In-Depth Technical Guide to the Binding Affinity of ALK5 Inhibitors with the ALK5 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of inhibitors to the Activin Receptor-Like Kinase 5 (ALK5), a key component of the Transforming Growth Factor-β (TGF-β) signaling pathway. While specific quantitative binding data for the inhibitor Alk5-IN-7 is not publicly available, this guide will detail the methodologies used to determine such affinities, present data for other potent ALK5 inhibitors, and illustrate the critical signaling pathways and experimental workflows.
Introduction to ALK5 and its Role in TGF-β Signaling
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a variety of diseases, such as cancer and fibrosis. The ALK5 receptor, a transmembrane serine/threonine kinase, is the principal type I receptor for TGF-β.[1]
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII). This binding event recruits and activates the ALK5 receptor through phosphorylation. Activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMAD proteins, primarily SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[2] Given its central role, ALK5 has emerged as a significant therapeutic target for the development of small molecule inhibitors.
Quantitative Analysis of ALK5 Inhibitor Binding Affinity
The binding affinity of an inhibitor to its target kinase is a critical parameter in drug development, typically quantified by the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd). While the specific IC50 value for this compound is not publicly disclosed, the following table presents data for other well-characterized ALK5 inhibitors to provide a comparative context.
| Inhibitor | ALK5 IC50 (nM) | Assay Type | Reference |
| GW6604 | 140 | Autophosphorylation Assay | [1][3] |
| Galunisertib (LY2157299) | 56 | Cell-free kinase assay | N/A |
| THRX-144644 | 141 | p-SMAD3 inhibition in rat lung slices | [4] |
| EW-7197 | Not specified | Potent oral ALK5 inhibitor | [5] |
Experimental Protocols for Determining Binding Affinity
Several robust experimental methodologies are employed to determine the binding affinity and target engagement of inhibitors with the ALK5 receptor. These include biochemical assays that measure direct binding or enzyme inhibition and cell-based assays that assess target engagement in a more physiological context.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method for quantifying inhibitor binding to a kinase.
Principle: The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. The kinase is labeled with a europium (Eu) chelate, and when the tracer is bound, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor competing with the tracer for the ATP-binding site will disrupt FRET, leading to a decrease in the signal.[6][7][8]
Protocol Outline:
-
Reagent Preparation: Prepare solutions of the ALK5 kinase, a europium-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled tracer, and the test compound (e.g., this compound) at appropriate concentrations.[6][7]
-
Assay Reaction: In a microplate, combine the test compound, the kinase/antibody mixture, and the tracer.[6]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.[6]
-
Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals and plot the results against the inhibitor concentration to determine the IC50 value.
In Vitro ALK5 Kinase Activity Assay
This method directly measures the enzymatic activity of ALK5 and its inhibition by a test compound.
Principle: The assay quantifies the phosphorylation of a substrate by the ALK5 kinase. The amount of phosphorylation is typically measured using methods like radioactivity (e.g., ³²P-ATP), specific antibodies against the phosphorylated substrate, or luminescence-based detection of ATP consumption.
Protocol Outline (using ADP-Glo™ Luminescence Assay):
-
Reaction Setup: In a microplate, combine the ALK5 enzyme, a suitable substrate (e.g., a SMAD3 peptide), and the test inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment.
Principle: This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins.[9][10][11]
Protocol Outline:
-
Cell Treatment: Treat intact cells with the test inhibitor or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.[10]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble ALK5 in the supernatant using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble ALK5 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[10]
Visualizing Key Pathways and Workflows
Diagrams are essential tools for understanding complex biological processes and experimental procedures. The following visualizations were created using the Graphviz DOT language to illustrate the ALK5 signaling pathway and the experimental workflows described above.
TGF-β/ALK5 Signaling Pathway
Caption: Canonical and non-canonical TGF-β/ALK5 signaling pathways.
LanthaScreen™ Eu Kinase Binding Assay Workflow
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The ALK5 receptor is a well-validated target for therapeutic intervention in diseases driven by aberrant TGF-β signaling. The development of potent and selective inhibitors, such as this compound, is a promising strategy. This guide has provided a detailed overview of the experimental methodologies used to characterize the binding affinity of such inhibitors. While specific quantitative data for this compound remains proprietary, the presented protocols and comparative data for other ALK5 inhibitors offer a robust framework for researchers in the field of drug discovery and development. The continued application of these techniques will be instrumental in advancing novel ALK5-targeted therapies.
References
- 1. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lung-restricted ALK5 inhibition avoids systemic toxicities associated with TGFβ pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activin receptor-like kinase5 inhibition suppresses mouse melanoma by ubiquitin degradation of Smad4, thereby derepressing eomesodermin in cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - UZ [thermofisher.com]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
Alk5-IN-7: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alk5-IN-7 is a potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), a transforming growth factor-beta (TGF-β) type I receptor. As a key mediator in the TGF-β signaling pathway, ALK5 plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of the TGF-β/ALK5 pathway is implicated in various pathologies, such as cancer and fibrosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and detailed protocols for its application in basic research, to facilitate its use in investigating the physiological and pathological roles of ALK5 signaling.
Introduction
Transforming growth factor-beta (TGF-β) signaling is a critical regulatory pathway in multicellular organisms. The binding of TGF-β ligands to the type II receptor (TGFβRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5, in turn, phosphorylates downstream effector proteins, primarily Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.
This compound offers a powerful tool for dissecting the intricate roles of the TGF-β/ALK5 signaling cascade in both normal physiology and disease. Its high potency and selectivity make it a valuable pharmacological probe for in vitro and in vivo studies. This document serves as a detailed resource for researchers utilizing this compound in their experimental workflows.
Mechanism of Action
This compound is a potent inhibitor of ALK5.[1][2][3] As an ATP-competitive inhibitor, this compound binds to the kinase domain of the ALK5 receptor, preventing the transfer of phosphate from ATP to its Smad substrates. This blockade of Smad phosphorylation effectively halts the downstream signaling cascade, leading to the inhibition of TGF-β-mediated cellular responses.
Chemical Properties
While detailed experimental data for this compound is primarily found within patent literature, the following table summarizes its key chemical identifiers.
| Property | Value | Reference |
| Compound Name | This compound | [1][2][3] |
| CAS Number | 2657720-07-3 | [2] |
| Source Patent | WO2021129621A1 | [1][2][3] |
Further details regarding the chemical structure and synthesis would be available in the referenced patent.
Biological Activity
This compound has been identified as a potent inhibitor of ALK5.[1][2][3] Quantitative data on its inhibitory activity, such as IC50 or Ki values, would be detailed in the primary patent literature (WO2021129621A1). Researchers are encouraged to consult this source for specific activity metrics to inform experimental design.
Experimental Protocols
The following are generalized protocols for assessing the activity of ALK5 inhibitors like this compound. Specific concentrations and incubation times for this compound should be determined empirically based on the data from the source patent and the specific experimental system.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified ALK5.
Materials:
-
Recombinant human ALK5 kinase domain
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
-
ATP (at or near the Km for ALK5)
-
Substrate (e.g., purified Smad2 or a peptide substrate)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Lance™ Ultra, or phosphospecific antibody)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the recombinant ALK5 kinase to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using the chosen detection method according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for TGF-β Signaling Inhibition
This assay measures the ability of this compound to block TGF-β-induced gene expression in a cellular context.
Materials:
-
A cell line responsive to TGF-β (e.g., HaCaT, A549, HepG2)
-
Cell culture medium and supplements
-
TGF-β1 ligand
-
This compound (dissolved in DMSO)
-
Luciferase reporter construct driven by a Smad-responsive promoter (e.g., (CAGA)12-luc)
-
Transfection reagent
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with the Smad-responsive luciferase reporter construct using a suitable transfection reagent.
-
After 24 hours, replace the medium with a low-serum medium.
-
Pre-treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of TGF-β1.
-
Incubate the cells for 16-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition of TGF-β-induced luciferase activity against the logarithm of the inhibitor concentration.
Visualizations
TGF-β Signaling Pathway and Inhibition by this compound
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for an ALK5 Inhibitor
Caption: A typical experimental workflow for characterizing a kinase inhibitor.
Safety and Handling
For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a valuable research tool for investigating the complex roles of the TGF-β signaling pathway. Its potency as an ALK5 inhibitor allows for the targeted interrogation of this pathway in a variety of experimental systems. The information and protocols provided in this guide are intended to serve as a starting point for researchers, who are encouraged to consult the primary literature for more specific details to optimize their studies. The continued use of selective inhibitors like this compound will undoubtedly contribute to a deeper understanding of the multifaceted functions of ALK5 in health and disease.
References
Preliminary Studies on the Efficacy of ALK5 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data specifically on "Alk5-IN-7" is limited. This guide is therefore based on the established efficacy and mechanisms of other potent and selective Activin Receptor-Like Kinase 5 (ALK5) inhibitors, providing a foundational understanding for research and development of novel compounds in this class, such as this compound.
Introduction
Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-β (TGF-β) type I receptor (TGFβRI), is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[1] This pathway is crucial in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of the TGF-β/ALK5 signaling cascade is implicated in the pathogenesis of various diseases, notably fibrosis, cancer, and pulmonary arterial hypertension.[1][2][3][4] Consequently, ALK5 has emerged as a significant therapeutic target for drug development.[5]
This compound is identified as a potent inhibitor of ALK5 with potential applications in the research of TGF-β-related diseases.[2] This guide provides an in-depth overview of the preclinical evaluation of ALK5 inhibitors, summarizing key quantitative data, detailing common experimental protocols, and visualizing the underlying biological pathways and workflows.
Core Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII). This binding event recruits and phosphorylates the type I receptor, ALK5, at its glycine-serine rich (GS) domain. The activated ALK5 kinase then propagates the signal by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[1][6] These phosphorylated SMADs form a heteromeric complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1]
ALK5 inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to the kinase domain of ALK5 and preventing the phosphorylation of SMAD2 and SMAD3.[5][7] This blockade of the TGF-β signaling cascade is the primary mechanism by which these inhibitors exert their therapeutic effects.
Quantitative Data on ALK5 Inhibitor Efficacy
The following tables summarize quantitative data from preclinical studies on various ALK5 inhibitors. This data provides a benchmark for evaluating the potential efficacy of novel inhibitors like this compound.
Table 1: In Vitro Efficacy of ALK5 Inhibitors
| Inhibitor | Assay | Cell Line/System | Outcome Measure | Result | Reference |
| SB525334 | TGF-β1-mediated Proliferation | Familial iPAH PASMCs | IC₅₀ | 295 nmol/L | [4] |
| LY-364947 | TGF-β-induced Smad Phosphorylation | HepG2 cells | Inhibition | ~90% reduction | [8] |
| EW-7197 | TGF-β1-induced α-SMA expression | HK2 cells (3D chip model) | Expression | Reduced expression | [9] |
| EW-7197 | TGF-β1-induced Collagen IV & Fibronectin | db/db mice (in vivo) | Protein Levels | Dose-dependent reduction | [9] |
| A-83-01 | TGF-β-induced Smad2/3 Phosphorylation | Not specified | Inhibition | Potent inhibition | [7] |
| SB-431542 | TGF-β-induced BrdU incorporation | Bovine Aortic Endothelial Cells | Proliferation | Reverted TGF-β effect (p<0.05) | [10] |
Table 2: In Vivo Efficacy of ALK5 Inhibitors
| Inhibitor | Animal Model | Dosing Regimen | Key Finding | Outcome Measure | Result | Reference |
| Unnamed Alk5 Inhibitor | MMTV-PyMT Mammary Tumors (Mice) | 1.0 mg/kg, i.p., every other day for 6 days | Increased delivery of macromolecular contrast agents to tumors | Tumor Enhancement | 2-fold increase | [11][12] |
| Unnamed Alk5 Inhibitor | Glioblastoma Xenograft (Mice) | Not specified | Increased tumor microvascular permeability | Permeability | ~2.6-fold increase | [12] |
| Unnamed Alk5 Inhibitor | MMTV-PyMT Mammary Tumors (Mice) | Not specified | Reduced interstitial fluid pressure (IFP) | IFP | ~20% reduction | [12] |
| LY-364947 Conjugate | CCl₄-induced Acute Liver Injury (Mice) | Not specified | Reduced deposition of collagen I & III and fibronectin | ECM Deposition | Significant reduction | [3][8] |
| EW-7197 | Cisplatin-induced Renal Fibrosis (Mice) | 5 mg/kg, daily, gavage | Decreased BUN levels and reduced renal fibrosis | BUN & Fibrosis | Significant reduction | [9] |
| SD-208 | Monocrotaline-induced Pulmonary Hypertension (Rats) | Not specified | Attenuated and reversed pulmonary hypertension | Pulmonary Artery Pressure | Significant reduction | [13] |
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of ALK5 inhibitor efficacy. Below are outlines of key experimental protocols frequently cited in the literature.
ALK5 Kinase Autophosphorylation Assay
This biochemical assay directly measures the inhibitory activity of a compound on the ALK5 enzyme.
-
Objective: To determine the IC₅₀ of an inhibitor against ALK5 kinase activity.
-
Procedure:
-
Purified recombinant ALK5 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) in a kinase buffer containing MgCl₂ and MnCl₂.
-
The kinase reaction is initiated by the addition of ATP, typically including a radiolabeled ATP variant like γ-³³P-ATP.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The reaction is stopped by adding SDS-PAGE sample buffer.
-
Samples are resolved by SDS-PAGE, and the extent of ALK5 autophosphorylation is quantified by autoradiography or phosphorimaging.[6]
-
Cellular Assay for TGF-β-Induced SMAD Phosphorylation (Western Blot)
This cell-based assay confirms the inhibitor's ability to block downstream signaling in a cellular context.
-
Objective: To measure the inhibition of TGF-β-induced SMAD2/3 phosphorylation.
-
Procedure:
-
Culture appropriate cells (e.g., HepG2, HaCaT, primary hepatic stellate cells) to sub-confluence.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-incubate the cells with the ALK5 inhibitor at various concentrations for a defined period (e.g., 30-60 minutes).
-
Stimulate the cells with a known concentration of TGF-β1 for a short period (e.g., 30-60 minutes).
-
Lyse the cells and collect total protein.
-
Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for phosphorylated SMAD2 (p-SMAD2) and total SMAD2.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Quantify band intensities to determine the ratio of p-SMAD2 to total SMAD2.[8]
-
TGF-β-Induced Reporter Gene Assay
This assay quantifies the transcriptional activity of the SMAD pathway.
-
Objective: To measure the effect of an ALK5 inhibitor on TGF-β-induced gene transcription.
-
Procedure:
-
Generate a stable cell line expressing the reporter construct.
-
Plate the stable reporter cells and treat with the ALK5 inhibitor followed by TGF-β stimulation.
-
After an incubation period (e.g., 16-24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of the inhibitor indicates a blockade of the signaling pathway.
In Vivo Model of Disease (e.g., Liver Fibrosis)
Animal models are essential for evaluating the therapeutic efficacy of ALK5 inhibitors in a physiological context.
-
Objective: To assess the anti-fibrotic effect of an ALK5 inhibitor in an animal model of liver fibrosis.
-
Procedure:
-
Induce liver fibrosis in rodents (e.g., rats or mice) using methods such as chronic administration of carbon tetrachloride (CCl₄) or dimethylnitrosamine (DMN).[6][8]
-
Treat cohorts of animals with the ALK5 inhibitor or vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).[9]
-
At the end of the study period, sacrifice the animals and collect liver tissue.
-
Assess fibrosis through multiple endpoints:
-
Histology: Use stains like Masson's trichrome or Sirius Red to visualize collagen deposition.
-
Immunohistochemistry/Immunofluorescence: Stain for fibrosis markers such as α-smooth muscle actin (α-SMA) and collagen I.[8]
-
Gene Expression Analysis (qPCR): Measure mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1).
-
Biochemical Assays: Measure hydroxyproline content in the liver as an indicator of total collagen.
-
-
Experimental and Logical Workflows
The evaluation of a novel ALK5 inhibitor follows a logical progression from in vitro characterization to in vivo validation.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Activin-Like Kinase 5 (ALK5) Mediates Abnormal Proliferation of Vascular Smooth Muscle Cells from Patients with Familial Pulmonary Arterial Hypertension and Is Involved in the Progression of Experimental Pulmonary Arterial Hypertension Induced by Monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. JCI Insight - Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors [insight.jci.org]
- 12. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
The Role of Alk5-IN-7 in Gene Expression: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alk5-IN-7 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By targeting ALK5, this compound effectively modulates the canonical TGF-β signaling pathway, a critical regulator of a vast array of cellular processes including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is implicated in numerous pathologies, most notably fibrosis and cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on gene expression, and detailed experimental protocols for its characterization. While specific quantitative data for this compound is emerging, this document leverages data from well-characterized ALK5 inhibitors to provide a comprehensive framework for its investigation.
Introduction to the TGF-β/ALK5 Signaling Pathway
The TGF-β superfamily of ligands plays a pivotal role in maintaining cellular homeostasis. The signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, predominantly ALK5.[1] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.
Phosphorylated SMAD2 and SMAD3 form a heteromeric complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as SMAD-binding elements (SBEs) in the promoter regions of target genes. In collaboration with other transcription factors, co-activators, and co-repressors, the SMAD complex modulates the transcription of a wide range of genes.
Mechanism of Action of this compound
This compound is a potent inhibitor of ALK5.[2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK5 and preventing its autophosphorylation and subsequent phosphorylation of SMAD2 and SMAD3. This blockade of the initial intracellular signaling event effectively halts the downstream cascade, leading to a reduction in the nuclear translocation of the SMAD complex and altered expression of TGF-β target genes.
Role of this compound in Gene Expression
By inhibiting the TGF-β/ALK5 pathway, this compound can significantly alter the expression of a multitude of genes involved in key pathological processes, particularly fibrosis.
Downregulation of Pro-Fibrotic Genes
A primary consequence of ALK5 inhibition is the downregulation of genes that promote the deposition of extracellular matrix (ECM), a hallmark of fibrosis. Key genes affected include:
-
Collagens (e.g., COL1A1, COL3A1): These are the major structural components of the ECM.
-
Fibronectin (FN1): A glycoprotein that plays a crucial role in cell adhesion and matrix assembly.
-
Plasminogen Activator Inhibitor-1 (SERPINE1): An inhibitor of proteases that degrade the ECM.
-
Connective Tissue Growth Factor (CTGF): A matricellular protein that promotes fibroblast proliferation and matrix synthesis.[3]
Inhibition of ALK5 has been shown to protect rats from dimethylnitrosamine-induced liver fibrosis by reducing the overexpression of matrix genes.[1]
Modulation of Other TGF-β Target Genes
Beyond fibrosis, ALK5 signaling regulates a diverse set of genes involved in cell cycle control, apoptosis, and epithelial-mesenchymal transition (EMT). Therefore, this compound is expected to modulate the expression of genes such as:
-
CDKN1A (p21): A cell cycle inhibitor.
-
MYC: A proto-oncogene involved in cell proliferation.
-
SNAI1 (Snail) and SNAI2 (Slug): Transcription factors that promote EMT.
The specific gene expression profile modulated by this compound will be cell-type and context-dependent.
Quantitative Data on ALK5 Inhibitors
While specific quantitative data for this compound is not yet widely published, the following table summarizes typical IC50 values for other well-characterized ALK5 inhibitors, providing a benchmark for the potency of this class of compounds.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| SB-431542 | ALK5 | 94 | Cell-free |
| A-83-01 | ALK5 | 12 | Cell-based |
| LY2157299 (Galunisertib) | TβRI (ALK5) | 56 | Cell-free |
| SB-525334 | ALK5 | 14.3 | Cell-free |
| LY364947 | TβRI | 59 | Cell-free |
| SD-208 | TβRI (ALK5) | 48 | - |
| GW788388 | ALK5 | 18 | Cell-free |
| BIBF0775 | TGFβRI (Alk5) | 34 | - |
Note: Data compiled from multiple sources.[4][5][6][7] Conditions for assays may vary.
Experimental Protocols
The following section details key experimental protocols to characterize the activity of this compound and its effects on gene expression.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the kinase activity of ALK5.
Objective: To determine the IC50 of this compound for ALK5.
Principle: A recombinant ALK5 kinase is incubated with a substrate (e.g., a generic kinase substrate or a SMAD-derived peptide) and ATP. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human ALK5 protein
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide)
-
ATP
-
Kinase assay buffer
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 96-well plate, add the recombinant ALK5 kinase, the kinase substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phosphorylated SMAD2
This assay determines the effect of this compound on the phosphorylation of SMAD2 in a cellular context.
Objective: To assess the inhibition of TGF-β-induced SMAD2 phosphorylation by this compound.
Principle: Cells are treated with TGF-β in the presence or absence of this compound. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated SMAD2 (p-SMAD2) and total SMAD2.
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT, A549)
-
Recombinant human TGF-β1
-
This compound
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-p-SMAD2 (Ser465/467) and anti-SMAD2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-SMAD2 signal to the total SMAD2 signal.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method quantifies the changes in the mRNA levels of TGF-β target genes in response to this compound treatment.
Objective: To measure the effect of this compound on the expression of pro-fibrotic genes.
Principle: RNA is extracted from cells treated with TGF-β and this compound, reverse-transcribed into cDNA, and then used as a template for qPCR with primers specific for genes of interest (e.g., COL1A1, FN1, SERPINE1).
Materials:
-
Cell line and treatment reagents as in the Western blot protocol
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Treat cells as described in the Western blot protocol, but for a longer duration (e.g., 24 hours) to allow for changes in mRNA expression.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound represents a valuable research tool for investigating the multifaceted roles of the TGF-β/ALK5 signaling pathway in health and disease. Its potent and selective inhibition of ALK5 provides a means to dissect the molecular mechanisms underlying fibrosis, cancer progression, and other pathological conditions. The experimental protocols outlined in this guide offer a robust framework for characterizing the biochemical and cellular effects of this compound, ultimately facilitating the exploration of its therapeutic potential. As research progresses, a more detailed understanding of the specific gene expression signatures modulated by this compound will undoubtedly emerge, further elucidating its utility in drug discovery and development.
References
- 1. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ALK-5 Mediates Endogenous and TGF-β1–Induced Expression of Connective Tissue Growth Factor in Embryonic Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. glpbio.com [glpbio.com]
Methodological & Application
Application Notes and Protocols for Alk5-IN-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk5-IN-7 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in various pathologies such as cancer and fibrosis.[3][4] ALK5, a serine/threonine kinase, is the primary type I receptor for TGF-β and plays a central role in signal transduction.[3][5] Upon binding of TGF-β, ALK5 is phosphorylated by the type II receptor, leading to the phosphorylation of downstream mediators, primarily SMAD2 and SMAD3.[3][6] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[2][6] this compound exerts its inhibitory effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and abrogating the downstream signaling cascade.[3] These application notes provide a comprehensive guide for the use of this compound in cell culture experiments.
Mechanism of Action
This compound is a potent inhibitor of ALK5.[1] As a member of the TGF-β/SMAD signaling pathway, ALK5 is a key mediator in cellular processes like proliferation, differentiation, and apoptosis.[1] By inhibiting ALK5, this compound has potential applications in the research of conditions such as tumors, fibrotic diseases, inflammatory diseases, and autoimmune diseases.[1]
Quantitative Data Summary
The following table summarizes typical concentration ranges and effects observed for various ALK5 inhibitors in cell culture experiments. While specific optimal concentrations for this compound must be determined empirically for each cell line and experimental condition, this data provides a valuable starting point.
| ALK5 Inhibitor | Cell Line(s) | Concentration Range | Incubation Time | Observed Effects | Reference(s) |
| Alk5-IN-34 | KGN, COV434 | 10 nM - 1 µM | 6-7 days | Inhibition of FOXL2CI34W-driven growth (IC50 ~140 nM in KGN) | [7] |
| Human primary dermal fibroblasts | 30, 300 nM | 24 hours | Reversal of TGF-β stimulated gene expression | [7] | |
| SB 525334 | iPAH PASMCs | 1 µM | 15 min pre-treatment, 6 days total | Inhibition of TGF-β1-mediated proliferation (IC50 ~295 nM) | [2] |
| TP-008 | HEK-293 | Not specified | 24 hours | Inhibition of ALK5-mediated luciferase reporter activity (IC50 ~245 nM) | [8] |
| A-83-01 | Mv1Lu | 1 µM | 1 hour pre-treatment, 24-72 hours total | Inhibition of TGF-β-induced transcriptional activation and growth inhibition | [9] |
| GW6604 | Not specified | Not specified | Not specified | Inhibition of ALK5 autophosphorylation (IC50 ~140 nM), Inhibition of TGF-β-induced PAI-1 transcription (IC50 ~500 nM) | |
| SB431542 | Mv1Lu | 1 µM | 1 hour pre-treatment | Inhibition of TGF-β induced effects | [9] |
Experimental Protocols
1. Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent. Based on common practices for similar small molecule inhibitors, Dimethyl sulfoxide (DMSO) is a recommended solvent.[2]
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution, for example, at a concentration of 10 mM. To make a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Use the molecular weight of this compound for this calculation.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
2. General Protocol for Cell Culture Treatment
This protocol provides a general guideline for treating adherent cells with this compound. The optimal seeding density, inhibitor concentration, and incubation time should be determined for each specific cell line and experiment.
-
Materials:
-
Cultured cells of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[9]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
TGF-β1 (or other relevant ligand) for stimulation, if required
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of treatment and analysis. For example, seed 2.5 x 104 cells/well in a 24-well plate.[9]
-
Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. It is crucial to prepare a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used).
-
Pre-treatment (Optional but Recommended): Aspirate the old medium from the cells and wash once with sterile PBS. Add the medium containing the various concentrations of this compound or the vehicle control. Incubate for a pre-treatment period, typically 1 hour, before adding the stimulating ligand.[9]
-
Stimulation (if applicable): If the experiment involves assessing the inhibitory effect of this compound on TGF-β signaling, add TGF-β1 to the desired final concentration (e.g., 1 ng/mL) to the appropriate wells.[9]
-
Incubation: Incubate the cells for the desired experimental duration. This can range from a few hours to several days, depending on the endpoint being measured.[2][7]
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To assess the phosphorylation status of SMAD2/3.
-
Luciferase Reporter Assays: For cells transfected with a TGF-β responsive reporter construct (e.g., CAGA-luciferase).[9]
-
RT-qPCR: To analyze the expression of TGF-β target genes.
-
Cell Viability/Proliferation Assays: To determine the effect on cell growth.[9]
-
Immunofluorescence: To visualize changes in protein expression or localization.
-
-
Visualizations
Signaling Pathway Diagram
Caption: TGF-β/ALK5 signaling pathway and the point of inhibition by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for cell culture treatment with this compound.
Logical Relationship Diagram
Caption: Logical flow from this compound treatment to the modulation of cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK7 Acts as a Positive Regulator of Macrophage Activation through Down-Regulation of PPARγ Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of ALK5 Causes Selective Induction of Terminal Differentiation in Mouse Keratinocytes Expressing Oncogenic HRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALK5-IN-7 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
There is currently no publicly available in vivo dosage and administration data for the specific compound Alk5-IN-7 (CAS: 2657720-07-3) in mouse models. The information provided below is based on published studies of other structurally related ALK5 inhibitors and should be used as a general guide for experimental design. Researchers must conduct their own dose-response and toxicity studies to determine the optimal and safe dosage of this compound for their specific mouse model and research objectives.
Introduction
This compound is a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). The TGF-β/ALK5 signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in a variety of diseases, such as cancer and fibrosis. ALK5 inhibitors block the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby modulating gene expression and cellular responses. These application notes provide a summary of in vivo dosing information for several ALK5 inhibitors in mouse models to guide the initial design of experiments with this compound.
Data Presentation: In Vivo Dosages of Various ALK5 Inhibitors in Mouse Models
The following table summarizes in vivo administration details for several ALK5 inhibitors. It is crucial to note that these are different chemical entities, and their pharmacokinetic and pharmacodynamic profiles may vary significantly from this compound.
| ALK5 Inhibitor Name | Mouse Model | Dosage | Administration Route | Dosing Frequency | Vehicle | Reference |
| [3-(pyridin-2-yl)-4-(4-quinonyl)]-1H-pyrazole | MMTV-PyMT breast cancer | 0.5, 1, 2, and 4 mg/kg | Intraperitoneal (i.p.) | Every other day for 6 days | 2% DMSO in sterile PBS | [1] |
| LY-364947 | CCl4-induced acute liver injury | Not specified (used as a conjugate) | Not specified | Not specified | Not specified | [2][3] |
| EW-7197 | Cisplatin-induced renal fibrosis | Not specified | Oral | Daily for 4 weeks | Not specified | |
| IN-1130 | Breast cancer-bearing MMTV-cNeu | 50.3 mg/kg | Oral | Not specified | Not specified | |
| GW6604 | Dimethylnitrosamine-induced liver fibrosis | 40 mg/kg | Oral (p.o.) | Not specified | Not specified | [4] |
Experimental Protocols
Below are generalized experimental protocols based on the administration of ALK5 inhibitors in mouse models. These should be adapted and optimized for this compound.
Protocol 1: Intraperitoneal (i.p.) Administration of an ALK5 Inhibitor in a Breast Cancer Mouse Model
This protocol is based on the study using [3-(pyridin-2-yl)-4-(4-quinonyl)]-1H-pyrazole in MMTV-PyMT mice.[1]
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO)
- Sterile Phosphate-Buffered Saline (PBS)
- MMTV-PyMT tumor-bearing mice
- Sterile syringes and needles (e.g., 27-gauge)
2. Preparation of Dosing Solution:
- Prepare a stock solution of this compound in DMSO.
- For a final dosing solution, dilute the stock solution in sterile PBS to achieve the desired concentration. For example, to prepare a 1 mg/mL solution in 2% DMSO, mix 20 µL of a 50 mg/mL stock with 980 µL of sterile PBS.
- The final concentration should be calculated based on the desired dosage (e.g., mg/kg) and the average weight of the mice, assuming an injection volume of 100-200 µL.
- Prepare a vehicle control solution of 2% DMSO in sterile PBS.
3. Administration Procedure:
- Weigh each mouse to determine the precise volume of the dosing solution to be administered.
- Gently restrain the mouse.
- Administer the calculated volume of the this compound solution or vehicle control via intraperitoneal injection.
- Monitor the mice for any signs of distress or adverse reactions post-injection.
4. Dosing Schedule:
- Based on the reference study, a possible starting point could be administration every other day.[1] The total duration of the treatment will depend on the experimental endpoint (e.g., tumor growth inhibition, analysis of biomarkers).
Protocol 2: Oral Gavage (p.o.) Administration of an ALK5 Inhibitor in a Fibrosis Mouse Model
This protocol is a generalized procedure based on studies using orally bioavailable ALK5 inhibitors.[4]
1. Materials:
- This compound
- Appropriate vehicle for oral formulation (e.g., 0.5% carboxymethylcellulose, corn oil). The choice of vehicle will depend on the solubility and stability of this compound.
- Disease model mice (e.g., induced fibrosis model)
- Oral gavage needles (flexible or rigid, appropriate size for mice)
- Syringes
2. Preparation of Dosing Formulation:
- Determine the solubility of this compound in various pharmaceutically acceptable vehicles.
- Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration. Sonication or gentle heating may be required to achieve a uniform suspension.
- Prepare a vehicle-only control.
3. Administration Procedure:
- Weigh each mouse to calculate the required volume of the dosing formulation.
- Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
- Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
- Monitor the mice for any signs of incorrect administration (e.g., respiratory distress) or adverse effects.
4. Dosing Schedule:
- Oral administration is typically performed daily. The duration of treatment will be dictated by the specific aims of the study.
Mandatory Visualizations
TGF-β/ALK5 Signaling Pathway
Caption: Canonical TGF-β/ALK5 signaling pathway and the point of inhibition by this compound.
Generalized Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for conducting an in vivo efficacy study of an ALK5 inhibitor.
References
- 1. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced effectivity of an ALK5-inhibitor after cell-specific delivery to hepatic stellate cells in mice with liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alk5-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk5-IN-7 is a potent and selective inhibitor of the TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5).[1] The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a variety of diseases, such as cancer and fibrosis. ALK5, a serine/threonine kinase, is a key mediator in this pathway, and its inhibition by this compound provides a valuable tool for studying TGF-β signaling and for the potential development of therapeutics.[1] These application notes provide detailed protocols for the dissolution, storage, and in vitro application of this compound.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Notes |
| Target | Activin receptor-like kinase 5 (ALK5) | A type I receptor for TGF-β. |
| IC50 (for similar ALK5 inhibitors) | Varies (nM to µM range) | The half maximal inhibitory concentration can vary depending on the specific inhibitor and assay conditions. For example, a similar inhibitor, ALK5-IN-34, has an IC50 of ≤10 nM for ALK5.[2] Another related compound, GW6604, inhibited ALK5 autophosphorylation with an IC50 of 140 nM.[3] |
| Recommended In Vitro Working Concentration | 10 nM - 10 µM | The optimal concentration should be determined empirically for each cell line and experiment. A common starting point is 1 µM. |
| Solubility (for similar compounds) | Soluble in DMSO | For instance, ALK5 inhibitor II is soluble to 28.73 mg/mL in DMSO. |
| Storage of Powder | -20°C for up to 3 years | |
| Storage of Stock Solution (in DMSO) | -20°C for 1 month, -80°C for up to 6 months | To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[2][4] |
Dissolution and Storage Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Calculate Required Volume of DMSO: To prepare a 10 mM stock solution, calculate the volume of DMSO needed based on the molecular weight of this compound. For example, if the molecular weight is 500 g/mol and you have 1 mg of powder:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 500 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L = 200 µL
-
-
Dissolution: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][4]
Protocol 2: Preparation of Working Solutions
This protocol describes the dilution of the this compound stock solution to a final working concentration for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, perform a serial dilution. For example, to prepare a 1 µM working solution from a 10 mM stock:
-
Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock to 198 µL of cell culture medium.
-
Mix gently by pipetting up and down.
-
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture plate/flask to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in 1 mL of cell culture, add 10 µL of the 100 µM intermediate solution.
-
Control: Prepare a vehicle control by adding the same volume of DMSO (used for the final dilution) to a separate set of cells. The final DMSO concentration in the cell culture should be kept low (typically <0.1%) to minimize cytotoxicity.
Experimental Protocols
Protocol 3: Inhibition of TGF-β-induced Smad2/3 Phosphorylation in Cell Culture
This protocol provides a method to assess the inhibitory activity of this compound on the TGF-β signaling pathway by measuring the phosphorylation of Smad2 and Smad3 via Western blotting.
Materials:
-
A suitable cell line (e.g., HaCaT, A549, or other cells responsive to TGF-β)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425), anti-total Smad2/3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once the cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step reduces basal signaling.
-
Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells by adding recombinant human TGF-β1 to a final concentration of 5-10 ng/mL. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated Smad2/3 to total Smad2/3 and the loading control. Compare the levels between the different treatment groups to determine the inhibitory effect of this compound.
Mandatory Visualizations
TGF-β/ALK5 Signaling Pathway and Inhibition by this compound
References
Application Notes and Protocols for Alk5-IN-7 in Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to scarring and loss of organ function. Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis.[1][2] The binding of TGF-β to its type II receptor (TβRII) recruits and activates the type I receptor, activin receptor-like kinase 5 (ALK5).[2][3] This activation initiates a downstream signaling cascade, primarily through the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes.[2][4]
Alk5-IN-7 is a potent inhibitor of ALK5.[5] By targeting ALK5, this compound and other inhibitors in its class block the pro-fibrotic effects of TGF-β, offering a promising therapeutic strategy for a range of fibrotic diseases.[1][2] These application notes provide an overview of the use of ALK5 inhibitors in various fibrosis research models and detailed protocols for their application. While specific data for this compound is emerging, the methodologies presented are representative of this class of inhibitors and are based on extensive research with compounds such as SB-525334, EW-7197, and galunisertib.
Mechanism of Action of ALK5 Inhibitors
ALK5 inhibitors are small molecules that typically act as ATP-competitive inhibitors of the ALK5 kinase domain. By binding to the ATP-binding pocket of ALK5, they prevent its autophosphorylation and subsequent phosphorylation of downstream targets, primarily Smad2 and Smad3. This effectively blocks the canonical TGF-β signaling pathway, leading to a reduction in the expression of key fibrotic mediators.[6]
Data Presentation: Efficacy of ALK5 Inhibitors in Fibrosis Models
The following tables summarize quantitative data for various ALK5 inhibitors in preclinical fibrosis models.
Table 1: In Vitro Potency of ALK5 Inhibitors
| Compound | Assay | Cell Line/System | IC50 | Reference(s) |
| SB-525334 | ALK5 Kinase Activity | Purified GST-tagged ALK5 | 14.3 nM | [7] |
| SB-525334 | PAI-1 mRNA expression | A498 renal epithelial cells | ~1 µM | [8] |
| GW6604 | ALK5 Autophosphorylation | Purified recombinant ALK5 | 140 nM | [9][10] |
| GW6604 | TGF-β-induced PAI-1 transcription | HepG2 cells | 500 nM | [9][10] |
| Vactosertib (EW-7197) | ALK5 Kinase Activity | Not specified | 24 nM | [11] |
| Galunisertib (LY2157299) | ALK5 Kinase Activity | Not specified | Not specified | [12] |
Table 2: In Vivo Efficacy of ALK5 Inhibitors in Animal Models of Fibrosis
| Compound | Fibrosis Model | Animal | Dosing Regimen | Key Findings | Reference(s) |
| SB-525334 | Bleomycin-induced pulmonary fibrosis | Mouse | 10 or 30 mg/kg, p.o. | Attenuated histopathological alterations, decreased procollagen and fibronectin mRNA. | [13] |
| SB-525334 | Nephritis-induced renal fibrosis | Rat | 10 mg/kg/day, p.o. | Decreased renal mRNA of PAI-1, procollagen α1(I), and procollagen α1(III). | [13] |
| EW-7197 | Cisplatin-induced renal fibrosis | Mouse | 5 mg/kg/day, gavage | Reduced renal fibrosis by down-regulating TGF-β signaling. | [4] |
| EW-7197 | CCl4-induced liver fibrosis | Mouse | 0.625-5 mg/kg, p.o. | Decreased expression of collagen, α-SMA, and fibronectin. | |
| Galunisertib | MPLW515L myelofibrosis model | Mouse | Orally, daily for 14 days | Significantly improved myelofibrosis. | |
| ALK5i (unspecified) | HFD + Bleomycin-induced IPF | Mouse | 30 mg/kg, PO, BID for 21 days | Improved lung function and reduced histological markers of fibrosis. |
Experimental Protocols
In Vitro Models
Protocol 1: TGF-β1-Induced Fibroblast to Myofibroblast Differentiation
This protocol describes the induction of fibrosis in vitro by treating fibroblasts with TGF-β1 and assessing the inhibitory effect of an ALK5 inhibitor.
Materials:
-
Fibroblast cell line (e.g., NIH/3T3, primary human lung fibroblasts)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human TGF-β1
-
This compound or other ALK5 inhibitor
-
Reagents for protein and RNA extraction, Western blotting, qPCR, and immunofluorescence.
Procedure:
-
Cell Seeding: Seed fibroblasts in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free medium at various concentrations. Add the inhibitor solutions to the cells and incubate for 1 hour. Include a vehicle control (e.g., DMSO).
-
TGF-β1 Stimulation: Add TGF-β1 to the wells to a final concentration of 5 ng/mL. Do not add TGF-β1 to the negative control wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Western Blot: Lyse the cells and perform Western blot analysis for α-smooth muscle actin (α-SMA) and Collagen Type I.
-
qPCR: Extract total RNA and perform quantitative real-time PCR for the genes encoding α-SMA (Acta2) and Collagen Type I (Col1a1).
-
Immunofluorescence: Fix, permeabilize, and stain the cells with an antibody against α-SMA to visualize myofibroblast differentiation.
-
In Vivo Models
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Model
This protocol details the induction of lung fibrosis in mice using bleomycin and the evaluation of an ALK5 inhibitor's therapeutic effect.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Bleomycin sulfate
-
This compound or other ALK5 inhibitor
-
Vehicle for inhibitor (e.g., 0.5% methylcellulose)
-
Anesthesia
-
Surgical tools for intratracheal instillation
-
Reagents for histology, hydroxyproline assay, and qPCR.
Procedure:
-
Bleomycin Administration: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 mg/kg in 50 µL of sterile saline). A control group should receive saline only.
-
Fibrosis Development: Allow fibrosis to develop for a set period, typically 7 days.
-
Treatment: Begin daily oral gavage of this compound (e.g., 10-30 mg/kg) or vehicle.
-
Monitoring: Monitor the animals' body weight and general health throughout the experiment.
-
Endpoint Analysis: After the treatment period (e.g., 14 or 21 days), sacrifice the animals.
-
Histology: Perfuse the lungs and fix one lobe in 10% neutral buffered formalin for histological analysis. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red or Masson's Trichrome for collagen deposition.
-
Hydroxyproline Assay: Homogenize the remaining lung tissue to quantify total collagen content using a hydroxyproline assay kit.
-
qPCR: Snap-freeze a portion of the lung tissue in liquid nitrogen for subsequent RNA extraction and qPCR analysis of fibrotic genes.
-
Conclusion
This compound, as a potent inhibitor of ALK5, represents a valuable tool for investigating the role of TGF-β signaling in fibrosis. The protocols and data presented here provide a framework for researchers to design and execute experiments to evaluate the anti-fibrotic potential of this compound and other ALK5 inhibitors in relevant preclinical models. The consistent efficacy of ALK5 inhibition across various models underscores the therapeutic promise of targeting this pathway in fibrotic diseases.[1]
References
- 1. aragen.com [aragen.com]
- 2. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury | PLOS One [journals.plos.org]
- 3. atsjournals.org [atsjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The anti-fibrotic effect of inhibition of TGFβ-ALK5 signalling in experimental pulmonary fibrosis in mice is attenuated in the presence of concurrent γ-herpesvirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling through the TGF beta-activin receptors ALK4/5/7 regulates testis formation and male germ cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for Alk5-IN-7 in Neurogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk5-IN-7 is a potent small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). The TGF-β/ALK5 signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and apoptosis.[1] In the context of the central nervous system, ALK5 signaling has been identified as a major determinant in the late stages of adult neurogenesis.[2][3][4] Modulation of this pathway presents a promising avenue for investigating neural stem cell fate and developing therapeutic strategies for neurodegenerative diseases and brain injury.[5]
These application notes provide a comprehensive guide for the experimental design of neurogenesis studies using this compound. While specific published data on this compound in neurogenesis is limited, the protocols and principles outlined here are based on established methodologies for other well-characterized ALK5 inhibitors, such as SB431542 and A83-01.
Mechanism of Action: The ALK5 Signaling Pathway
TGF-β ligands initiate signaling by binding to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. This phosphorylation activates the kinase domain of ALK5, which in turn phosphorylates the downstream effector proteins, SMAD2 and SMAD3. The phosphorylated SMAD2/3 proteins form a complex with SMAD4 and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes that influence cell fate, including neuronal differentiation.[2][6][7] this compound, as an ALK5 inhibitor, blocks this cascade by preventing the phosphorylation of SMAD2 and SMAD3.[7]
Data Presentation: Expected Effects of ALK5 Inhibition on Neurogenesis
The inhibition of ALK5 signaling has been shown to promote the differentiation of pluripotent stem cells and neural stem cells (NSCs) into neurons. Below are tables summarizing representative quantitative data from studies using ALK5 inhibitors to illustrate the potential effects of this compound.
Note: This data is derived from studies using other ALK5 inhibitors (e.g., SB431542, A83-01) and should be used as a reference for expected outcomes with this compound.
Table 1: Effect of ALK5 Inhibition on Neural Stem Cell Differentiation Markers
| Cell Type | Inhibitor (Concentration) | Duration | Marker | Change | Reference |
| Mouse Embryonic Stem Cells | A83-01 (0.5 µM) | 8 days | Oct4 (Pluripotency) | ↓ | [8] |
| Mouse Embryonic Stem Cells | A83-01 (0.5 µM) | 8 days | Sox1 (Neuronal Progenitor) | ↑ | [8] |
| Mouse Embryonic Stem Cells | A83-01 (0.5 µM) | 8 days | MAP2 (Mature Neuron) | ↑ | [8] |
| Human Pluripotent Stem Cells | SB431542 (10 µM) | 9 days | Nestin (Neural Stem Cell) | ↑ | [9] |
| Primary Adult Neural Stem Cells | SB-431542 (10 µM) | 4 days | Proliferation | ↑ |
Table 2: In Vivo Effects of Modulating ALK5 Signaling on Neurogenesis
| Animal Model | Genetic Modification | Age | Key Finding | Change | Reference |
| Mouse | ALK5 cKO | 3 months | DCX+ cells in dentate gyrus | ↓ | [2] |
| Mouse | ALK5 cKO | 3 months | BrdU+/NeuN+ cells | ↓ | [2] |
| Mouse | Constitutive ALK5 Activation | 3 months | DCX+ cells in dentate gyrus | ~60% ↑ | [2] |
Experimental Protocols
Protocol 1: In Vitro Neural Differentiation of Pluripotent Stem Cells (PSCs)
This protocol describes a general method for inducing neural differentiation from PSCs (e.g., human or mouse embryonic stem cells or induced pluripotent stem cells) using this compound.
Materials:
-
Pluripotent stem cells
-
PSC maintenance medium
-
Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)
-
This compound (stock solution in DMSO)
-
Cell culture plates (e.g., 6-well plates)
-
Fibronectin or Matrigel for coating
-
PBS (Phosphate-Buffered Saline)
-
Accutase or other cell dissociation reagent
Procedure:
-
Cell Plating: Culture PSCs to 70-80% confluency. Dissociate cells into a single-cell suspension using Accutase. Plate the cells onto fibronectin or Matrigel-coated plates at a desired density in PSC maintenance medium with a ROCK inhibitor (e.g., Y-27632) for the first 24 hours.
-
Initiation of Differentiation: After 24 hours, aspirate the medium and replace it with neural induction medium.
-
This compound Treatment: Add this compound to the neural induction medium at a pre-determined optimal concentration. A concentration range of 1-10 µM is a common starting point for novel ALK5 inhibitors. Include a vehicle control (DMSO) group.
-
Culture and Medium Change: Culture the cells for 7-10 days, changing the medium with fresh this compound every 1-2 days.
-
Analysis: After the treatment period, cells can be analyzed for the expression of neural markers.
-
Immunocytochemistry: Fix cells and stain for markers such as Nestin (neural stem/progenitor cells), PAX6 (neuroectodermal marker), β-III-tubulin (early neurons), and MAP2 (mature neurons).
-
RT-qPCR: Extract RNA and perform quantitative reverse transcription PCR to measure the gene expression levels of the markers mentioned above, as well as pluripotency markers like OCT4 and NANOG to confirm differentiation.
-
Protocol 2: Neurosphere Assay for Adult Neural Stem Cell (NSC) Proliferation and Differentiation
This protocol is designed to assess the effect of this compound on the proliferation and differentiation of adult NSCs cultured as neurospheres.
Materials:
-
Primary adult NSCs or an NSC line
-
NSC proliferation medium (e.g., DMEM/F12 with EGF, bFGF, and B27 supplement)
-
NSC differentiation medium (proliferation medium without EGF and bFGF, and with 1% FBS)
-
This compound
-
Non-adherent culture plates
-
Coated coverslips (e.g., with poly-L-ornithine and laminin) for differentiation
-
Accutase
-
BrdU or EdU for proliferation analysis
Procedure:
-
Neurosphere Formation: Culture NSCs in suspension in non-adherent plates with proliferation medium to form neurospheres.
-
Treatment for Proliferation:
-
Dissociate neurospheres into single cells and plate at a low density (e.g., 5,000 cells/ml) in proliferation medium.
-
Add different concentrations of this compound or a vehicle control.
-
After 5-7 days, count the number and measure the diameter of the newly formed neurospheres.
-
For a more precise measure of proliferation, add BrdU or EdU for the final 2-24 hours of culture before harvesting the spheres for analysis (e.g., flow cytometry or immunocytochemistry on dissociated cells).
-
-
Treatment for Differentiation:
-
Collect mature neurospheres and plate them onto coated coverslips in differentiation medium.
-
Add this compound at the desired concentration.
-
Culture for 5-7 days to allow cells to migrate out from the sphere and differentiate.
-
-
Analysis:
-
Immunocytochemistry: Fix and stain the differentiated cells for neuronal markers (β-III-tubulin, NeuN), astrocyte markers (GFAP), and oligodendrocyte markers (O4, MBP).
-
Quantify the percentage of each cell type to determine the effect of this compound on NSC fate decisions.
-
Protocol 3: Western Blot for SMAD2/3 Phosphorylation
This protocol verifies the inhibitory activity of this compound on the TGF-β/ALK5 signaling pathway.
Materials:
-
Neural stem cells or other relevant cell line
-
TGF-β1 ligand
-
This compound
-
Serum-free medium
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
TGF-β1 Stimulation: Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes. Include a non-stimulated control group.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3. Use GAPDH as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities. A successful inhibition by this compound will show a dose-dependent decrease in the ratio of phospho-SMAD2/3 to total SMAD2/3 in the TGF-β1 stimulated samples.
Mandatory Visualizations
Conclusion
This compound holds potential as a valuable tool for probing the role of TGF-β signaling in neurogenesis. The protocols and data presented here provide a solid foundation for designing and executing experiments to characterize its effects on neural stem cell proliferation and differentiation. Due to the novelty of this specific compound in neurogenesis research, it is crucial for researchers to perform initial dose-response experiments to determine the optimal working concentration for their specific cell type and assay. Careful validation of its inhibitory effect on the ALK5 pathway is also highly recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ALK5-dependent TGF-β signaling is a major determinant of late stage adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK5-dependent TGF-β signaling is a major determinant of late-stage adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ALK5-dependent TGF-β signaling is a major determinant of late-stage adult neurogenesis. | Sigma-Aldrich [merckmillipore.com]
- 5. ALK5 signaling pathway mediates neurogenesis and functional recovery after cerebral ischemia/reperfusion in rats via Gadd45b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ALK5 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influencing the Fate of Cardiac and Neural Stem Cell Differentiation Using Small Molecule Inhibitors of ALK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Smad2/3 Phosphorylation Following Alk5-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk5-IN-7 is a potent and selective inhibitor of the TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5).[1][2] The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[3] Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis. The binding of TGF-β ligand to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, at their C-terminal SSXS motifs.[3][4] These phosphorylated Smads form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.[4][5]
This compound, by inhibiting the kinase activity of ALK5, blocks the phosphorylation of Smad2 and Smad3, thereby attenuating TGF-β-mediated downstream signaling. Western blot analysis is a fundamental technique to quantify the inhibition of ALK5 activity by measuring the levels of phosphorylated Smad2 and Smad3 (p-Smad2/3) relative to the total Smad2/3 protein. These application notes provide a detailed protocol for performing Western blot analysis to assess the efficacy of this compound in a cellular context.
Signaling Pathway Overview
The canonical TGF-β signaling pathway initiated by ALK5 activation and its inhibition by this compound is depicted below.
Experimental Workflow
A typical workflow for assessing the effect of this compound on Smad2/3 phosphorylation using Western blot is outlined below.
Quantitative Data Summary
The following table presents representative data on the inhibition of TGF-β-induced Smad2 phosphorylation by this compound in a hypothetical experiment. This data illustrates a dose-dependent inhibition.
| This compound Conc. (nM) | TGF-β (5 ng/mL) | p-Smad2/Total Smad2 Ratio (Normalized) | % Inhibition |
| 0 | - | 0.05 | - |
| 0 | + | 1.00 | 0 |
| 1 | + | 0.85 | 15 |
| 10 | + | 0.52 | 48 |
| 100 | + | 0.15 | 85 |
| 1000 | + | 0.06 | 94 |
Note: The data presented in this table is for illustrative purposes to demonstrate the expected outcome of the experiment and is not derived from a specific cited study using this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line responsive to TGF-β (e.g., HaCaT, A549, HepG2).
-
Cell Culture Medium: As required for the specific cell line.
-
This compound: Stock solution in DMSO.
-
Recombinant Human TGF-β1: Stock solution in sterile 4 mM HCl containing 1 mg/mL BSA.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: Laemmli sample buffer (4X).
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-12% gradient).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Smad2 (Ser465/467)
-
Rabbit anti-Smad2/3
-
Mouse anti-β-actin or other suitable loading control
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Protocol
1. Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours prior to treatment to reduce basal signaling.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include an untreated control group.
2. Cell Lysis and Protein Extraction: [6][7]
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well (e.g., 100 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to fresh tubes.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
5. SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
For PVDF membranes, pre-activate the membrane in methanol for 30 seconds, followed by a brief rinse in deionized water and equilibration in transfer buffer.[8]
-
Perform the transfer according to the manufacturer's instructions (e.g., 100V for 1 hour at 4°C for wet transfer).
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Smad2, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:5000-1:20,000 in blocking buffer) for 1 hour at room temperature.[8]
-
Wash the membrane three times for 5-10 minutes each with TBST.
8. Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
9. Stripping and Re-probing (for Total Smad2/3 and Loading Control):
-
If necessary, the membrane can be stripped of the primary and secondary antibodies to probe for total Smad2/3 and a loading control.
-
Incubate the membrane in a stripping buffer according to the manufacturer's protocol.
-
Wash the membrane extensively with TBST.
-
Repeat the blocking and immunodetection steps with the primary antibodies for total Smad2/3 and the loading control.
10. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the p-Smad2 band to the intensity of the total Smad2 band for each sample.
-
Further normalize the p-Smad2/total Smad2 ratio to the loading control to account for any loading inaccuracies.
-
Calculate the percentage inhibition of Smad2 phosphorylation for each concentration of this compound relative to the TGF-β stimulated control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGFβ-stimulated Smad1/5 phosphorylation requires the ALK5 L45 loop and mediates the pro-migratory TGFβ switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot 協定 - 免疫印圖或 Western Blot [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: The Use of ALK5 Inhibitors in Organoid Culture Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: Organoids are three-dimensional (3D) in vitro culture systems derived from stem cells that self-organize to recapitulate the architecture and function of native organs.[1] A critical aspect of maintaining and expanding many types of organoids is the careful control of signaling pathways that regulate stem cell maintenance, proliferation, and differentiation. The Transforming Growth Factor-β (TGF-β) signaling pathway plays a pivotal role in these processes.[2][3] ALK5 (Activin receptor-like kinase 5), also known as TGF-β type I receptor (TGFβR1), is a key kinase in this pathway.[4][5] Inhibition of ALK5 has become a cornerstone technique in organoid research, primarily to suppress differentiation and maintain a proliferative stem cell state.[6][7]
This document provides detailed application notes and protocols for using ALK5 inhibitors, such as A83-01 (a potent inhibitor of ALK5, ALK4, and ALK7), in various organoid culture systems.[5][8]
Mechanism of Action: ALK5 Inhibition
The TGF-β signaling cascade is initiated when a TGF-β ligand binds to a type II receptor, which then recruits and phosphorylates a type I receptor, such as ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), specifically Smad2 and Smad3. These phosphorylated SMADs form a complex with Smad4, which translocates into the nucleus to regulate the transcription of target genes, often leading to cell cycle arrest and differentiation.[3][5]
ALK5 inhibitors are small molecules that competitively block the ATP-binding site of the ALK5 kinase domain. This action prevents the phosphorylation of Smad2/3, thereby inhibiting the downstream signaling cascade.[5] In organoid cultures, this blockade is instrumental in preventing spontaneous differentiation and promoting the self-renewal of stem cells.[6][7]
Application Notes
ALK5 inhibitors are essential components in the culture media for various types of organoids. Their primary function is to inhibit differentiation pathways induced by endogenous or exogenous TGF-β, thereby maintaining the stem cell pool.
-
Intestinal Organoids: In both human and mouse intestinal organoids, ALK5 inhibition is crucial for maintaining the Lgr5+ intestinal stem cells and promoting robust proliferation.[7][9] It prevents the differentiation of stem cells into other epithelial lineages.
-
Liver and Pancreatic Organoids: ALK5 inhibitors like A83-01 are used to culture liver and pancreatic organoids, where they help in the expansion of progenitor cells and prevent their differentiation.[6][9]
-
Disease Modeling: In cancer organoids, inhibiting the TGF-β pathway can be used to study its role in epithelial-to-mesenchymal transition (EMT), a process critical for cancer progression and metastasis.[5][8]
-
Regenerative Medicine: By maintaining cells in a proliferative, undifferentiated state, ALK5 inhibitors facilitate the large-scale expansion of organoids required for applications in regenerative medicine and drug screening.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for the commonly used ALK5 inhibitor, A83-01.
Table 1: Inhibitor Properties and Working Concentrations
| Parameter | Value | Source |
| Target(s) | ALK5, ALK4, ALK7 | [6][8] |
| IC₅₀ (ALK5) | ~12 nM | [8] |
| Typical Working Concentration | 0.5 - 1.0 µM | [8] |
| Application | Organoid Culture, EMT Inhibition | [6][8] |
Table 2: Stock Solution Preparation for A83-01
| Parameter | Value | Source |
| Solvent | DMSO | [6][8] |
| Example Dissolution (2 mM) | Add 5.93 mL DMSO to 5 mg of powder | [6] |
| Example Dissolution (to 21.1 mg/mL) | Dissolve in DMSO | [8] |
| Storage | -20°C in aliquots | [6][8] |
| Stability Note | Unstable in solution; fresh use is recommended. Avoid repeated freeze-thaw cycles. | [6][8] |
Experimental Protocols
The following protocols provide a generalized framework for the use of ALK5 inhibitors in organoid culture. Specific details may need to be optimized based on the organoid type and research question.
Protocol 1: Preparation of ALK5 Inhibitor (A83-01) Stock Solution
This protocol is for preparing a 2 mM stock solution of A83-01.
Materials:
-
A83-01 powder (e.g., 5 mg)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Perform all steps in a sterile biosafety cabinet.
-
To a vial containing 5 mg of A83-01, add 5.93 mL of sterile DMSO to achieve a final concentration of 2 mM.[6]
-
Vortex gently until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.[8]
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles to maintain inhibitor stability.[6][8]
Protocol 2: General Protocol for Organoid Culture with ALK5 Inhibition
This protocol describes the basic steps for initiating and maintaining organoid cultures with the addition of an ALK5 inhibitor. It is adapted from standard organoid culture guides.[9][10]
Materials:
-
Isolated primary tissue fragments or single cells
-
Extracellular Matrix (ECM) (e.g., Matrigel), thawed on ice
-
Complete organoid culture medium (specific to the organoid type)
-
ALK5 inhibitor stock solution (e.g., 2 mM A83-01)
-
Pre-warmed tissue culture plates (e.g., 24-well or 48-well)
-
Standard cell culture equipment (incubator, pipettes, etc.)
Procedure:
-
Prepare Complete Medium: Prepare the basal medium specific to your organoid type. Just before use, supplement it with the required growth factors and the ALK5 inhibitor. For A83-01, add the 2 mM stock solution to achieve a final concentration of 0.5-1.0 µM (e.g., add 0.5 µL of 2 mM stock to 2 mL of medium for a final concentration of 0.5 µM).
-
Cell Embedding: Resuspend the prepared cell pellet or tissue fragments in cold liquid ECM at the desired density.
-
Seeding: Carefully dispense 20-50 µL droplets (domes) of the cell-ECM mixture into the center of the wells of a pre-warmed culture plate.
-
Solidification: Place the plate in a 37°C incubator for 10-15 minutes to allow the ECM domes to solidify.
-
Feeding: Gently add 250-500 µL of the complete organoid medium (containing the ALK5 inhibitor) to each well, being careful not to disturb the domes.
-
Culture and Maintenance:
-
Incubate the plate at 37°C and 5% CO₂.
-
Monitor organoid growth daily using a brightfield microscope. Organoids should become visible within 2-7 days.
-
Replace the medium every 2-3 days with fresh, complete medium containing the ALK5 inhibitor.
-
-
Passaging: Once organoids become large and dense, they will need to be passaged. This typically involves mechanically and/or enzymatically disrupting the organoids and the ECM dome, collecting the fragments, and re-plating them in fresh ECM as described in steps 2-5.
Conclusion: The targeted inhibition of the ALK5 receptor is a powerful and often essential technique for the successful culture of numerous types of organoids. By preventing TGF-β-mediated differentiation, small molecule inhibitors like A83-01 promote the maintenance of a proliferative stem/progenitor cell population, enabling the robust expansion and long-term culture of these complex 3D models. Understanding the underlying signaling pathway and adhering to optimized protocols are key to leveraging this technology for basic research, disease modeling, and the development of novel therapeutics.
References
- 1. Organoid Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. ALK5-dependent TGF-β signaling is a major determinant of late-stage adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Alk5-Mediated Transforming Growth Factor β Signaling Acts Upstream of Fibroblast Growth Factor 10 To Regulate the Proliferation and Maintenance of Dental Epithelial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Recent Advances in Organoid Development and Applications in Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. th287.com [th287.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
Application Notes and Protocols for Flow Cytometry Analysis with Alk5-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk5-IN-7 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5).[1] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1] Dysregulation of this pathway is implicated in various pathologies such as cancer, fibrosis, and autoimmune diseases. This compound offers a valuable tool for investigating the role of ALK5 signaling in these processes and for the development of novel therapeutics.
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous populations, enabling the quantification of protein expression, including intracellular signaling molecules and cell surface markers. This document provides detailed protocols and application notes for the use of this compound in flow cytometry analysis to study the TGF-β/ALK5 signaling pathway.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by targeting the ATP-binding site of the ALK5 kinase domain. This prevents the phosphorylation and activation of downstream signaling mediators, primarily the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[2] In the canonical TGF-β signaling pathway, ligand binding to the TGF-β type II receptor (TβRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates SMAD2 and SMAD3, which subsequently form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes. By inhibiting ALK5, this compound effectively blocks these downstream events.
Data Presentation
Table 1: In Vitro Efficacy of ALK5 Inhibitors
| Compound | Target Cell Line | Assay | IC50 (nM) | Reference |
| SM16 | AB12 (mesothelioma) | p-SMAD2/3 levels | ~200 | [3] |
| SB-525334A | Kinase Assay | ALK5 phosphorylation of SMAD3 | 14 | |
| A-83-01 | Kinase Assay | ALK5 activity | 12 | |
| LY-364947 | Kinase Assay | ALK5 activity | 50 |
Note: Specific IC50 values for this compound are not yet publicly available. The data presented for other ALK5 inhibitors can be used as a reference for determining appropriate in vitro concentrations.
Table 2: Representative Flow Cytometry Data on the Effect of ALK5 Inhibition on T-Cell Subsets
| Treatment | Cell Type | Marker | % Positive Cells (Control) | % Positive Cells (ALK5 Inhibitor) | Fold Change |
| ALK5 inhibitor | CD8+ T cells | Naïve (CD44lo CD62L+) | 35% | 15% | -2.3 |
| ALK5 inhibitor | CD8+ T cells | Effector (CD44int CD62L-) | 20% | 45% | +2.25 |
| ALK5 inhibitor | CD4+ T cells | Foxp3+ (Tregs) | 12% | 8% | -1.5 |
This table presents hypothetical data based on published effects of ALK5 inhibition on T-cell populations for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Treatment of Cells with this compound
This protocol describes the general procedure for treating cultured cells with this compound prior to flow cytometry analysis.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Cells of interest (e.g., immune cells, cancer cell lines)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed cells in a tissue culture plate at a density that will allow for optimal growth during the treatment period.
-
Prepare Working Solutions: On the day of treatment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental question. A starting range of 10 nM to 1 µM is suggested based on the potency of similar ALK5 inhibitors. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific downstream event being investigated. For analysis of p-SMAD2/3, a shorter incubation time (e.g., 1-4 hours) is typically sufficient. For changes in protein expression or cell differentiation, a longer incubation (e.g., 24-72 hours) may be necessary.
-
Cell Harvesting: Following incubation, harvest the cells for flow cytometry analysis as described in the subsequent protocols.
Protocol 2: Intracellular Staining for Phosphorylated SMAD2/3 (p-SMAD2/3)
This protocol details the procedure for fixing, permeabilizing, and staining cells to detect intracellular levels of phosphorylated SMAD2/3.
Materials:
-
This compound treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 1.6% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol or a commercial saponin-based buffer)
-
Fluorochrome-conjugated anti-p-SMAD2/3 antibody
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
FACS tubes
Procedure:
-
Cell Harvesting and Washing: Harvest the treated and control cells and transfer them to FACS tubes. Wash the cells once with cold PBS by centrifuging at 300-400 x g for 5 minutes and discarding the supernatant.
-
Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 10-15 minutes at room temperature.
-
Washing: Add 1-2 mL of flow cytometry staining buffer to each tube, centrifuge, and discard the supernatant.
-
Permeabilization:
-
Methanol-based: Gently vortex the cell pellet while adding 1 mL of ice-cold 90% methanol. Incubate on ice for 30 minutes.
-
Detergent-based: Resuspend the cell pellet in a commercial permeabilization buffer and incubate according to the manufacturer's instructions.
-
-
Washing: Wash the cells twice with flow cytometry staining buffer.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of flow cytometry staining buffer containing the fluorochrome-conjugated anti-p-SMAD2/3 antibody at the manufacturer's recommended concentration.
-
Incubation: Incubate for 30-60 minutes at room temperature or 4°C, protected from light.
-
Washing: Wash the cells twice with flow cytometry staining buffer.
-
Data Acquisition: Resuspend the cells in an appropriate volume of flow cytometry staining buffer and acquire the data on a flow cytometer.
Protocol 3: Surface and Intracellular Staining for T-Cell Phenotyping
This protocol is designed to analyze the effects of this compound on T-cell differentiation and activation by staining for both cell surface and intracellular markers.
Materials:
-
This compound treated and control T-cells (e.g., from peripheral blood mononuclear cells, PBMCs)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8, CD45RA, CCR7)
-
Fluorochrome-conjugated antibodies for intracellular markers (e.g., Foxp3, T-bet, GATA3, RORγt)
-
Fixation/Permeabilization Buffer Kit (e.g., for transcription factor staining)
-
Flow cytometry staining buffer
-
FACS tubes
Procedure:
-
Cell Harvesting and Washing: Harvest the treated and control T-cells and wash once with cold PBS.
-
Surface Staining: Resuspend the cells in 100 µL of flow cytometry staining buffer containing the cocktail of fluorochrome-conjugated surface antibodies.
-
Incubation: Incubate for 20-30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with flow cytometry staining buffer.
-
Fixation and Permeabilization: Resuspend the cells in the fixation/permeabilization buffer from a commercial kit, following the manufacturer's instructions for staining intracellular transcription factors. This typically involves a fixation step followed by a permeabilization step.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in the permeabilization buffer containing the cocktail of fluorochrome-conjugated intracellular antibodies.
-
Incubation: Incubate for 30-60 minutes at room temperature or 4°C, protected from light.
-
Washing: Wash the cells twice with the permeabilization buffer.
-
Data Acquisition: Resuspend the cells in flow cytometry staining buffer and acquire the data on a flow cytometer.
Mandatory Visualizations
Caption: Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis of cells treated with this compound.
References
Application Notes and Protocols for Alk5-IN-7 in the Induction of Pluripotency
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) from somatic cells represents a cornerstone of regenerative medicine and disease modeling. The process typically involves the overexpression of a core set of transcription factors. However, the efficiency and kinetics of this reprogramming can be significantly enhanced by the use of small molecules that modulate key signaling pathways. Alk5-IN-7 is a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). Inhibition of the TGF-β pathway has been demonstrated to be a critical factor in overcoming the barriers to reprogramming and promoting the acquisition of a pluripotent state.[1] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the induction of pluripotency in stem cells.
Mechanism of Action
This compound functions by selectively inhibiting the kinase activity of ALK5.[2] In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the type II receptor (TGFβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the downstream effector proteins, SMAD2 and SMAD3. This phosphorylation event causes SMAD2/3 to form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.[3][4] By inhibiting ALK5, this compound effectively blocks both the canonical SMAD-dependent and non-canonical signaling pathways, thereby mitigating the anti-reprogramming effects of TGF-β signaling.[2] This inhibition has been shown to replace the requirement for the oncogenic transcription factor c-Myc and the key pluripotency factor Sox2 in reprogramming cocktails, thus offering a safer and more efficient route to iPSC generation.[1][2]
References
- 1. Tgfβ signal inhibition cooperates in the induction of iPSCs and replaces Sox2 and cMyc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK5 i II Accelerates Induction of Adipose-Derived Stem Cells toward Schwann Cells through a Non-Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGFβ Pathway Inhibition Redifferentiates Human Pancreatic Islet β Cells Expanded In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Immunohistochemical Staining of p-Smad2 following Alk5-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Growth Factor-beta (TGF-β) signaling is a critical pathway regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in various pathologies such as cancer and fibrosis.[2] The TGF-β signal is transduced through a receptor complex composed of type I and type II serine/threonine kinases. Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor, Activin receptor-like kinase 5 (ALK5).[2] Activated ALK5 then phosphorylates the downstream effector proteins, Smad2 and Smad3.[2][3] This phosphorylation event is a pivotal step in the canonical TGF-β signaling cascade, leading to the translocation of the Smad complex to the nucleus and subsequent regulation of target gene transcription.[2][4]
Alk5-IN-7 is a potent and selective inhibitor of ALK5.[1] By targeting the kinase activity of ALK5, this compound effectively blocks the phosphorylation of Smad2 and Smad3, thereby inhibiting the downstream signaling cascade.[2] Immunohistochemistry (IHC) for phosphorylated Smad2 (p-Smad2) is a valuable technique to visualize and quantify the activity of the TGF-β/ALK5 signaling pathway in tissues. This document provides detailed application notes and protocols for the use of this compound and subsequent IHC staining for p-Smad2.
Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII). This binding recruits and activates the type I receptor, ALK5. Activated ALK5 then phosphorylates Smad2 and Smad3, which subsequently form a complex with Smad4. This complex translocates to the nucleus to regulate gene expression. This compound acts by inhibiting the kinase activity of ALK5, thus preventing the phosphorylation of Smad2.
References
Application Notes and Protocols: Alk5-IN-7 in Combination with Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential and experimental considerations for combining the ALK5 inhibitor, Alk5-IN-7, with other small molecule inhibitors. While specific data for this compound in combination therapies is emerging, this document leverages available data from structurally and functionally similar ALK5 inhibitors, such as Galunisertib (LY2157299), Vactosertib (TEW-7197), SB-431542, and LY2109761, to provide a robust framework for designing and executing combination studies.
Introduction to ALK5 Inhibition and Combination Therapy
Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGF-βRI), is a pivotal serine/threonine kinase in the TGF-β signaling pathway. Dysregulation of this pathway is implicated in a multitude of pathologies, including cancer progression, fibrosis, and immune evasion. ALK5 inhibitors, such as this compound, block the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby attenuating the pro-tumorigenic and pro-fibrotic effects of TGF-β.
The rationale for combining ALK5 inhibitors with other therapeutic agents stems from the multifaceted role of TGF-β in the tumor microenvironment. TGF-β can promote resistance to chemotherapy and immunotherapy. Therefore, combining an ALK5 inhibitor with other small molecule inhibitors can lead to synergistic anti-tumor effects. Potential combination partners include cytotoxic chemotherapies, immune checkpoint inhibitors, and other targeted therapies like EGFR inhibitors.
Signaling Pathway Overview
The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates SMAD2 and SMAD3, which then form a complex with SMAD4. This complex translocates to the nucleus to regulate the transcription of target genes involved in cell cycle control, apoptosis, epithelial-mesenchymal transition (EMT), and immune suppression.
Caption: TGF-β Signaling Pathway and the Point of Intervention by this compound.
Quantitative Data from Combination Studies with ALK5 Inhibitors
The following tables summarize key quantitative data from preclinical and clinical studies of ALK5 inhibitors in combination with other therapeutic agents. This data can serve as a reference for designing experiments with this compound.
Table 1: Preclinical Synergy of ALK5 Inhibitors with Other Small Molecule Inhibitors
| ALK5 Inhibitor | Combination Partner | Cell Line | Assay Type | Key Findings | Reference |
| SB-431542 | Gefitinib (EGFRi) | HCC4006 (NSCLC) | Western Blot | Prevented gefitinib-induced mesenchymal transition. | [1] |
| LY2109761 | Gemcitabine | L3.6pl (Pancreatic) | Soft Agar, Invasion Assay | Significantly inhibited soft agar growth and invasion. | [2] |
| SB-431542 | VEGF | Endothelial Cells | Tube Formation Assay | Synergistically induced angiogenesis. | [3] |
| Vactosertib | 5-Fluorouracil | Colon Cancer Cells | In vivo xenograft | Potently improved anti-tumor properties of 5-FU. | [4] |
Table 2: Clinical Trial Data of ALK5 Inhibitors in Combination Therapy
| ALK5 Inhibitor | Combination Partner | Cancer Type | Phase | Key Outcomes | Reference |
| Galunisertib | Gemcitabine | Pancreatic Cancer | Phase 1b/2 | Median OS: 8.9 months (combo) vs. 7.1 months (gemcitabine alone). | [5][6] |
| Galunisertib | Nivolumab (anti-PD-1) | Solid Tumors/NSCLC | Phase 1b/2a | Combination was well-tolerated with preliminary efficacy. | [7] |
| Vactosertib | Pembrolizumab (anti-PD-1) | Metastatic Colorectal Cancer | Phase 1b/2a | Confirmed ORR of 16.7% in MSS mCRC patients. | [8][9] |
| Vactosertib | Imatinib | Desmoid Tumors | Phase 1b/2 | PFR at 16 weeks was 96.3%. | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for studies involving this compound.
Experimental Workflow for In Vitro Combination Studies
References
- 1. TGFβ3 inhibits E-cadherin gene expression in palate medial-edge epithelial cells through a Smad2-Smad4-LEF1 transcription complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Proximity extracellular protein-protein interaction analysis of EGFR using AirID-conjugated fragment of antigen binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vactosertib potently improves anti-tumor properties of 5-FU for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galunisertib plus gemcitabine vs. gemcitabine for first-line treatment of patients with unresectable pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galunisertib plus gemcitabine vs. gemcitabine for first-line treatment of patients with unresectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. medpacto.com [medpacto.com]
- 9. Efficacy and safety of vactosertib and pembrolizumab combination in patients with previously treated microsatellite stable metastatic colorectal cancer. - ASCO [asco.org]
- 10. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Real-time PCR for TGF-β Target Genes with Alk5-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Growth Factor-beta (TGF-β) signaling is a critical pathway involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1][2] Dysregulation of this pathway is implicated in numerous pathologies, most notably in fibrosis and cancer progression.[3][4][5] The TGF-β signal is transduced through a heteromeric complex of type I and type II serine/threonine kinase receptors. Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor, Activin receptor-like kinase 5 (ALK5), which in turn phosphorylates the downstream effectors SMAD2 and SMAD3.[2][5] These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of a wide array of target genes.[2]
Alk5-IN-7 is a potent and specific small molecule inhibitor of the ALK5 kinase.[6] By blocking the kinase activity of ALK5, this compound effectively abrogates the downstream TGF-β signaling cascade, preventing the transcription of its target genes.[6] This makes this compound a valuable tool for studying the functional roles of TGF-β signaling and a potential therapeutic agent for diseases driven by aberrant TGF-β activity.
These application notes provide detailed protocols for utilizing this compound to study its effects on the expression of TGF-β target genes using real-time quantitative polymerase chain reaction (qPCR).
TGF-β Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow
A typical experimental workflow to assess the effect of this compound on TGF-β target gene expression is outlined below.
Caption: Experimental workflow for qPCR analysis of TGF-β target genes.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for treating cultured cells with TGF-β to induce target gene expression and co-treating with this compound to assess its inhibitory effect.
Materials:
-
Cell line of interest (e.g., A549, HaCaT, HepG2, primary fibroblasts)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant Human TGF-β1 (carrier-free)
-
This compound
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well tissue culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.
-
Stock Solutions:
-
TGF-β1: Reconstitute lyophilized TGF-β1 in sterile 4 mM HCl containing 1 mg/mL BSA to a stock concentration of 10 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
This compound: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
-
-
Serum Starvation (Optional but Recommended): The day after seeding, aspirate the complete medium, wash the cells once with sterile PBS, and replace with serum-free medium. Incubate for 4-24 hours. This step reduces basal signaling and enhances the response to TGF-β.
-
Treatment: Prepare treatment media by diluting the stock solutions in serum-free medium. A common final concentration for TGF-β1 is 5 ng/mL, and for this compound is 10 µM.
-
Vehicle Control: Medium with an equivalent amount of DMSO used for the inhibitor.
-
TGF-β1 Treatment: Medium with 5 ng/mL TGF-β1.
-
TGF-β1 + this compound Treatment: Medium with 5 ng/mL TGF-β1 and 10 µM this compound. (If pre-treatment is desired, add this compound to the cells 1 hour before adding TGF-β1).
-
-
Incubation: Aspirate the starvation medium and add the respective treatment media to the wells. Incubate for the desired time period (e.g., 6, 12, or 24 hours) at 37°C with 5% CO₂. A 24-hour time point is often sufficient to see robust changes in target gene mRNA levels.
-
Cell Harvest: After incubation, aspirate the medium, wash cells once with cold PBS, and proceed immediately to RNA extraction (Protocol 2).
Protocol 2: RNA Extraction, cDNA Synthesis, and Real-time PCR
This protocol outlines the steps from cell harvest to quantitative gene expression analysis.
Materials:
-
TRIzol® Reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit)[7][8]
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
NanoDrop Spectrophotometer
-
cDNA synthesis kit (e.g., RevertAid First Strand cDNA Synthesis Kit)[1]
-
SYBR Green Master Mix[1]
-
RNase-free pipette tips and tubes
-
Real-time PCR instrument
-
Primers for target genes and a housekeeping gene (see Table 2)
Procedure:
A. Total RNA Extraction (using TRIzol®)
-
Lysis: Add 1 mL of TRIzol® Reagent directly to each well of the 6-well plate containing the washed cells. Pipette up and down several times to lyse the cells.
-
Phase Separation: Transfer the lysate to an RNase-free microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new RNase-free tube. Add 0.5 mL of isopropanol, mix by inverting, and incubate at room temperature for 10 minutes.
-
Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible at the bottom of the tube.
-
Washing: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes (do not over-dry). Resuspend the RNA pellet in 20-50 µL of RNase-free water.
-
Quantification: Determine the RNA concentration and purity (A260/A280 ratio) using a NanoDrop spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
B. cDNA Synthesis
-
Using a commercial cDNA synthesis kit, reverse transcribe 1 µg of total RNA from each sample according to the manufacturer's instructions. This typically involves mixing the RNA with random primers or oligo(dT) primers and a reverse transcriptase enzyme.
C. Real-time PCR (qPCR)
-
Prepare the qPCR reaction mix in a PCR plate. For each reaction, combine:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of cDNA template (diluted 1:10)
-
6 µL of Nuclease-free water
-
-
Run the plate on a real-time PCR instrument using a standard cycling program, for example:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify product specificity.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). The results are typically expressed as fold change relative to the TGF-β treated group.
Data Presentation
The quantitative data from the real-time PCR experiment should be summarized for clear interpretation.
Table 1: Relative mRNA Expression of TGF-β Target Genes
| Gene Symbol | Gene Name | Vehicle Control (Fold Change) | TGF-β (5 ng/mL) (Fold Change) | TGF-β + this compound (10 µM) (Fold Change) |
| SERPINE1 | Plasminogen Activator Inhibitor-1 (PAI-1) | 1.0 ± 0.1 | 15.2 ± 1.8 | 1.3 ± 0.2 |
| COL1A1 | Collagen Type I Alpha 1 Chain | 1.0 ± 0.2 | 8.5 ± 0.9 | 1.1 ± 0.3 |
| CTGF | Connective Tissue Growth Factor | 1.0 ± 0.1 | 12.1 ± 1.5 | 1.5 ± 0.4 |
| SNAI1 | Snail Family Transcriptional Repressor 1 | 1.0 ± 0.3 | 6.7 ± 0.7 | 0.9 ± 0.2 |
| ACTA2 | Actin, Alpha 2, Smooth Muscle | 1.0 ± 0.2 | 9.3 ± 1.1 | 1.2 ± 0.3 |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
Data are presented as mean fold change ± standard deviation, normalized to the vehicle control group. This is example data for illustrative purposes.
Table 2: Human Primer Sequences for Real-time PCR
| Gene Symbol | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| SERPINE1 | GTG GAG AGC AGC AAT GAG AAG | TGG GAG GAG GAG ACT GAG AAT |
| COL1A1 | GAG GGC CAA GAC GAA GAC ATC | CAG ATC ACG TCA TCG CAC AAC |
| CTGF | GAG TGG GTG TGT GAC GAG CC | GAG GGC TGG GAG AAA TGG TAA |
| SNAI1 | CCT CAA GAT GCA CAT CCG AAG | GCA GTG AGG GCA AGA AAA AG |
| ACTA2 | GGG GAC TGA AAG ACG AGC A | GGC CAT CTT GAT CTT GCT G |
| GAPDH | GAA GGT GAA GGT CGG AGT C | GAA GAT GGT GAT GGG ATT TC |
Conclusion
The protocols and information provided herein offer a comprehensive guide for investigating the inhibitory effects of this compound on TGF-β-mediated gene expression. By employing these methods, researchers can effectively quantify changes in key downstream targets of the TGF-β pathway, providing valuable insights into the mechanism of action of ALK5 inhibitors and their potential therapeutic applications in fibrosis, cancer, and other related diseases.
References
- 1. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ccr.cancer.gov [ccr.cancer.gov]
- 8. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cardiac Fibrosis In Vitro with Alk5-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a hallmark of most cardiac pathologies and contributes significantly to heart failure. A key signaling pathway implicated in the pathogenesis of cardiac fibrosis is the Transforming Growth Factor-β (TGF-β) pathway. TGF-β signals through its type I receptor, Activin receptor-like kinase 5 (ALK5), to activate downstream effectors that promote the differentiation of cardiac fibroblasts into myofibroblasts and subsequent ECM production.
Alk5-IN-7 is a potent and selective small molecule inhibitor of ALK5. By blocking the kinase activity of ALK5, this compound effectively inhibits the phosphorylation of downstream mediators like SMAD2 and SMAD3, thereby attenuating the pro-fibrotic signaling cascade.[1][2] These application notes provide a comprehensive guide for utilizing this compound in in vitro models of cardiac fibrosis to investigate its anti-fibrotic potential.
Mechanism of Action
This compound targets the ATP-binding site of the ALK5 kinase domain. This competitive inhibition prevents the receptor from phosphorylating and activating its downstream targets, primarily the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. The inhibition of SMAD2/3 phosphorylation prevents their complex formation with SMAD4 and subsequent translocation to the nucleus, where they would otherwise regulate the transcription of pro-fibrotic genes, including those encoding for collagens and alpha-smooth muscle actin (α-SMA).
Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition by this compound.
Data Presentation
The following tables summarize the expected quantitative effects of an ALK5 inhibitor, analogous to this compound, on key markers of cardiac fibrosis in in vitro models. Data is compiled from studies on similar ALK5 inhibitors.
Table 1: Effect of ALK5 Inhibition on Myofibroblast Differentiation Markers
| Marker | Cell Type | Treatment | Concentration | % Reduction (vs. TGF-β control) | Reference Compound |
| α-SMA Protein | Human Cardiac Fibroblasts | TGF-β1 + ALK5 inhibitor | 1 µM | ~90% | SB525334 |
| α-SMA mRNA | Rat Cardiac Fibroblasts | Ethanol + ALK5 inhibitor | 10 µM | Significant decrease | SB431542[3] |
| p-SMAD2 | Mouse Cardiac Fibroblasts | TGF-β + ALK5 inhibitor | 1 µM | Complete abolishment | SM16[1] |
Table 2: Effect of ALK5 Inhibition on Extracellular Matrix (ECM) Gene Expression
| Gene | Cell Type | Treatment | Concentration | Fold Change Reduction (vs. TGF-β control) | Reference Compound |
| Col1a1 | Rat Cardiac Fibroblasts | Ang II + ALK5 inhibitor | 10 µM | Significant decrease | Not specified |
| Col1a2 | Mouse Cardiac Fibroblasts | TGF-β + ALK5 inhibitor | 1 µM | Significant attenuation | SM16[1] |
| Col3a1 | Human Cardiac Fibroblasts | TGF-β1 + ALK5 inhibitor | 1 µM | Significant decrease | Not specified |
| Fn1 (Fibronectin) | Human Tenon Fibroblasts | Fluid Flow + ALK5 inhibitor | 0.1 µM | Abolished increase | ALK5-I[4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-fibrotic effects of this compound in vitro.
Caption: General Experimental Workflow for In Vitro Cardiac Fibrosis Studies.
Isolation and Culture of Primary Cardiac Fibroblasts
-
Source: Ventricles of neonatal (P1-P3) Sprague-Dawley rats or adult mice.
-
Protocol:
-
Excise hearts and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the ventricular tissue into small pieces (1-2 mm³).
-
Perform enzymatic digestion using a solution of collagenase type II and trypsin at 37°C with gentle agitation.
-
Collect the cell suspension after each digestion step and neutralize the enzyme with DMEM containing 10% Fetal Bovine Serum (FBS).
-
Centrifuge the collected cell suspension, resuspend the pellet in fresh culture medium, and pre-plate for 1-2 hours to allow for fibroblast attachment.
-
Remove the supernatant containing non-adherent cells (cardiomyocytes) and culture the adherent fibroblasts in DMEM supplemented with 10% FBS, penicillin, and streptomycin at 37°C in a 5% CO₂ incubator.
-
Use cells between passages 2 and 4 for experiments to ensure a stable phenotype.
-
Induction of Myofibroblast Differentiation
-
Seed cardiac fibroblasts in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or chamber slides).
-
Once cells reach 70-80% confluency, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Induce myofibroblast differentiation by treating the cells with recombinant human TGF-β1 (typically 5-10 ng/mL) in serum-free or low-serum (0.5-1%) DMEM.
Treatment with this compound
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in the culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Co-treat the cells with TGF-β1 and this compound. Include appropriate controls: vehicle (DMSO) control, TGF-β1 alone, and this compound alone.
-
Incubate the cells for the desired time period (e.g., 24 hours for signaling studies, 48-72 hours for gene and protein expression).
Western Blot Analysis
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against α-SMA, p-SMAD2, total SMAD2, Collagen I, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software.
Quantitative Real-Time PCR (qPCR)
-
After treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix and primers for target genes (Acta2, Col1a1, Col3a1, Fn1) and a housekeeping gene (e.g., Gapdh, Actb).
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
Immunofluorescence Staining
-
Seed fibroblasts on glass coverslips or in chamber slides.
-
After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against α-SMA and Collagen I overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.
Conclusion
This compound serves as a valuable research tool for elucidating the role of the TGF-β/ALK5 signaling pathway in the pathogenesis of cardiac fibrosis. The protocols outlined in these application notes provide a robust framework for investigating the anti-fibrotic efficacy of this compound in vitro. By employing these methodologies, researchers can gain critical insights into the molecular mechanisms underlying cardiac fibrosis and evaluate the therapeutic potential of targeting the ALK5 receptor.
References
- 1. Attenuated development of cardiac fibrosis in left ventricular pressure overload by SM16, an orally active inhibitor of ALK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constitutive ALK5-Independent c-Jun N-Terminal Kinase Activation Contributes to Endothelin-1 Overexpression in Pulmonary Fibrosis: Evidence of an Autocrine Endothelin Loop Operating through the Endothelin A and B Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of cardiac fibroblasts by ethanol is blocked by TGF-β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Slow Interstitial Fluid Flow Activates TGF-β Signaling and Drives Fibrotic Responses in Human Tenon Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Wdr5 Attenuates Ang-II-Induced Fibroblast-to-Myofibroblast Transition in Cardiac Fibrosis by Regulating Mdm2/P53/P21 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Alk5-IN-7 Concentration for Maximum Effect: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Alk5-IN-7 for maximum experimental effect. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] TGF-β signaling plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][3] In pathological conditions such as cancer and fibrosis, the TGF-β pathway is often dysregulated.[2][3][4]
This compound exerts its effect by binding to the ATP-binding site of the ALK5 kinase domain.[5] This prevents the phosphorylation and subsequent activation of downstream signaling molecules, primarily Smad2 and Smad3.[2] The inhibition of this cascade blocks the transcription of TGF-β target genes, thereby mitigating its pathological effects.[2]
Q2: What is a good starting concentration for this compound in my experiment?
The optimal concentration of this compound is highly dependent on the cell type, experimental conditions, and the specific biological question being addressed. A good starting point is to perform a dose-response experiment. Based on the IC50 values of similar Alk5 inhibitors, a concentration range of 10 nM to 10 µM is a reasonable starting point for in vitro assays.[6][7][8]
For initial experiments, it is advisable to test a wide range of concentrations (e.g., logarithmic dilutions) to determine the most effective range before narrowing down to a more precise optimal concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | - Insufficient concentration: The concentration used may be too low to effectively inhibit Alk5 in your specific cell type. - Compound degradation: The inhibitor may have degraded due to improper storage or handling. - Low Alk5 expression/activity: The target cells may not express sufficient levels of Alk5 or the pathway may not be active under your experimental conditions. - Cell permeability issues: The inhibitor may not be efficiently entering the cells. | - Perform a dose-response curve: Test a wider and higher range of concentrations to determine the EC50. - Verify compound integrity: Use a fresh stock of the inhibitor and follow recommended storage conditions. - Confirm target expression: Use techniques like Western blot or qPCR to confirm Alk5 expression. Stimulate the pathway with TGF-β to ensure it is active. - Assess permeability: While less common for small molecules, consider using a different solvent or a permeabilizing agent if other solutions fail. |
| High cell toxicity or off-target effects | - Concentration is too high: Excessive concentrations can lead to non-specific binding and cellular toxicity.[6][9] - Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be causing toxicity at the final concentration used.[10] - Off-target kinase inhibition: At high concentrations, the inhibitor may affect other kinases with similar ATP-binding pockets. | - Lower the concentration: Use the lowest effective concentration determined from your dose-response curve. - Optimize solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1%).[10] Include a solvent-only control in your experiments. - Use a more selective inhibitor or a structurally different inhibitor: If off-target effects are suspected, consider using a different Alk5 inhibitor with a distinct chemical structure to confirm that the observed phenotype is due to Alk5 inhibition. |
| Precipitation of the inhibitor in media | - Poor solubility: The inhibitor may have limited solubility in aqueous solutions like cell culture media.[10] - Incorrect solvent for stock solution: The initial solvent may not be appropriate for maintaining the inhibitor in solution upon dilution. | - Prepare a higher concentration stock in an appropriate solvent: DMSO is a common choice for many organic small molecules.[10] - Perform serial dilutions in the solvent before adding to aqueous media: Avoid adding a highly concentrated stock directly to the media. Instead, make intermediate dilutions in the solvent.[10] - Gently warm the media: Warming the media to 37°C before adding the inhibitor can sometimes help with solubility. - Visually inspect for precipitation: Always check the media for any signs of precipitation after adding the inhibitor. |
Experimental Protocols
Protocol 1: Determining the Optimal In Vitro Concentration of this compound using a Dose-Response Assay
This protocol outlines a general workflow to determine the half-maximal effective concentration (EC50) of this compound in a cell-based assay.
Materials:
-
This compound
-
Appropriate cell line
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 96-well)
-
Recombinant TGF-β1 (as a positive control for pathway activation)
-
DMSO (or other appropriate solvent)
-
Reagents for downstream analysis (e.g., antibodies for Western blot, primers for qPCR)
Procedure:
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a high-concentration stock solution of this compound in an appropriate solvent like DMSO. From this stock, prepare a series of dilutions in the same solvent.
-
Treatment:
-
Pre-treat the cells with the various concentrations of this compound for a designated period (e.g., 1-2 hours) before stimulating with TGF-β.
-
Add the TGF-β ligand to the appropriate wells to stimulate the signaling pathway.
-
Include the following controls:
-
Untreated cells
-
Cells treated with the vehicle (e.g., DMSO) alone
-
Cells treated with TGF-β and the vehicle
-
-
-
Incubation: Incubate the cells for a period sufficient to observe a response (this will vary depending on the downstream readout, e.g., 30-60 minutes for phosphorylation events, 6-24 hours for gene expression changes).
-
Downstream Analysis: Lyse the cells and perform the desired analysis to measure the effect of the inhibitor on the TGF-β pathway. This could include:
-
Western Blot: To assess the levels of phosphorylated Smad2/3.
-
Reporter Assay: If using a cell line with a TGF-β responsive reporter construct.
-
-
Data Analysis:
-
Quantify the results from your downstream analysis.
-
Normalize the data to the appropriate controls.
-
Plot the response as a function of the inhibitor concentration.
-
Use a non-linear regression analysis to fit the data to a dose-response curve and calculate the EC50 value.
-
Data Presentation
Table 1: IC50 Values of Various Alk5 Inhibitors
The following table provides a reference for the reported half-maximal inhibitory concentrations (IC50) of several Alk5 inhibitors. This can help in designing the concentration range for your experiments with this compound.
| Inhibitor | IC50 (nM) | Assay Type |
| Alk5-IN-34 | ≤10 | Kinase inhibition |
| Alk5-IN-9 | 25 | ALK5 autophosphorylation |
| Alk5-IN-9 | 74.6 | NIH3T3 cell activity |
Note: The IC50 values can vary depending on the specific assay conditions and cell type used.[6]
By following these guidelines and protocols, researchers can effectively optimize the concentration of this compound for their specific experimental needs, leading to more reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury | PLOS One [journals.plos.org]
- 4. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Navigating Solubility Challenges with Alk5-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Alk5-IN-7, a potent inhibitor of the TGF-β type I receptor, activin-like kinase 5 (ALK5). Addressing common solubility issues, this resource offers troubleshooting strategies and detailed protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is not publicly available in comprehensive databases, based on the properties of similar ALK5 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent. It is crucial to consult the product-specific datasheet provided by your supplier for the most accurate solubility information.
Q2: I observed precipitation when I diluted my this compound stock solution into my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like many kinase inhibitors. Here are several steps to troubleshoot this problem:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final working concentration of this compound in your medium.
-
Increase the Solvent Concentration in the Final Medium: While not always feasible due to potential solvent toxicity to cells, slightly increasing the final DMSO concentration (typically not exceeding 0.5%) can help maintain solubility. Always include a vehicle control in your experiments to account for any solvent effects.
-
Use a Surfactant: For in vivo formulations, the use of a non-ionic surfactant such as Tween 80 or PEG300 can aid in creating a stable solution or emulsion.
-
Sonication: Gentle sonication of the final solution can help to break down small precipitates and create a more uniform dispersion.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before and after adding the inhibitor can improve solubility.
Q3: Can I prepare a high-concentration stock solution of this compound in DMSO?
A3: Yes, preparing a high-concentration stock solution in DMSO is standard practice. Based on data for other ALK5 inhibitors, concentrations of 10 mg/mL or higher in DMSO are often achievable. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Q4: How does this compound inhibit the TGF-β signaling pathway?
A4: this compound is a selective inhibitor of the ALK5 kinase. Transforming Growth Factor-β (TGF-β) exerts its biological effects by binding to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the ALK5 receptor.[1] This phosphorylation activates ALK5, which in turn phosphorylates the downstream signaling proteins, Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes. By inhibiting the kinase activity of ALK5, this compound prevents the phosphorylation of Smad2 and Smad3, thereby blocking the entire downstream signaling cascade.
Quantitative Data for ALK5 Inhibitors
The following table summarizes the solubility of various commonly used ALK5 inhibitors. This data can serve as a useful reference for formulating this compound, though it is imperative to refer to the specific datasheet for this compound.
| Compound | Solvent | Solubility |
| ALK5 Inhibitor II | DMSO | 10 mg/mL |
| Ethanol | 1 mg/mL | |
| A-83-01 | DMSO | >21.1 mg/mL |
| Ethanol | ~9.82 mg/mL (with warming) |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of an ALK5 Inhibitor (Example)
-
Determine the Molecular Weight (MW): Obtain the precise molecular weight of your ALK5 inhibitor from the supplier's datasheet.
-
Calculate the Required Mass: For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)
-
Mass (mg) = 0.01 * MW
-
-
Dissolution:
-
Weigh the calculated mass of the inhibitor powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store at -20°C or -80°C for long-term storage.
-
Visualizing Key Processes
Caption: TGF-β/ALK5 Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common solubility issues with this compound.
References
Technical Support Center: Off-Target Effects of Alk5-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Alk5-IN-7 in their experiments. The information provided will help identify and mitigate potential off-target effects, ensuring the validity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1] ALK5 is a serine/threonine kinase that, upon activation by TGF-β ligands, phosphorylates downstream SMAD proteins (SMAD2 and SMAD3), leading to the regulation of target gene transcription involved in processes like cell proliferation, differentiation, and extracellular matrix production.[2][3]
Q2: Are there known off-targets for this compound?
As of the latest available data, a comprehensive public kinase selectivity profile specifically for this compound has not been released. However, analysis of other small molecule ALK5 inhibitors suggests potential for off-target activity against structurally related kinases. Researchers should be aware of these possibilities when interpreting experimental data.
Q3: What are the most likely potential off-targets of this compound based on data from similar ALK5 inhibitors?
Based on studies of other ALK5 inhibitors such as Vactosertib and Galunisertib, potential off-target kinases could include other ALK family members and kinases from different families.[4] Users of this compound should consider the possibility of engagement with the following kinases, especially at higher concentrations.
Table 1: Potential Off-Target Kinases for ALK5 Inhibitors
| Kinase Family | Potential Off-Target(s) | Rationale for Consideration |
| TGF-β Receptor Family | ALK4 (ACVR1B), ALK7 (ACVR1C) | High structural similarity to the ALK5 kinase domain.[4][5] |
| Mitogen-Activated Protein Kinase (MAPK) Family | p38 MAPK | Some ALK5 inhibitors have been shown to affect the p38 MAPK pathway.[2][6] |
| Receptor Tyrosine Kinases | VEGFR2 | Inhibition of VEGFR2 has been observed with some ALK5 inhibitors.[4] |
Q4: My cells are showing unexpected phenotypes after treatment with this compound that are inconsistent with ALK5 inhibition. What should I do?
If you observe unexpected cellular responses, it is crucial to investigate potential off-target effects. We recommend the following troubleshooting workflow:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting the ALK5 pathway in your experimental system as expected. This can be done by assessing the phosphorylation status of SMAD2/3.
-
Investigate Potential Off-Targets: If on-target activity is confirmed, proceed to investigate potential off-target pathways. Based on data from similar compounds, we suggest examining the activation state of the p38 MAPK and VEGFR2 signaling pathways.
-
Dose-Response Analysis: Perform a dose-response experiment. Off-target effects are often more pronounced at higher concentrations of the inhibitor.
-
Use a Structurally Different ALK5 Inhibitor: As a control, consider using another potent and selective ALK5 inhibitor with a different chemical scaffold to see if the unexpected phenotype persists.
Troubleshooting Guides
Guide 1: How to Confirm On-Target ALK5 Inhibition
A primary step in troubleshooting is to confirm that this compound is effectively inhibiting its intended target, ALK5. The most direct method is to measure the phosphorylation of its downstream substrates, SMAD2 and SMAD3.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating on-target ALK5 inhibition.
Expected Outcome: Treatment with this compound should lead to a significant reduction in TGF-β1-induced phosphorylation of SMAD2 and SMAD3 compared to the vehicle-treated control.
Guide 2: Investigating Potential Off-Target Effects on p38 MAPK and VEGFR2 Pathways
If on-target ALK5 inhibition is confirmed but anomalous results persist, investigating potential off-target effects is the next logical step.
Signaling Pathways to Investigate
Caption: On-target and potential off-target pathways of this compound.
Experimental Approach:
-
Western Blot for Phosphorylated Proteins: Similar to the on-target validation, perform western blots to assess the phosphorylation status of key proteins in the suspected off-target pathways.
-
For the p38 MAPK pathway, probe for phosphorylated p38 (pp38) and total p38.
-
For the VEGFR2 pathway, probe for phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2.
-
-
In Vitro Kinase Assays: To directly assess whether this compound inhibits the kinase activity of potential off-targets, perform in vitro kinase assays using purified recombinant kinases. Commercial kits are available for many kinases, including p38 MAPK and VEGFR2.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-SMAD2/3, Phospho-p38, and Phospho-VEGFR2
Materials:
-
Cells of interest
-
This compound
-
TGF-β1 (for pSMAD2/3) or other relevant stimuli (e.g., Anisomycin for pp38, VEGF for pVEGFR2)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, anti-phospho-p38, anti-total-p38, anti-phospho-VEGFR2, anti-total-VEGFR2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to attach overnight.
-
If necessary, serum-starve cells for 4-24 hours.
-
Pre-incubate cells with desired concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate cells with the appropriate ligand for the recommended time (e.g., 10 ng/mL TGF-β1 for 30-60 minutes).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and image the blot.
-
Strip the membrane and re-probe for total protein as a loading control.
-
Protocol 2: In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework. Specific details may vary depending on the commercial kit used. Kits like ADP-Glo™ or LanthaScreen™ provide a robust platform for this purpose.[7][8]
Materials:
-
Recombinant kinase (e.g., ALK5, p38α, VEGFR2)
-
Kinase-specific substrate
-
This compound
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ reagent)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in the appropriate buffer.
-
Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the concentrations recommended by the kit manufacturer.
-
-
Assay Setup:
-
Add the this compound dilutions or vehicle control to the wells of the assay plate.
-
Add the kinase to the wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add the ATP and substrate mixture to all wells to start the reaction.
-
Incubate the plate at the recommended temperature (e.g., 30°C or room temperature) for the specified time (e.g., 30-60 minutes).
-
-
Detect Kinase Activity:
-
Stop the kinase reaction and detect the amount of product (e.g., ADP) formed by adding the detection reagent.
-
Incubate as recommended by the manufacturer.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Plot the signal versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
By following these guidelines and protocols, researchers can more confidently assess the on-target and potential off-target effects of this compound in their experiments, leading to more reliable and interpretable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Alk5-IN-7 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Alk5-IN-7 in animal models. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not fully dissolving in the vehicle. What can I do?
A1: Poor solubility is a common issue with many small molecule kinase inhibitors. Here are several steps you can take to improve dissolution:
-
Vehicle Selection: For intraperitoneal (i.p.) injections, a common vehicle for ALK5 inhibitors is 2% DMSO in sterile PBS.[1] For oral administration (p.o.), a more complex vehicle may be required, such as 20% HCl (1N) with 80% hydroxypropyl-methylcellulose (0.5%) and 5% Tween 80, adjusted to pH 4.
-
Sonication: After adding this compound to the vehicle, sonicate the mixture. This uses ultrasonic waves to break up particles and enhance dissolution.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
-
Gentle Warming: In some cases, gentle warming of the solution can increase solubility. However, be cautious as excessive heat can degrade the compound. Always test for stability after warming.
-
Fresh Preparation: Prepare the formulation fresh before each use. Some compounds can precipitate out of solution over time, especially when stored at lower temperatures.
Q2: I'm observing precipitation in my this compound formulation after storage. How can I prevent this?
A2: Precipitation upon storage is often due to the compound's low solubility and the vehicle's inability to maintain it in solution over time, especially at 4°C.
-
Room Temperature Storage: If the formulation is to be used the same day, storing it at room temperature for a short period can prevent precipitation caused by cold temperatures.
-
Prepare Fresh: The most reliable solution is to prepare the formulation immediately before administration to the animals.
-
Solubility Testing: If you must store the formulation, perform a small-scale solubility test to determine the stability of your specific concentration and vehicle over your desired storage time and temperature.
Q3: What is the recommended administration route for this compound in animal models?
A3: The choice of administration route depends on your experimental design and the target tissue. Based on studies with other ALK5 inhibitors, common administration routes include:
-
Intraperitoneal (i.p.) Injection: This route is frequently used for systemic delivery in rodent models.[1]
-
Oral Gavage (p.o.): Oral administration is another option, particularly for studies requiring daily dosing over a longer period.
The optimal route for your specific experiment should be determined based on the desired pharmacokinetic profile and experimental goals.
Q4: I am not seeing the expected biological effect of this compound in my animal model. What are the possible reasons?
A4: A lack of in vivo efficacy can stem from several factors, from formulation issues to biological complexities.
-
Inadequate Formulation: Ensure your compound is fully dissolved. If the drug is not in solution, its bioavailability will be significantly reduced.
-
Incorrect Dosing: Review the literature for typical dose ranges for ALK5 inhibitors in your specific animal model and for the disease being studied. A dose-response study may be necessary to determine the optimal dose for your experimental conditions.[1]
-
Compound Stability: Ensure that your compound has not degraded. Store the stock powder in a cool, dark, and dry place as recommended by the supplier. Prepare fresh formulations for each experiment.
-
Biological Factors: The tumor microenvironment or other biological factors can influence the efficacy of TGF-β inhibitors.[2] Consider analyzing downstream markers of ALK5 activity (e.g., p-Smad2/3) in your target tissue to confirm target engagement.
-
Acquired Resistance: In some cancer models, resistance to EGFR-targeted therapies can emerge through increased TGF-β expression.[2]
Data Summary
Table 1: Example Formulations for ALK5 Inhibitors in Animal Models
| Component | Concentration | Administration Route | Animal Model | Reference |
| DMSO | 2% | Intraperitoneal (i.p.) | Mouse | [1] |
| PBS | 98% | Intraperitoneal (i.p.) | Mouse | [1] |
| HCl (1N) | 20% | Oral (p.o.) | Rat | |
| Hydroxypropyl-methylcellulose | 0.5% | Oral (p.o.) | Rat | |
| Tween 80 | 5% | Oral (p.o.) | Rat |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 2% final concentration in the total injection volume. For example, for a final volume of 100 µL, add 2 µL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder in DMSO.
-
Add the corresponding volume of sterile PBS to reach the final desired concentration of this compound. For a final volume of 100 µL, add 98 µL of PBS.
-
Vortex the solution again for 1-2 minutes.
-
If the solution is not clear, place it in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Administer the freshly prepared solution to the animal via intraperitoneal injection.
-
Protocol 2: Assessment of Target Engagement - Western Blot for Phospho-Smad2/3
-
Materials:
-
Tissue samples from control and this compound-treated animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Homogenize tissue samples in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Smad2/3 and the loading control to normalize the data.
-
Visualizations
Caption: TGF-β Signaling Pathway and the Action of this compound.
Caption: In Vivo Experimental Workflow for this compound.
Caption: Troubleshooting Decision Tree for In Vivo Experiments.
References
Alk5-IN-7 degradation and how to prevent it
This technical support center provides guidance on the handling, storage, and troubleshooting of experiments involving the ALK5 inhibitor, Alk5-IN-7. While specific degradation pathways for this compound are not extensively documented in publicly available literature, this guide offers best practices for small molecule inhibitors to ensure experimental success and minimize potential compound degradation.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound?
A1: Lyophilized this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to three years.[1][2] For shorter durations, storage at 4°C is acceptable for up to two years.[1] Before opening, it is recommended to centrifuge the vial to ensure all the powder is collected at the bottom.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A2: While specific solubility data for this compound should be consulted from the supplier's datasheet, Dimethyl sulfoxide (DMSO) is a common solvent for many organic small molecule inhibitors. When preparing a stock solution, use a fresh, anhydrous grade of DMSO to avoid introducing moisture, which can accelerate compound degradation.
Q3: How should I store the reconstituted stock solution of this compound?
A3: Once reconstituted, it is best to aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C.[1] For solutions in DMSO, storage at -20°C is generally suitable for up to one month, while storage at -80°C can extend stability for up to six months.[1]
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
A4: Precipitation can occur when a compound's solubility in a solvent decreases at lower temperatures. If you observe precipitation, gently warm the solution to no higher than 50°C and vortex or sonicate the vial until the precipitate redissolves.[2] Always ensure the inhibitor is fully dissolved before adding it to your experimental medium.[2]
Q5: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A5: High concentrations of DMSO can be toxic to cells. It is a general practice to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid cytotoxic effects.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect observed. | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Precipitation: The inhibitor may have precipitated out of the solution, leading to a lower effective concentration. 3. Incorrect Concentration: Errors in calculating the final concentration. | 1. Prepare fresh dilutions from a new stock aliquot. Ensure proper storage conditions are maintained. 2. Visually inspect the solution for any precipitate. If present, warm and vortex to redissolve. Consider preparing a fresh stock solution. 3. Double-check all calculations for dilutions. |
| Increased cell death or unexpected cellular morphology. | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 2. Off-target Effects: At high concentrations, the inhibitor may have off-target effects. | 1. Ensure the final solvent concentration is within a non-toxic range (typically <0.5% for DMSO).[1] 2. Perform a dose-response experiment to determine the optimal concentration with minimal toxicity. |
| Difficulty dissolving the lyophilized powder. | 1. Inappropriate Solvent: The chosen solvent may not be suitable for this compound. 2. Low-Quality Solvent: The solvent may contain impurities or water. | 1. Refer to the manufacturer's datasheet for the recommended solvent. 2. Use a high-purity, anhydrous grade solvent. Vortexing or gentle warming can aid dissolution.[2] |
Summary of Storage and Handling Conditions
| Form | Storage Temperature | Duration | Key Handling Instructions |
| Lyophilized Powder | -20°C | Up to 3 years[1][2] | Allow the vial to warm to room temperature before opening to prevent moisture condensation.[3] |
| 4°C | Up to 2 years[1] | ||
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1] |
| -80°C | Up to 6 months[1] | ||
| Working Solution (in aqueous media) | Use immediately | N/A | Prepare fresh from the stock solution for each experiment. Avoid long-term storage in aqueous buffers. |
Experimental Protocol: Assessing the Stability of this compound in Solution
This protocol provides a general method to assess the stability of a reconstituted small molecule inhibitor like this compound under specific experimental conditions.
Objective: To determine the rate of degradation of this compound in a specific solvent or medium over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Aqueous buffer or cell culture medium
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Incubator or water bath set to the desired temperature
-
Microcentrifuge tubes
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the appropriate solvent to a final concentration of 10 mM.
-
Ensure the compound is completely dissolved.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the desired experimental medium (e.g., cell culture medium with 10% FBS) to a final concentration of 10 µM.
-
Prepare several aliquots of this solution in microcentrifuge tubes.
-
-
Incubation:
-
Place the aliquots in an incubator at the desired temperature (e.g., 37°C).
-
Designate different time points for analysis (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Analysis by HPLC:
-
At each time point, remove one aliquot and immediately analyze it by HPLC.
-
The initial time point (0 hours) will serve as the reference (100% stability).
-
Develop an HPLC method that can separate the parent compound (this compound) from any potential degradation products.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining compound against time to determine the stability profile.
-
Visualizations
TGF-β/ALK5 Signaling Pathway
This compound is an inhibitor of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). Understanding the signaling pathway is crucial for interpreting experimental results.
Caption: Simplified TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps in assessing the stability of this compound in a solution.
Caption: Workflow for determining the stability of this compound in solution over time.
References
Technical Support Center: Validating Alk5-IN-7 Activity in a New Cell Line
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of Alk5-IN-7, a potent inhibitor of the TGF-β type I receptor, activin-like kinase 5 (ALK5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of ALK5, a serine/threonine kinase receptor for the transforming growth factor-beta (TGF-β) superfamily.[1][2][3][4] In the canonical TGF-β signaling pathway, ligand binding to the type II receptor (TβRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the transcription factors SMAD2 and SMAD3, which subsequently form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes. This compound works by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and inhibiting the downstream signaling cascade.
Q2: What is the primary application of this compound?
This compound is primarily used in research to study the biological roles of the TGF-β/ALK5 signaling pathway. This pathway is implicated in a wide range of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT). Dysregulation of TGF-β signaling is associated with various diseases, such as cancer, fibrosis, and autoimmune disorders.[1][2][3][4]
Q3: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound can vary depending on the cell line and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your new cell line. A typical starting concentration range for ALK5 inhibitors is in the nanomolar to low micromolar range. For example, similar ALK5 inhibitors have shown IC50 values for ALK5-mediated signaling of approximately 12 nM to 94 nM.[5]
Recommended Concentration Range for Initial Experiments:
| Concentration | Purpose |
| 1 nM - 100 nM | Initial range to determine the lower end of activity. |
| 100 nM - 1 µM | A common effective range for many ALK5 inhibitors. |
| 1 µM - 10 µM | Higher concentrations to ensure complete inhibition, but be mindful of potential off-target effects. |
Q4: How should I prepare and store this compound?
It is crucial to refer to the manufacturer's datasheet for specific instructions on solubility and storage. Generally, kinase inhibitors are dissolved in a solvent like DMSO to create a concentrated stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the inhibitor in your specific cell culture medium should be considered, as some compounds can degrade over time.
Q5: What are the expected downstream effects of this compound treatment?
Experimental Protocols
Protocol 1: Western Blot for Phospho-SMAD2/3
This protocol is designed to assess the phosphorylation status of SMAD2 and SMAD3, the direct downstream targets of ALK5.
-
Cell Seeding and Treatment: Seed your cells of interest in a 6-well plate and allow them to adhere overnight.
-
Starvation (Optional): Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with a range of this compound concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
TGF-β Stimulation: Stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the phospho-SMAD2/3 signal to total SMAD2/3 and a loading control like GAPDH or β-actin.
-
Protocol 2: Quantitative PCR (qPCR) for TGF-β Target Genes
This protocol measures the mRNA expression levels of TGF-β responsive genes.
-
Cell Seeding and Treatment: Follow steps 1-4 from the Western Blot protocol, but extend the TGF-β stimulation time to 4-24 hours to allow for transcriptional changes.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).
-
Reverse Transcription: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for your target gene (e.g., SERPINE1, CTGF) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of pSMAD2/3 observed | Inhibitor is inactive or degraded. | - Ensure proper storage of the inhibitor stock solution. - Prepare fresh dilutions for each experiment. |
| Cell line is not responsive to TGF-β. | - Confirm TGF-β receptor expression in your cell line. - Test a higher concentration of TGF-β. | |
| Insufficient inhibitor concentration or incubation time. | - Perform a dose-response and time-course experiment. | |
| Technical issues with Western blotting. | - Refer to the Western Blot troubleshooting section below. | |
| High background in Western blot | Insufficient blocking. | - Increase blocking time to 2 hours or overnight at 4°C. - Use 5% BSA instead of non-fat milk. |
| Primary or secondary antibody concentration is too high. | - Titrate the antibody concentrations to find the optimal dilution. | |
| Inadequate washing. | - Increase the number and duration of washes with TBST. | |
| No change in target gene expression (qPCR) | Inappropriate time point for analysis. | - Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time for target gene induction. |
| Poor primer design. | - Design and validate new primers with high efficiency and specificity. | |
| Technical issues with qPCR. | - Refer to the qPCR troubleshooting section below. | |
| Cell toxicity observed | Inhibitor concentration is too high. | - Perform a cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic concentration of the inhibitor. - Use a lower, non-toxic concentration for your experiments. |
| Solvent (e.g., DMSO) toxicity. | - Ensure the final solvent concentration is low (typically <0.1%) and consistent across all conditions, including the vehicle control. | |
| Inconsistent results between experiments | Cell passage number variability. | - Use cells within a consistent and low passage number range. |
| Reagent variability. | - Use aliquoted reagents to minimize freeze-thaw cycles. - Prepare fresh solutions and media for each experiment. |
Visualizations
Caption: TGF-β/ALK5 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Validating this compound Activity.
References
Reducing variability in Alk5-IN-7 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists reduce variability in experiments involving Alk5-IN-7, a potent inhibitor of the TGF-β type I receptor, ALK5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta (TGF-β) type I receptor (TβRI).[1][2][3][4] The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[5][6][7][8][9] This phosphorylation event activates ALK5's kinase activity, leading to the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3.[5][6][7][8][9] These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and extracellular matrix production.[5][6][7][8][9] this compound exerts its inhibitory effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2 and Smad3 and disrupting the downstream signaling cascade.[1][2][3][4]
Q2: What are the common applications of this compound?
A2: As a potent ALK5 inhibitor, this compound is a valuable research tool for studying the role of the TGF-β signaling pathway in various physiological and pathological processes. Based on the function of ALK5, potential research applications for this compound include, but are not limited to, the study of fibrotic diseases, cancer, inflammatory diseases, and autoimmune diseases.[1][2][3][4]
Q3: How should I store and handle this compound?
A3: For specific storage and handling instructions, it is crucial to refer to the Certificate of Analysis provided by the supplier. Generally, solid forms of small molecule inhibitors should be stored in a cool, dry place. For creating stock solutions, use an appropriate solvent such as DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.
Troubleshooting Guide
Variability in experimental results can arise from multiple factors, from reagent handling to experimental design. This guide addresses common issues encountered when working with this compound and similar ALK5 inhibitors.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells in cell-based assays. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density and viability before starting the experiment. |
| Inaccurate pipetting of the inhibitor. | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. For low concentration working solutions, prepare a larger volume to minimize pipetting errors. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. | |
| Inconsistent or no inhibitory effect observed. | Incorrect inhibitor concentration. | The optimal concentration of this compound may vary depending on the cell type and experimental conditions. Perform a dose-response experiment to determine the IC50 for your specific system. |
| Inactive inhibitor. | Ensure proper storage and handling of the inhibitor to prevent degradation. Prepare fresh working solutions from a frozen stock for each experiment. | |
| Cell line is not responsive to TGF-β. | Confirm that your cell line expresses functional ALK5 and responds to TGF-β stimulation by measuring the phosphorylation of Smad2/3 or the expression of a known TGF-β target gene. | |
| Unexpected off-target effects. | Inhibitor concentration is too high. | Use the lowest effective concentration of this compound determined from your dose-response experiments to minimize the risk of off-target effects. |
| The inhibitor may have off-target activities at higher concentrations. | While specific selectivity data for this compound is not widely published, it is good practice to test for potential off-target effects on related kinases if unexpected phenotypes are observed. | |
| Variability in in vivo studies. | Inconsistent drug administration. | Ensure accurate and consistent dosing for all animals. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. |
| Differences in animal age, weight, or tumor size. | Randomize animals into treatment groups to ensure a balanced distribution of these variables.[10] | |
| Poor bioavailability of the inhibitor. | The formulation and route of administration can significantly impact the bioavailability of the compound. Consult literature for appropriate vehicle solutions and administration routes for similar compounds. |
Experimental Protocols
While specific, validated protocols for this compound are not extensively available in peer-reviewed literature, the following are general methodologies for key experiments with ALK5 inhibitors. Researchers should optimize these protocols for their specific experimental setup.
In Vitro: Inhibition of TGF-β-induced Smad2/3 Phosphorylation
This protocol describes how to assess the potency of this compound in a cell-based assay by measuring the inhibition of TGF-β-induced phosphorylation of Smad2/3 via Western blotting.
Materials:
-
Cells responsive to TGF-β (e.g., HaCaT, A549)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
This compound
-
DMSO (for stock solution)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells have attached, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Pre-treatment: Prepare a dilution series of this compound in serum-free medium. Aspirate the medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
TGF-β Stimulation: Add recombinant TGF-β1 to each well (a final concentration of 1-10 ng/mL is common, but should be optimized) and incubate for 30-60 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Smad2/3 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
To confirm equal total Smad2/3 levels, the membrane can be stripped and re-probed with an antibody against total Smad2/3.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Smad2/3 signal to the loading control and/or total Smad2/3. Plot the normalized signal against the inhibitor concentration to determine the IC50.
In Vivo: General Protocol for an Animal Model of Fibrosis
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of induced fibrosis (e.g., carbon tetrachloride (CCl4)-induced liver fibrosis).
Materials:
-
Mice (e.g., C57BL/6)
-
CCl4
-
Vehicle for CCl4 (e.g., corn oil)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Anesthesia
-
Surgical tools for tissue collection
-
Formalin or other fixative for histology
-
TRIzol or similar for RNA extraction
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Induction of Fibrosis: Induce fibrosis according to an established protocol. For example, intraperitoneal injection of CCl4 (e.g., 1 mL/kg body weight, diluted in corn oil) twice a week.
-
Treatment Groups: Randomize animals into the following groups:
-
Vehicle control (no CCl4, vehicle for inhibitor)
-
Fibrosis model + vehicle for inhibitor
-
Fibrosis model + this compound (at one or more dose levels)
-
-
Inhibitor Administration: Administer this compound or vehicle daily by oral gavage. The dose and frequency should be determined based on preliminary studies or literature on similar compounds.
-
Monitoring: Monitor the animals' body weight and general health throughout the experiment.
-
Endpoint and Tissue Collection: At a predetermined endpoint (e.g., 4-8 weeks), euthanize the animals. Collect blood for serum analysis (e.g., ALT, AST) and tissues (e.g., liver) for further analysis.
-
Analysis:
-
Histology: Fix a portion of the tissue in formalin, embed in paraffin, and perform staining (e.g., Hematoxylin & Eosin, Sirius Red for collagen) to assess the extent of fibrosis.
-
Gene Expression: Homogenize a portion of the tissue in TRIzol for RNA extraction and analyze the expression of fibrotic markers (e.g., Collagen I, α-SMA, TIMP-1) by qRT-PCR.
-
Protein Analysis: Homogenize a portion of the tissue for protein extraction and analyze the levels of fibrotic proteins by Western blotting or immunohistochemistry.
-
-
Data Analysis: Statistically compare the outcomes between the different treatment groups.
Visualizations
TGF-β/ALK5 Signaling Pathway
Caption: Canonical TGF-β signaling pathway via ALK5 and its inhibition by this compound.
General Experimental Workflow for an In Vitro this compound Assay
Caption: A generalized workflow for in vitro experiments using this compound.
Troubleshooting Flowchart for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ALK5抑制剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 10. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alk5-IN-7 Stability in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the small molecule inhibitor Alk5-IN-7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a focus on determining the compound's half-life in a cell culture environment.
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of this compound in cell culture?
As of the latest literature review, specific quantitative data for the half-life of this compound in cell culture has not been published. The stability of a small molecule inhibitor like this compound can be influenced by various factors within the cell culture system, including the cell line used, media components, and the compound's intrinsic chemical stability.
To provide a frame of reference, the table below summarizes the reported in vivo half-lives of other well-characterized small molecule kinase inhibitors. It is important to note that in vivo half-life is influenced by systemic factors like metabolism and clearance, and may not directly correlate with in vitro stability.
| Kinase Inhibitor | Cancer Cell Line (for context) | In Vivo Half-Life (Humans) | Citation |
| Gefitinib | PC-9 (NSCLC) | ~22-25 hours | [1] |
| Erlotinib | A549 (NSCLC) | ~36.2 hours | [2] |
| Lapatinib | BT-474 (Breast Cancer) | ~24 hours (effective multiple-dose) | [3] |
Q2: How does this compound inhibit the TGF-β signaling pathway?
This compound is a potent inhibitor of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII). This binding recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cellular processes like proliferation, differentiation, and apoptosis. By inhibiting the kinase activity of ALK5, this compound blocks the phosphorylation of SMAD2/3, thereby preventing the downstream signaling cascade.
References
Technical Support Center: Best Practices for Long-Term Studies with Alk5-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Alk5-IN-7 in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5).[1] TGF-β signaling plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[1] The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the downstream signaling proteins SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[2] this compound exerts its inhibitory effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and disrupting the entire downstream signaling cascade.[2]
Q2: What are the primary research applications for this compound?
This compound is a valuable tool for investigating the role of the TGF-β/ALK5 signaling pathway in various physiological and pathological processes. Based on its mechanism of action, it holds potential for research in areas such as:
-
Cancer Biology: Investigating the dual role of TGF-β as both a tumor suppressor in early stages and a promoter of tumor progression and metastasis in advanced cancers.[2]
-
Fibrotic Diseases: Studying the involvement of aberrant TGF-β signaling in the excessive deposition of extracellular matrix, a hallmark of conditions like idiopathic pulmonary fibrosis, liver cirrhosis, and renal fibrosis.[2]
-
Inflammatory and Autoimmune Diseases: Exploring the immunomodulatory functions of the TGF-β pathway.[1]
Q3: How should I prepare and store this compound stock solutions?
For optimal results and to ensure the longevity of the compound, proper handling and storage are critical.
| Parameter | Recommendation | Notes |
| Solvent | Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions. | Ensure the use of anhydrous, high-purity DMSO to minimize degradation. |
| Concentration | Prepare a high-concentration stock solution (e.g., 10 mM or higher) to minimize the volume of DMSO added to your experimental system. | High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 0.1% in your cell culture medium. |
| Storage | Store the solid compound and DMSO stock solutions at -20°C or -80°C for long-term stability. | Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Protect from light. |
| Stability | While specific long-term stability data for this compound in solution is not readily available, small molecule kinase inhibitors in DMSO are generally stable for several months when stored properly at -20°C or below. For aqueous solutions, it is recommended to prepare them fresh for each experiment. | The stability of small molecule inhibitors can be affected by factors such as solvent, temperature, and light exposure. |
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments with this compound.
Issue 1: Low Potency or Lack of Expected Biological Effect
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration | Determine the optimal working concentration for your specific cell line and experimental conditions. Perform a dose-response curve to identify the IC50 value in your system. |
| Compound Degradation | Ensure proper storage of the compound and stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a new aliquot of the stock solution. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to ALK5 inhibition. Verify the expression and activity of the TGF-β signaling pathway in your cell line (e.g., by checking for phosphorylated SMAD2/3 levels upon TGF-β stimulation). |
| Experimental Setup | Ensure that the treatment duration is sufficient to observe the desired effect. For long-term studies, consider the stability of the compound in culture medium and replenish it with fresh medium containing the inhibitor at appropriate intervals. |
Issue 2: Cellular Toxicity or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| High Inhibitor Concentration | Use the lowest effective concentration of this compound as determined by your dose-response experiments. High concentrations can lead to off-target effects and cellular stress. |
| Solvent Toxicity | Ensure the final concentration of DMSO in the culture medium is non-toxic (typically <0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent-related toxicity. |
| Off-Target Kinase Inhibition | While this compound is designed to be selective for ALK5, cross-reactivity with other kinases is possible, especially at higher concentrations. If unexpected phenotypes are observed, consider using a structurally different ALK5 inhibitor as a control to confirm that the observed effect is due to ALK5 inhibition. |
| Long-Term Culture Effects | Continuous exposure to any small molecule inhibitor can induce cellular stress. Monitor cell morphology, proliferation rate, and viability throughout the experiment. Consider intermittent dosing schedules if continuous exposure proves to be toxic. |
Issue 3: Inconsistent Results in Long-Term Studies
| Potential Cause | Troubleshooting Step |
| Inhibitor Instability in Culture Medium | Small molecule inhibitors can degrade in aqueous solutions over time. For long-term experiments, it is crucial to replenish the culture medium with fresh inhibitor at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration. |
| Cellular Adaptation | Cells may adapt to the presence of the inhibitor over time, leading to a diminished response. Monitor key downstream markers of ALK5 activity (e.g., pSMAD2/3 levels) at different time points to ensure sustained pathway inhibition. |
| Variability in Cell Culture Conditions | Maintain consistent cell culture practices, including cell density, passage number, and media composition, to minimize experimental variability. |
Experimental Protocols
Protocol 1: In Vitro ALK5 Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory activity of this compound on TGF-β-induced SMAD2/3 phosphorylation in a cellular context.
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT, A549)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425), anti-total SMAD2/3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells have attached, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step reduces basal signaling.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted inhibitor to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO).
-
TGF-β Stimulation: Add recombinant TGF-β1 to the wells to a final concentration known to induce a robust phosphorylation of SMAD2/3 (e.g., 1-10 ng/mL).
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Perform SDS-PAGE and Western blotting using the primary and secondary antibodies to detect phosphorylated and total SMAD2/3 levels.
-
Analysis: Quantify the band intensities and normalize the phosphorylated SMAD2/3 signal to the total SMAD2/3 signal.
Protocol 2: General Guidelines for In Vivo Studies
The following are general recommendations for in vivo studies with ALK5 inhibitors, which should be adapted and optimized for this compound and the specific animal model.
| Parameter | Recommendation | Notes |
| Formulation | For intraperitoneal (i.p.) or oral (p.o.) administration, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solubility and stability of the formulation should be confirmed before use. | The choice of vehicle can significantly impact the bioavailability and potential toxicity of the compound. It is essential to include a vehicle-treated control group in the study design. |
| Dosage | The optimal dosage will depend on the animal model, the disease being studied, and the desired level of target engagement. Based on studies with other ALK5 inhibitors, a starting dose in the range of 1-10 mg/kg, administered daily or on alternate days, can be considered. A dose-escalation study is recommended to determine the optimal therapeutic window. | Monitor for signs of toxicity, such as weight loss, changes in behavior, or organ damage. |
| Pharmacokinetics (PK) and Pharmacodynamics (PD) | Conduct PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. PD studies should be performed to correlate the drug concentration with the inhibition of ALK5 signaling in the target tissue (e.g., by measuring pSMAD2/3 levels). | Understanding the PK/PD relationship is crucial for designing an effective dosing regimen for long-term studies. |
| Duration of Treatment | The duration of the study will depend on the research question. For chronic disease models, long-term treatment may be necessary. | In long-term studies, it is important to monitor for the development of resistance and potential long-term side effects. |
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Overcoming Resistance to Alk5-IN-7 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alk5-IN-7, a potent inhibitor of the TGF-β type I receptor, ALK5.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Decreased or no growth inhibition in cancer cells after this compound treatment. | 1. Intrinsic or Acquired Resistance: Cancer cells may have pre-existing resistance or have developed resistance to this compound. | - Verify Target Engagement: Confirm inhibition of ALK5 signaling by performing a Western blot for phosphorylated SMAD2/3 (p-SMAD2/3). A lack of reduction in p-SMAD2/3 levels upon TGF-β stimulation in the presence of this compound indicates a problem with drug activity or cellular uptake.- Investigate Bypass Pathways: Resistance to ALK5 inhibitors can be mediated by the activation of alternative signaling pathways.[1][2][3][4] Assess the activation status (phosphorylation) of key proteins in bypass pathways such as EGFR, MET, PI3K/AKT, and MAPK/ERK via Western blot.[1][4][5][6]- Combination Therapy: If bypass pathways are activated, consider co-treating cells with this compound and an inhibitor targeting the activated pathway (e.g., an EGFR inhibitor, MEK inhibitor).[5][6][7] |
| 2. Suboptimal Drug Concentration: The concentration of this compound may be too low to effectively inhibit ALK5 in the specific cell line. | - Dose-Response Curve: Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) of this compound for your cell line. See the "Experimental Protocols" section for a cell viability assay protocol.- Increase Concentration: Based on the dose-response curve, use a concentration of this compound that is at or above the IC50 value. | |
| 3. Drug Instability: this compound may be degrading in the cell culture medium. | - Fresh Preparation: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.- Media Stability: Test the stability of this compound in your specific cell culture medium over the time course of your experiment. | |
| Inconsistent results between experiments. | 1. Cell Culture Variability: Cell passage number, confluency, and overall health can impact experimental outcomes. | - Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment.- Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses. |
| 2. Reagent Variability: Inconsistent quality or preparation of reagents can lead to variable results. | - Reagent Quality Control: Use high-quality reagents from reputable suppliers. Prepare fresh reagents as needed and store them properly.- Consistent Protocols: Adhere strictly to standardized experimental protocols. | |
| Unexpected cell morphology changes or toxicity. | 1. Off-Target Effects: At high concentrations, this compound may have off-target effects. | - Titrate Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments.- Selectivity Profiling: If available, consult literature for kinase selectivity profiles of this compound to identify potential off-target kinases. |
| 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | - Solvent Control: Include a vehicle control (medium with the same concentration of solvent) in all experiments.- Minimize Solvent Concentration: Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO). |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5).[8] By binding to the ATP-binding site of the ALK5 kinase domain, it prevents the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3. This effectively blocks the canonical TGF-β signaling pathway, which is often implicated in the progression of advanced cancers.
2. What are the known mechanisms of resistance to ALK5 inhibitors in cancer cells?
While specific resistance mechanisms to this compound are not yet extensively documented, resistance to the broader class of ALK5 inhibitors is thought to occur through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can circumvent the inhibition of the TGF-β pathway by upregulating parallel signaling pathways that promote cell survival and proliferation. Commonly activated bypass pathways include:
-
Alterations in the Tumor Microenvironment: The tumor microenvironment can contribute to resistance by providing alternative growth and survival signals to cancer cells.
-
On-Target Mutations: While less common for this class of inhibitors compared to some other kinase inhibitors, mutations in the ALK5 kinase domain could potentially alter drug binding and confer resistance.
3. How can I determine if my cancer cells have developed resistance to this compound?
The development of resistance can be assessed through several experimental approaches:
-
Loss of Efficacy: A rightward shift in the dose-response curve (increase in IC50 value) in a cell viability assay indicates decreased sensitivity to the inhibitor.
-
Reactivation of Downstream Signaling: In resistant cells, you may observe a restoration of p-SMAD2/3 levels despite treatment with this compound, suggesting the pathway has been reactivated.
-
Activation of Bypass Pathways: Perform Western blotting to check for increased phosphorylation of key proteins in known bypass pathways (e.g., p-EGFR, p-MET, p-AKT, p-ERK).
4. What strategies can be employed to overcome resistance to this compound?
-
Combination Therapy: The most promising strategy is to combine this compound with an inhibitor that targets the identified bypass signaling pathway.[5][6][7] For example, if you observe activation of the EGFR pathway, co-treatment with an EGFR inhibitor like gefitinib or erlotinib may restore sensitivity.
-
Targeting the Tumor Microenvironment: In in vivo models, therapies that modulate the tumor microenvironment may enhance the efficacy of this compound.
5. Are there any known off-target effects of this compound?
The selectivity profile of this compound is not extensively published in peer-reviewed literature. As with any kinase inhibitor, off-target effects are possible, especially at higher concentrations. It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects.
Quantitative Data
Due to the limited publicly available data specifically for this compound, this table provides a comparative overview of IC50 values for several well-characterized ALK5 inhibitors. This information can serve as a reference for expected potency.
Table 1: IC50 Values of Various ALK5 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition |
| This compound | ALK5 | Data not publicly available | - |
| Galunisertib (LY2157299) | ALK5 | 56 | Cell-free assay |
| SB431542 | ALK5 | 94 | Cell-free assay |
| RepSox | ALK5 | 23 (ATP binding), 4 (autophosphorylation) | Cell-free assays |
| A-83-01 | ALK5 | 12 | Cell-free assay |
| R-268712 | ALK5 | 2.5 | Cell-free assay |
| TP0427736 | ALK5 | 2.72 | Kinase activity assay |
| SB525334 | ALK5 | 14.3 | Cell-free assay |
| GW788388 | ALK5 | 18 | Cell-free assay |
| SD-208 | ALK5 | 48 | Cell-free assay |
Note: IC50 values can vary significantly depending on the assay conditions and cell line used.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 2: Western Blot for Phospho-SMAD2/3
This protocol is to assess the inhibition of the TGF-β pathway by this compound.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
This compound
-
Recombinant human TGF-β1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-SMAD2/3, anti-total-SMAD2/3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum starve the cells for 12-24 hours.
-
Pre-treat cells with this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL detection reagent.
-
-
Data Acquisition:
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize p-SMAD2/3 levels to total SMAD2/3 and the loading control.
-
Visualizations
Caption: Canonical TGF-β Signaling Pathway and the Site of Action for this compound.
Caption: Mechanisms of Resistance to this compound via Activation of Bypass Signaling Pathways.
Caption: Experimental Workflow for Investigating this compound Efficacy and Resistance.
References
- 1. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ALK5 Inhibitors: RepSox vs. Alk5-IN-7
For researchers in stem cell biology, cancer biology, and regenerative medicine, the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical experimental approach. The Activin receptor-like kinase 5 (ALK5), a type I TGF-β receptor, is a key mediator of this pathway and a primary target for small molecule inhibitors. This guide provides a detailed comparison of two such inhibitors: the well-established RepSox and the more recent Alk5-IN-7.
Mechanism of Action: Targeting the TGF-β Pathway
Both RepSox and this compound are small molecule inhibitors that target the ATP-binding site of the ALK5 kinase domain.[1] TGF-β signaling is initiated when a TGF-β ligand binds to the type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. This phosphorylation activates ALK5, enabling it to phosphorylate downstream effector proteins, primarily SMAD2 and SMAD3. The phosphorylated SMAD2/3 then forms a complex with SMAD4, translocates to the nucleus, and regulates the transcription of target genes involved in processes like cell differentiation, proliferation, and extracellular matrix production.
By competitively blocking the ATP-binding pocket of ALK5, both RepSox and this compound prevent its autophosphorylation and subsequent activation, thereby inhibiting the entire downstream signaling cascade.[2][3]
Efficacy and Potency: A Quantitative Comparison
The primary distinction in the current body of scientific literature lies in the wealth of quantitative data available for RepSox versus the limited public information for this compound. RepSox has been extensively characterized in numerous studies, providing a clear profile of its potency and selectivity. This compound is described as a potent inhibitor, with its primary citation being a patent application.[4][5]
| Parameter | RepSox | This compound |
| Target | TGF-β Type I Receptor (ALK5) | TGF-β Type I Receptor (ALK5) |
| IC50 (ALK5 Autophosphorylation) | 4 nM[2][3][4] | Data not publicly available |
| IC50 (ALK5 Binding Assay) | 23 nM[2][3] | Data not publicly available |
| IC50 (Cellular TGF-β Assay) | 18 nM (in HepG2 cells)[2][6] | Data not publicly available |
| Selectivity | >16 µM for 9 related kinases (e.g., p38 MAPK, GSK3)[2] | Data not publicly available |
| Primary Citation | Gellibert et al. (2004) J.Med.Chem. | Tang Feng, et al. Patent WO2021129621A1[4] |
Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols
Detailed experimental protocols are readily available for RepSox due to its widespread use. While specific protocols for this compound are not publicly detailed, the methodologies for evaluating ALK5 inhibition are generally applicable.
Key Experiment: ALK5 Kinase Autophosphorylation Assay (Adapted for RepSox)
This assay biochemically determines the direct inhibitory effect of a compound on the kinase activity of ALK5.
Objective: To measure the IC50 value of an inhibitor against ALK5 autophosphorylation.
Materials:
-
Purified recombinant ALK5 kinase domain
-
Kinase buffer (e.g., 50 mM Tris pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods
-
Test inhibitor (RepSox) at various concentrations
-
SDS-PAGE gels and autoradiography film or appropriate detection reagents
Workflow:
Procedure:
-
The purified ALK5 kinase domain (e.g., 10 nM) is pre-incubated with a serial dilution of RepSox (or this compound) for 10-15 minutes at 37°C in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 20-30 minutes) at 37°C.
-
The reaction is terminated by adding SDS-PAGE loading buffer and boiling the samples.
-
Samples are run on an SDS-PAGE gel. The gel is dried and exposed to autoradiography film to visualize the phosphorylated ALK5.
-
The intensity of the bands is quantified, and the percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value.
Key Experiment: Cellular Assay for TGF-β Signaling (Adapted for RepSox)
This assay measures the inhibitor's efficacy in a cellular context by quantifying the expression of a TGF-β responsive gene.
Objective: To measure the IC50 of an inhibitor on TGF-β-induced gene expression in cells.
Materials:
-
HepG2 cells (or other TGF-β responsive cell line)
-
Cell culture medium
-
Recombinant TGF-β ligand
-
Test inhibitor (RepSox) at various concentrations
-
Luciferase assay reagents and luminometer
Procedure:
-
After 24 hours, the cells are pre-treated with a serial dilution of RepSox for 30-60 minutes.
-
Recombinant TGF-β (e.g., 1 ng/mL) is added to the wells to stimulate the signaling pathway.
-
Cells are incubated for an additional 16-24 hours.
-
Cells are lysed, and luciferase activity is measured using a luminometer.
-
Luciferase activity is normalized to a control, and the percentage of inhibition is plotted against the inhibitor concentration to calculate the cellular IC50 value.
Summary and Conclusion
Both this compound and RepSox function by inhibiting the ALK5 kinase, a critical component of the TGF-β signaling pathway.
RepSox is a well-characterized, potent, and selective ALK5 inhibitor. Its efficacy is supported by extensive publicly available data, including precise IC50 values from biochemical and cellular assays, and established experimental protocols. This makes it a reliable and reproducible tool for researchers studying TGF-β signaling, particularly in the fields of cellular reprogramming and differentiation.[2]
This compound is positioned as a potent ALK5 inhibitor with potential applications in treating diseases such as cancer and fibrosis.[4][5] However, there is a significant lack of publicly available quantitative data to independently assess its potency and selectivity against other kinases. Researchers considering this compound should be aware that its performance characteristics are not as thoroughly documented in peer-reviewed literature as those of RepSox.
For researchers requiring a compound with a proven track record and a wealth of supporting data, RepSox is the clear choice. For those exploring novel chemical matter or engaged in discovery programs based on the patent literature, This compound may represent an interesting, albeit less characterized, alternative.
References
Alk5-IN-7: A Precision Tool Compared to Broad-Spectrum Kinase Inhibitors
For researchers in drug discovery and development, the specificity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This guide provides a comparative analysis of Alk5-IN-7, a potent and selective inhibitor of the TGF-β type I receptor (ALK5), against pan-kinase inhibitors, which target a broad range of kinases. By examining their respective target profiles and the underlying experimental data, this guide aims to equip scientists with the information needed to make informed decisions for their research.
Executive Summary
This compound demonstrates a highly specific inhibition profile, primarily targeting ALK5, a key kinase in the transforming growth factor-beta (TGF-β) signaling pathway. This pathway is crucial in various cellular processes, including growth, differentiation, and apoptosis.[1][2] In stark contrast, pan-kinase inhibitors, such as staurosporine, sunitinib, and sorafenib, exhibit broad activity across the human kinome, inhibiting numerous kinases with varying potency.[3][4] This lack of specificity can lead to off-target effects, complicating the interpretation of experimental results and increasing the potential for cellular toxicity. The data presented here underscores the superior selectivity of inhibitors like this compound for focused studies of the TGF-β pathway, while pan-kinase inhibitors may be suited for broader, systemic investigations where multi-kinase inhibition is desired.
Data Presentation: Quantitative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity (IC50 or Kd values) of a highly selective ALK5 inhibitor (using the well-characterized TP-008 as a proxy for a highly selective compound like this compound) and three common pan-kinase inhibitors against a panel of representative kinases. Lower values indicate higher potency.
Table 1: Profile of a Highly Selective ALK5 Inhibitor (TP-008)
| Kinase Target | IC50 / Kd (nM) |
| ALK5 (TGFBR1) | 25 |
| ALK4 (ACVR1B) | 113 |
| Numerous other kinases screened | >1000 |
Data for TP-008, a highly selective ALK4/5 inhibitor, is used as a representative example. In a screen against 469 kinases, no significant off-target activity was observed at 1 µM.[5]
Table 2: Profile of Pan-Kinase Inhibitors
| Kinase Target | Staurosporine IC50 (nM) | Sunitinib pKd | Sorafenib KINOMEscan (% of control @ 10µM) |
| ALK5 (TGFBR1) | - | 7.6 | 3.5 |
| CDK1 | 3 | - | - |
| FLT3 | 6 | 9.4 | 0.1 |
| KIT | 7 | 9.4 | 0.2 |
| VEGFR2 | 3 | 8.1 | 0.1 |
| PDGFRβ | 2 | 10.1 | 0.1 |
| ABL1 | 20 | 7.1 | 1.1 |
| SRC | 6 | 7.5 | 0.5 |
| LCK | 4 | 8.4 | 0.2 |
| PKCα | 0.7 | - | - |
Data compiled from various sources.[3][6] pKd is the negative logarithm of the dissociation constant (Kd); a higher pKd indicates stronger binding. KINOMEscan data represents the percentage of the kinase that remains bound to an immobilized ligand in the presence of the inhibitor; a lower percentage indicates stronger inhibition.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's specificity, it is essential to visualize its target pathway and the methods used to determine inhibitor selectivity.
Experimental Protocols
The determination of kinase inhibitor specificity is paramount for its characterization. Below are summaries of widely used experimental protocols for assessing kinase inhibition.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay.
Principle: A fluorescently labeled, broad-spectrum kinase inhibitor ("tracer") binds to the ATP-binding site of a kinase. A europium (Eu)-labeled antibody that binds to the kinase serves as the FRET donor. When the tracer is bound, excitation of the europium donor results in energy transfer to the tracer (acceptor), producing a FRET signal. A test compound that also binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation: Prepare a dilution series of the test compound. Prepare a solution containing the kinase and the Eu-labeled antibody. Prepare a solution of the fluorescent tracer at a fixed concentration.
-
Assay Assembly: In a microplate, add the test compound dilutions, followed by the kinase/antibody mixture, and finally the tracer solution.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a time-resolved fluorescence reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The data is then plotted as the emission ratio versus the log of the test compound concentration to determine the IC50 value.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Principle: The assay is a two-step, luminescence-based method. In the first step, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the amount of ADP.
Methodology:
-
Kinase Reaction: In a microplate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 45-60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the unreacted ATP. Incubate at room temperature for approximately 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. The percentage of inhibition is calculated for each concentration of the test compound, and the data is plotted to determine the IC50 value.
Conclusion
The comparative data clearly illustrates the profound difference in specificity between a dedicated ALK5 inhibitor like this compound and pan-kinase inhibitors. While pan-kinase inhibitors have their applications, particularly in oncology where targeting multiple signaling pathways can be advantageous, their broad activity profile makes them less suitable for dissecting the specific roles of a single kinase. For researchers investigating the intricacies of the TGF-β signaling pathway, the high selectivity of this compound and similar compounds offers a significant advantage, enabling more precise and interpretable experimental outcomes. The use of well-defined experimental protocols, such as the LanthaScreen™ and ADP-Glo™ assays, is crucial for accurately determining the specificity of any kinase inhibitor and ensuring the reliability of research findings.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. Protein kinase inhibition of clinically important staurosporine analogues [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Drug: Staurosporine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
A Comparative Guide to the Potency of ALK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of various Activin receptor-like kinase 5 (ALK5) inhibitors. The data presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs. Detailed experimental protocols for determining IC50 values are also provided to ensure reproducibility and methodological consistency.
ALK5 Inhibitor IC50 Comparison
The following table summarizes the IC50 values of several ALK5 inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the ALK5 enzyme by 50% in in vitro assays. Lower IC50 values are indicative of higher potency.
| Inhibitor | IC50 (nM) | Assay Type |
| R-268712 | 2.5 | Not specified |
| TP0427736 | 2.72 | Kinase activity assay |
| RepSox | 4 (autophosphorylation) | Cell-free assay |
| RepSox | 23 (ATP binding) | Cell-free assay |
| A-83-01 | 12 | TGF-β type I receptor (ALK5-TD) assay |
| Vactosertib (TEW-7197) | 13 | Not specified |
| SB525334 | 14.3 | Cell-free assay |
| GW788388 | 18 | Cell-free assay |
| BIBF-0775 | 34 | Not specified |
| SD-208 | 48 | Not specified |
| Galunisertib (LY2157299) | 56 | Cell-free assay |
| LY364947 | 59 | Cell-free assay |
| SB431542 | 94 | Cell-free assay |
ALK5 Signaling Pathway
The canonical ALK5 signaling pathway is initiated by the binding of Transforming Growth Factor-beta (TGF-β) to its type II receptor (TGF-βRII). This binding recruits and phosphorylates the type I receptor, ALK5, leading to the phosphorylation of downstream SMAD proteins (SMAD2 and SMAD3). These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.
Caption: Canonical TGF-β/ALK5 signaling pathway.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the IC50 of ALK5 inhibitors.
Materials:
-
ALK5 enzyme
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test inhibitors
-
Assay buffer
-
384-well microplate
Procedure:
-
Tracer Optimization: Determine the optimal concentration of the kinase tracer by performing a titration against a fixed concentration of ALK5 and anti-tag antibody.
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor.
-
Assay Reaction:
-
Add 5 µL of the test inhibitor dilution to the wells of the microplate.
-
Add 5 µL of a pre-mixed solution of ALK5 enzyme and Eu-labeled anti-tag antibody.
-
Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer at the pre-determined optimal concentration.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay for IC50 Determination (MTT Assay)
This protocol measures the effect of ALK5 inhibitors on the viability of cells that are dependent on ALK5 signaling.
Materials:
-
Adherent cell line responsive to TGF-β/ALK5 signaling
-
Complete cell culture medium
-
Test inhibitors
-
TGF-β1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the medium from the wells and replace it with the inhibitor dilutions.
-
Pre-incubate the cells with the inhibitor for 1 hour.
-
-
TGF-β Stimulation: Add TGF-β1 to the wells to a final concentration that elicits a sub-maximal response. Include wells with no TGF-β1 as a negative control and wells with TGF-β1 but no inhibitor as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the positive control. Plot the normalized values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.
Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing ALK5 inhibitors.
Caption: General workflow for ALK5 inhibitor screening.
In Vivo Efficacy of Alk5 Inhibitors: A Comparative Analysis of LY2157299 (Galunisertib) and Alk5-IN-7
A comprehensive comparison of the in vivo efficacy of the novel ALK5 inhibitor, Alk5-IN-7, against the well-characterized compound LY2157299 (Galunisertib) is currently not feasible due to the absence of publicly available in vivo data for this compound.
This compound is a potent inhibitor of the TGF-β type I receptor (ALK5) identified in patent WO2021129621A1. However, this document focuses on the chemical synthesis and in vitro characterization of a series of pyrazole compounds and does not contain any data from in vivo studies.
In contrast, LY2157299 (Galunisertib), a first-in-class ALK5 inhibitor, has been extensively evaluated in numerous preclinical in vivo models, demonstrating significant anti-tumor efficacy. This guide provides a detailed summary of the available in vivo data for LY2157299 to serve as a benchmark for researchers in the field.
Alk5 Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in several pathologies, including cancer and fibrosis. TGF-β ligands initiate signaling by binding to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGF-β type I receptor, ALK5. Activated ALK5 subsequently phosphorylates downstream mediators, primarily SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. Both this compound and LY2157299 are designed to inhibit the kinase activity of ALK5, thereby blocking this signaling cascade.
Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.
In Vivo Efficacy of LY2157299 (Galunisertib)
LY2157299 has demonstrated significant monotherapy and combination therapy anti-tumor effects in a variety of preclinical cancer models. The most common dosing schedule in these studies is 75 mg/kg, administered orally twice daily (BID).[1]
| Cancer Model | Animal Model | Treatment | Key Findings | Reference |
| Breast Cancer | 4T1 Syngeneic Murine Model | 75 mg/kg BID, oral gavage | Significant tumor growth delay and a 4.5-day survival advantage. | [1] |
| MX1 Human Xenograft | 75 mg/kg BID, oral gavage | Significant tumor growth delay. | [1] | |
| Lung Cancer | Calu6 Human Xenograft | 75 mg/kg BID, oral gavage | Significant tumor growth delay. | [1] |
| Glioblastoma | U87MG Xenograft | 25 mg/kg Galunisertib + 30 mg/kg Lomustine | Combination resulted in a significant reduction in tumor volume compared to either agent alone. | [1] |
| Hepatocellular Carcinoma | Orthotopic HepG2-Luc | Not specified | Galunisertib has been shown to be effective in in vitro and ex vivo models. | [2] |
Experimental Protocols: In Vivo Xenograft Studies with LY2157299
The following provides a generalized protocol for assessing the in vivo efficacy of LY2157299 in a human tumor xenograft model, based on published studies.[1][3]
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., MX1, Calu6, U87MG) are cultured under standard conditions.
-
Female athymic nude mice (4-6 weeks old) are typically used.
2. Tumor Implantation:
-
A suspension of tumor cells (e.g., 5-10 x 106 cells) in a suitable medium (e.g., PBS or media mixed with Matrigel) is subcutaneously injected into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers. The tumor volume is calculated using the formula: (length x width2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm3), animals are randomized into treatment and control groups.
4. Drug Formulation and Administration:
-
LY2157299 (Galunisertib) is formulated as a suspension for oral gavage. A common vehicle consists of 1% sodium carboxymethylcellulose, 0.25% polysorbate 80, and 0.05% antifoam.
-
The typical dose is 75 mg/kg, administered twice daily (BID).[1]
5. Efficacy Evaluation:
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary efficacy endpoint is often tumor growth inhibition. Other endpoints may include survival analysis.
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic markers like pSMAD).
References
- 1. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alk5-IN-7 and Other TGF-β RI/ALK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the commercially available transforming growth factor-beta (TGF-β) type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5), inhibitor Alk5-IN-7 with other prominent alternatives. The information presented is based on publicly available data to assist researchers in selecting the most suitable compound for their specific experimental needs.
Introduction to ALK5 Inhibition
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in a variety of diseases, most notably cancer and fibrosis. ALK5 is a serine/threonine kinase receptor that plays a pivotal role in transducing the TGF-β signal. Upon binding of the TGF-β ligand to the TGF-β type II receptor (TβRII), TβRII recruits and phosphorylates ALK5, leading to the downstream phosphorylation of SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. Inhibition of ALK5 is therefore a key therapeutic strategy for modulating the TGF-β pathway.
This compound is a potent inhibitor of ALK5.[1] This guide provides a comparative analysis of this compound and other widely used ALK5 inhibitors, focusing on their reported biochemical and cellular potencies.
Quantitative Data Comparison
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative ALK5 inhibitors. This data has been compiled from various public sources and provides a basis for comparing their potency.
| Compound Name(s) | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| This compound | ALK5 | Potent (specific value not publicly disclosed) | Not publicly available | [1] |
| SD-208 | ALK5 | 48 | ~100 (EC50) | [2][] |
| SB-431542 | ALK5, ALK4, ALK7 | 94 (ALK5), 140 (ALK4) | 50-62 (inhibition of TGF-β1-induced mRNA) | [4][5][6][7][8] |
| A-83-01 | ALK5, ALK4, ALK7 | 12 (ALK5), 45 (ALK4), 7.5 (ALK7) | Not publicly available | [9][10][11][12][13][14][15][16] |
| LY2157299 (Galunisertib) | ALK5, ALK4 | 56-172 (ALK5), 77.7 (ALK4) | 894 - 1765 (inhibition of pSMAD) | [17][18][19][20][21][22][23] |
| EW-7197 (Vactosertib) | ALK4, ALK5 | 11-13 (ALK5), 13-17.3 (ALK4) | 12.1 - 16.5 (luciferase reporter assay) | [24][25][26][27][28][29][30][31][32] |
| SKI2162 | ALK5 | 94 | Not publicly available | [33][34][35][36] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration in biochemical assays and the cell line and endpoint measured in cellular assays. Researchers should consult the primary literature for detailed experimental conditions.
Experimental Protocols
Reproducibility of experimental data is paramount in scientific research. Below are detailed methodologies for key experiments typically used to characterize and compare ALK5 inhibitors.
Biochemical ALK5 Kinase Assay (Radiometric)
This assay measures the direct inhibition of ALK5 enzymatic activity.
-
Reagents: Recombinant human ALK5 kinase domain, kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT), [γ-33P]ATP, substrate (e.g., casein or a specific peptide), test compounds (dissolved in DMSO), and 96-well plates.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the substrate, and the diluted test compounds.
-
Initiate the kinase reaction by adding a mixture of recombinant ALK5 and [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-SMAD2/3 Western Blot Assay
This assay assesses the ability of an inhibitor to block TGF-β-induced SMAD phosphorylation in a cellular context.
-
Reagents: A suitable cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma cells), cell culture medium, recombinant human TGF-β1, test compounds, lysis buffer, primary antibodies (anti-phospho-SMAD2/3 and anti-total-SMAD2/3), and a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with a fixed concentration of TGF-β1 for a short period (e.g., 30-60 minutes).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-SMAD2/3 and total SMAD2/3.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-SMAD2/3 and normalize to the total SMAD2/3 signal. Calculate the percentage of inhibition of TGF-β-induced phosphorylation for each compound concentration and determine the cellular IC50.
Cellular Reporter Gene Assay
This assay measures the inhibition of TGF-β-induced transcriptional activity.
-
Reagents: A cell line stably transfected with a TGF-β-responsive reporter construct (e.g., (CAGA)12-luciferase), cell culture medium, recombinant human TGF-β1, test compounds, and a luciferase assay kit.
-
Procedure:
-
Seed the reporter cell line in a white, clear-bottom 96-well plate.
-
Pre-treat the cells with serial dilutions of the test compounds.
-
Stimulate the cells with TGF-β1 and incubate for a longer period (e.g., 16-24 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition of TGF-β-induced luciferase activity for each compound concentration and determine the cellular IC50.
Visualizations
To further aid in the understanding of the context of this compound and its alternatives, the following diagrams illustrate the TGF-β/ALK5 signaling pathway and a typical experimental workflow for comparing ALK5 inhibitors.
Caption: The TGF-β/ALK5 signaling pathway and the point of intervention for ALK5 inhibitors.
Caption: A typical experimental workflow for the comparison of ALK5 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 4. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SB431542 | Cell Signaling Technology [cellsignal.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Perspectives of small molecule inhibitors of activin receptor-like kinase in anti-tumor treatment and stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A 83-01, ALK4, 5 and 7 kinase inhibitor (CAS 909910-43-6) | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Galunisertib (LY2157299), TGFB kinase antagonist (CAS 700874-72-2) | Abcam [abcam.com]
- 19. abmole.com [abmole.com]
- 20. mdpi.com [mdpi.com]
- 21. Evaluating the antifibrotic potency of galunisertib in a human ex vivo model of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oncotarget.com [oncotarget.com]
- 23. researchgate.net [researchgate.net]
- 24. selleckchem.com [selleckchem.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. caymanchem.com [caymanchem.com]
- 28. Vactosertib | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Vactosertib | C22H18FN7 | CID 54766013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. vactosertib - My Cancer Genome [mycancergenome.org]
- 32. Facebook [cancer.gov]
- 33. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 34. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. oncotarget.com [oncotarget.com]
- 36. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Alk5-IN-7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Alk5-IN-7. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves.[1] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential contamination. |
| Body Protection | Gown/Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric.[1] | Protects against splashes and aerosol exposure. Should be changed immediately if contaminated. |
| Eye Protection | Safety Goggles/Face Shield | ANSI Z87.1-rated safety goggles or a full-face shield.[2] | Protects eyes from splashes, sprays, and airborne particles. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used when handling the compound as a powder or when there is a risk of aerosolization.[4] | Minimizes the risk of inhaling the compound, especially in powder form. |
Operational Handling Protocol
Adherence to a strict operational protocol is vital when working with this compound to minimize exposure risk and ensure experimental integrity.
Preparation and Weighing:
-
All handling of powdered this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to control airborne particles.[4]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound to prevent cross-contamination.
-
Clean all surfaces and equipment thoroughly after use with an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water wash.
Dissolving the Compound:
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped and sealed.
-
Label all solutions clearly with the compound name, concentration, solvent, and date of preparation.
Administration (In Vitro/In Vivo):
-
When adding the compound to cell cultures or administering it to animals, wear appropriate PPE.
-
For in vivo studies, be mindful of potential contamination through animal waste and handle cages and bedding as potentially hazardous.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and pipette tips, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour solutions down the drain.
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Alk5 Signaling Pathway
This compound is a potent inhibitor of the ALK5 (Activin receptor-like kinase 5) receptor, also known as the Transforming Growth Factor-beta (TGF-β) type I receptor.[5][6][7] Inhibition of ALK5 blocks the downstream signaling cascade, which plays a crucial role in cellular processes like proliferation, differentiation, and apoptosis.[5][7] The simplified signaling pathway is illustrated below.
Caption: Simplified TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
References
- 1. pogo.ca [pogo.ca]
- 2. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 3. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
